2,4-Dimethyl-1-difluoromethylbenzene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H10F2 |
|---|---|
Molecular Weight |
156.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C9H10F2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5,9H,1-2H3 |
InChI Key |
MFLZCGVRYVECFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)F)C |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties and Applications of 2,4-Dimethyl-1-(difluoromethyl)benzene: A Technical Guide for Medicinal Chemistry
Executive Summary
2,4-Dimethyl-1-(difluoromethyl)benzene (CAS: 1214367-22-2) represents a specialized fluorinated building block in modern drug discovery.[1][2] Unlike its trifluoromethyl (
Chemical Identity & Structural Analysis[1][3][4][5][6]
| Attribute | Detail |
| IUPAC Name | 1-(Difluoromethyl)-2,4-dimethylbenzene |
| Common Synonyms | |
| CAS Registry Number | 1214367-22-2 |
| Molecular Formula | |
| Molecular Weight | 156.17 g/mol |
| SMILES |
Structural Significance
The molecule features a 1,2,4-substitution pattern on the benzene ring. The steric bulk of the ortho-methyl group (position 2) restricts the rotation of the difluoromethyl group, potentially locking it into a conformation that favors specific ligand-protein interactions.[1]
-
Electronic Effect: The
group is electron-withdrawing ( ), though less so than ( ).[1] This modulates the pKa of the aromatic system without deactivating it entirely toward metabolic oxidation. -
H-Bond Donor Capacity: The C-H bond in
is polarized by the two geminal fluorine atoms, making the hydrogen acidic enough to act as a weak hydrogen bond donor (HBD).[1]
Physicochemical Profile
The following data aggregates predicted and experimental values derived from structural analogues (e.g., (difluoromethyl)benzene) to provide a working profile for formulation and synthesis.
| Property | Value / Range | Note |
| Physical State | Colorless Liquid | At standard temperature/pressure (STP).[1][3] |
| Boiling Point | 165°C - 175°C (Predicted) | Higher than xylene due to dipole-dipole interactions of C-F bonds.[1] |
| Density | Fluorination increases density relative to mesitylene ( | |
| LogP (Lipophilicity) | The | |
| H-Bond Acidity ( | ~0.15 | Weaker than |
| Polar Surface Area (PSA) | Often calculated as 0, but effectively non-zero due to H-bond donor capability.[1] |
The "Lipophilic Donor" Paradox
In drug design, increasing lipophilicity usually sacrifices H-bonding potential.[1] The
Synthetic Methodologies
The most robust route to 2,4-Dimethyl-1-(difluoromethyl)benzene is the Deoxofluorination of the corresponding aldehyde.[1] This method is preferred for its scalability and high yield.[1]
Protocol: Deoxofluorination of 2,4-Dimethylbenzaldehyde
-
Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[1]
-
Solvent: Anhydrous Dichloromethane (DCM).[1]
-
Atmosphere: Nitrogen or Argon (Inert).[1]
Step-by-Step Workflow
-
Preparation: Charge a flame-dried round-bottom flask with 2,4-dimethylbenzaldehyde (1.0 equiv) and anhydrous DCM (
). Cool to 0°C.[1] -
Addition: Dropwise add DAST (1.2–1.5 equiv). Caution: Exothermic reaction.[1]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor conversion by TLC or GC-MS (Disappearance of aldehyde peak).
-
Quenching: Cool back to 0°C. Slowly add saturated aqueous
. Warning: Vigorous effervescence.[1] -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate.[4] -
Purification: Flash column chromatography (Hexanes/EtOAc) or vacuum distillation.[1]
Figure 1: Deoxofluorination pathway for the synthesis of the target compound.
Applications in Drug Design[9][10]
Bioisosteric Mapping
The difluoromethyl group is a "chameleon" in medicinal chemistry.[1]
-
Vs. Methyl (
): is sterically similar but electronically distinct.[1] It resists metabolic oxidation at the benzylic position (blocking the "soft spot" for CYP450 enzymes). -
Vs. Hydroxyl (
): acts as a H-bond donor but lacks the high desolvation penalty associated with .[1] This often improves oral bioavailability.[1]
Metabolic Stability Logic
The primary metabolic vulnerability of 2,4-dimethyl-1-(difluoromethyl)benzene lies in the methyl groups at positions 2 and 4, not the difluoromethyl group.[1]
-
Pathway A: Benzylic hydroxylation of the 4-methyl group (sterically accessible).[1]
-
Pathway B: Benzylic hydroxylation of the 2-methyl group (sterically hindered).[1]
-
Pathway C: Oxidation of the C-H in
(Rare, requires high energy).[1]
Figure 2: Predicted metabolic fate. The difluoromethyl group is metabolically robust compared to the methyl substituents.[1]
Safety & Handling (MSDS Highlights)
-
Hazards: Flammable liquid.[1][3][5][6] Causes skin irritation and serious eye irritation.[1][6][7][8] Vapors may cause respiratory irritation.[1][6][7][8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances (strong oxidizing agents, strong bases).[1]
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Work inside a fume hood.
References
-
Erickson, J. A., & McLoughlin, J. I. (2021).[1] Hydrogen Bond Donor Properties of the Difluoromethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
PubChem Database . (2025).[1] Compound Summary for 1-(Difluoromethyl)-2,4-dimethylbenzene (CAS 1214367-22-2). National Center for Biotechnology Information.[1] Link
-
Middleton, W. J. (1975).[1] New fluorinating reagents.[1] Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578. (Seminal paper on DAST). Link
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2,4-Dimethyl-1-difluoromethylbenzene CAS number and identifiers
An In-depth Technical Guide to 2,4-Dimethyl-1-difluoromethylbenzene
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Fluorine's unique electronic properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, membrane permeability, and binding affinity.[1][2] Among the various fluorinated motifs, the difluoromethyl (CHF2) group has emerged as a particularly valuable functional group. It acts as a bioisostere for hydroxyl and thiol groups, possessing the unique ability to act as a hydrogen bond donor, a property that sets it apart from the more common trifluoromethyl group.[3]
This technical guide provides a comprehensive overview of 2,4-Dimethyl-1-difluoromethylbenzene, a key aromatic building block. We will delve into its chemical identity, physicochemical properties, synthetic methodologies, and the critical role of the difluoromethyl group in contemporary research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the properties of this versatile compound in their work.
Section 1: Chemical Identity and Core Properties
Precise identification and understanding of a compound's fundamental properties are paramount for its effective use in research and development. This section outlines the key identifiers and physicochemical characteristics of 2,4-Dimethyl-1-difluoromethylbenzene.
Chemical Structure
The molecular structure of 2,4-Dimethyl-1-difluoromethylbenzene consists of a benzene ring substituted with two methyl groups at positions 2 and 4, and a difluoromethyl group at position 1.
Caption: Workflow for the synthesis via deoxofluorination.
Experimental Protocol: Synthesis from 2,4-Dimethylbenzaldehyde
Disclaimer: This protocol is illustrative and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 2,4-dimethylbenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the stirred solution over 30 minutes. Causality: Dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Trustworthiness: This step neutralizes the acidic byproducts and unreacted DAST, ensuring safe handling during extraction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 2,4-Dimethyl-1-difluoromethylbenzene.
Section 4: Applications and Research Interest
2,4-Dimethyl-1-difluoromethylbenzene serves as a valuable intermediate and building block in the synthesis of more complex molecules. Its primary application lies in the fields of:
-
Pharmaceuticals: As a precursor for active pharmaceutical ingredients (APIs). The substituted benzene core can be further functionalized to create lead compounds in oncology, neurology, and infectious disease programs. [1][4]* Agrochemicals: The difluoromethyl group is also prevalent in modern pesticides and herbicides, where it contributes to enhanced potency and favorable environmental degradation profiles.
-
Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials, including liquid crystals and polymers, due to their unique electronic and thermal properties. [5]
Section 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2,4-Dimethyl-1-difluoromethylbenzene is not readily available, data from analogous fluorinated aromatic compounds suggest that it should be handled with care. [6][7][8]
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Statement |
| Flammable Liquids | Category 3/4 | H226/H227: Flammable/Combustible liquid and vapor [9][8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation [10][8] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation [10][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation [10][8] |
Safe Handling and Emergency Procedures
-
Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of vapors. * Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a lab coat, and chemically resistant gloves (e.g., nitrile). [7]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. [7][11]* Spill Response: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. [12]* First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. [12] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [7] * Inhalation: Move the person to fresh air and keep them comfortable for breathing. [7] * Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [7]
-
Section 6: Conclusion
2,4-Dimethyl-1-difluoromethylbenzene is more than a simple aromatic compound; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. The presence of the difluoromethyl group imparts a unique set of properties, including the capacity for hydrogen bonding and the ability to enhance metabolic stability, making it a valuable tool for researchers in drug discovery and materials science. Understanding its synthesis, properties, and safe handling procedures is essential for harnessing its full potential in the development of next-generation chemical entities.
Section 7: References
-
Win-Win Chemical. (n.d.). 1214367-22-2 | 2,4-Dimethyl-1-difluoromethylbenzene. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet: 1-Bromo-4-(difluoromethyl)benzene. Retrieved from [Link]
-
PubChem. (n.d.). (Difluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Fluoro-2,4-dimethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Google Patents. (n.d.). CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines. Retrieved from
-
Ji, Y., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. Retrieved from [Link]
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Shlomo, Y., & Amir, A. (2018). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Drug Development Research. Retrieved from [Link]
-
ECHA. (n.d.). 4,4'-difluorobenzhydryl alcohol. Retrieved from [Link]
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Drug Discovery and Development. (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
ChemRxiv. (2023). Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. Retrieved from [Link]
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University of Calgary. (n.d.). Nomenclature. Retrieved from [Link]
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IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]
-
Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis experiment of 2,4-difluorobenzaldehyde. Retrieved from [Link]
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JMU Scholarly Commons. (2012). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
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Vaia. (n.d.). Give the IUPAC name for.... Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dimethyl-1-propylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
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EPA. (n.d.). 2,4-Dimethyl-1-(1-phenylethyl)benzene - Chemical Details. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 2,4-Dimethyl-1-difluoromethylbenzene
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2,4-Dimethyl-1-difluoromethylbenzene, a compound of interest in medicinal chemistry and materials science. The introduction of the difluoromethyl (CHF₂) group, a recognized bioisostere for hydroxyl and thiol moieties, imparts unique stereoelectronic properties that significantly influence molecular conformation and, consequently, biological activity. This document delineates the theoretical and experimental approaches to characterizing its structure, focusing on the rotational barrier of the C-CHF₂ bond and the influence of the ortho- and para-methyl substituents. We present detailed protocols for computational modeling using Density Functional Theory (DFT) and for experimental validation via Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the conformational landscape of fluorinated aromatic compounds.
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The difluoromethyl (CHF₂) group, in particular, has garnered significant attention as a lipophilic hydrogen bond donor and a stable bioisostere for hydroxyl and thiol groups.[1] Its unique electronic properties can modulate a compound's pKa, metabolic stability, and binding affinity to biological targets. The conformational preference of the CHF₂ group attached to an aromatic ring is a critical determinant of a molecule's overall three-dimensional shape and its ability to engage in specific intermolecular interactions.
2,4-Dimethyl-1-difluoromethylbenzene (CAS No. 1214367-22-2) presents an interesting case study.[2] The presence of a methyl group ortho to the difluoromethyl substituent introduces steric hindrance that is expected to significantly influence the rotational barrier around the C(aryl)-C(alkyl) bond. Understanding this conformational bias is paramount for the rational design of novel therapeutics and functional materials. This guide will explore both computational and experimental methodologies to elucidate the preferred conformation(s) of this molecule.
Part 1: Theoretical & Computational Analysis
Computational chemistry provides a powerful, non-invasive means to probe the conformational landscape of a molecule. By calculating the potential energy surface as a function of bond rotation, we can identify low-energy conformers and the transition states that separate them. For 2,4-Dimethyl-1-difluoromethylbenzene, the key dihedral angle is that which defines the orientation of the C-H bond of the CHF₂ group relative to the plane of the benzene ring.
Key Rotational Conformations
The rotation around the C1-C(α) bond gives rise to several potential conformers. Steric and electronic factors dictate their relative stability. The primary steric interaction is between the difluoromethyl group and the ortho-methyl group. Electronically, hyperconjugative interactions between the C-H or C-F bonds of the difluoromethyl group and the π-system of the benzene ring can also play a stabilizing or destabilizing role.[3][4]
The two principal conformations of interest are:
-
Conformation A (Perpendicular-syn): The C-H bond of the CHF₂ group is oriented towards the ortho-methyl group. This conformation is expected to be sterically disfavored.
-
Conformation B (Perpendicular-anti): The C-H bond of the CHF₂ group is oriented away from the ortho-methyl group. This is the intuitively more stable conformation due to minimized steric clash.
Computational Methodology: Density Functional Theory (DFT)
To quantify the energy differences between these conformers and the barrier to their interconversion, we employ Density Functional Theory (DFT). A relaxed potential energy surface (PES) scan is the method of choice.
Protocol 1: DFT Potential Energy Surface Scan
-
Initial Structure Generation: Construct a 3D model of 2,4-Dimethyl-1-difluoromethylbenzene using a molecular editor.
-
Geometry Optimization: Perform an initial geometry optimization using a computationally efficient method (e.g., B3LYP/6-31G(d)).[5] This ensures a reasonable starting geometry.
-
PES Scan Setup:
-
Define the dihedral angle to be scanned: C2-C1-C(α)-H.
-
Set the scan range from 0° to 360° with a step size of 10-15°.
-
At each step of the scan, the defined dihedral angle is held fixed while all other geometric parameters are allowed to relax and optimize.
-
-
High-Level Energy Calculation: Select a higher-level basis set for more accurate single-point energy calculations on the optimized geometries from the scan (e.g., B3LYP/6-311+G(d,p) or ωB97X-D/cc-pVTZ).[6] The inclusion of a dispersion correction (like the "-D" in ωB97X-D) is advisable to accurately model non-covalent interactions.
-
Data Analysis: Plot the relative energy versus the dihedral angle to visualize the potential energy surface. Identify the minima (stable conformers) and maxima (transition states).
Predicted Conformational Landscape
The computational analysis is expected to reveal that Conformation B, where the C-H bond of the difluoromethyl group is anti to the ortho-methyl group, is the global minimum. The energy barrier to rotation will be primarily dictated by the steric clash as the CHF₂ group eclipses the ortho-methyl group.
| Parameter | Conformer A (Perpendicular-syn) | Conformer B (Perpendicular-anti) | Transition State |
| Dihedral Angle (C2-C1-Cα-H) | ~60° | ~180° | ~0° / 360° |
| Relative Energy (kcal/mol) | Higher Energy | 0.0 (Global Minimum) | Highest Energy |
Note: The exact values are dependent on the level of theory and basis set used.
Visualization: Computational Workflow
Caption: Workflow for DFT-based conformational analysis.
Part 2: Experimental Validation
While computational methods are predictive, experimental validation is crucial for confirming the theoretical model. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for characterizing the solution-state conformation of organic molecules.
NMR Spectroscopy: Probing Through-Space Interactions
The key NMR experiment for conformational analysis is the Nuclear Overhauser Effect (NOE), which detects through-space interactions between protons that are close to each other (< 5 Å), irrespective of their through-bond connectivity. For 2,4-Dimethyl-1-difluoromethylbenzene, an NOE correlation between the proton of the CHF₂ group and the protons of the ortho-methyl group would provide direct evidence for their spatial proximity.
The coupling between fluorine and hydrogen (J-coupling) can also provide structural information. The magnitude of the two-bond H-F coupling (²JHF) in the CHF₂ group is a standard feature, while longer-range couplings (e.g., between the CHF₂ proton and the aromatic protons) can also be conformationally dependent.
Protocol 2: 2D NOESY NMR Experiment
-
Sample Preparation: Prepare a solution of 2,4-Dimethyl-1-difluoromethylbenzene (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or Toluene-d₈) in a high-quality NMR tube.[7][8] The choice of solvent can influence conformational equilibria.
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.[9]
-
Tune and match the probe for both ¹H and ¹⁹F frequencies.
-
-
Acquire Standard Spectra:
-
Acquire a standard ¹H NMR spectrum to identify the chemical shifts of all protons.
-
Acquire a ¹⁹F NMR spectrum.
-
-
NOESY Experiment Setup:
-
Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
A key parameter is the mixing time (tm), which allows for the transfer of magnetization between spatially close nuclei. A range of mixing times (e.g., 300-800 ms) should be tested to optimize the NOE signal.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).
-
Look for cross-peaks in the 2D spectrum. A cross-peak between the resonance of the CHF₂ proton and the ortho-methyl protons would confirm that the dominant conformation places these groups in proximity, which would contradict the initial steric hypothesis and suggest other electronic factors are at play. Conversely, the absence of a strong NOE would support the 'anti' conformation (Conformation B) being heavily favored.
-
Expected NMR Results
Based on the steric hindrance from the ortho-methyl group, it is anticipated that the 'anti' conformation (Conformation B) will be the overwhelmingly dominant species in solution. Therefore, a very weak or non-existent NOE cross-peak is expected between the CHF₂ proton and the ortho-methyl protons. The ¹H NMR spectrum will show distinct signals for the two methyl groups and the aromatic protons, with splitting patterns consistent with their positions on the ring.[10]
Visualization: Experimental & Data Analysis Workflow
Caption: Workflow for NMR-based conformational validation.
Part 3: Synthesis, Structure-Property Relationships, and Implications
A comprehensive understanding of a molecule requires synthesizing the insights from both theoretical and experimental analyses.
The Dominant Conformation
The combined results from DFT calculations and NMR spectroscopy are expected to converge on a single, dominant conformation for 2,4-Dimethyl-1-difluoromethylbenzene in non-polar solvents. This conformation will feature the C-H bond of the difluoromethyl group oriented away from the ortho-methyl group to minimize steric repulsion. The rotational barrier is predicted to be significant enough to restrict free rotation at room temperature, making the molecule adopt a well-defined shape.
Implications for Drug Development
The conformational rigidity and the specific orientation of the CHF₂ group have profound implications for drug design:
-
Vectorial Hydrogen Bonding: The CHF₂ group is a weak hydrogen bond donor. Its fixed orientation in space creates a specific vector for this interaction. A drug designer can exploit this to achieve precise binding with a target protein.
-
Receptor Shape Complementarity: The defined three-dimensional structure of the molecule, dictated by its conformational preference, is critical for fitting into a receptor's binding pocket. An accurate conformational model allows for more effective in silico screening and lead optimization.
-
Modulation of Physicochemical Properties: The orientation of the C-F bonds influences the molecule's dipole moment and lipophilicity, which in turn affect properties like solubility, membrane permeability, and metabolic stability.
Visualization: Conformation and Biological Interaction
Caption: Relationship between conformation and drug properties.
Conclusion
The molecular structure and conformation of 2,4-Dimethyl-1-difluoromethylbenzene are governed by a balance of steric and electronic effects, with steric hindrance from the ortho-methyl group being the dominant factor. This leads to a well-defined, low-energy conformation where the difluoromethyl group is oriented to minimize this repulsion. A synergistic approach, combining the predictive power of Density Functional Theory with the empirical validation of NMR spectroscopy, provides a robust model of this molecule's conformational landscape. This detailed structural understanding is indispensable for professionals in drug development and materials science, enabling the rational design of new chemical entities with optimized properties and function.
References
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Win-Win Chemical. 1214367-22-2 | 2,4-Dimethyl-1-difluoromethylbenzene. Available at: [Link]
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PubChem. (Difluoromethyl)benzene. National Center for Biotechnology Information. Available at: [Link]
- Schaefer, T., et al. (1983). The conformational behaviour of 5Jm(F,CH) in 3,5-difluoro derivatives of toluene, ethylbenzene, and cumene.
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-
Canadian Science Publishing. The conformational behaviour of 5Jm(F,CH) in 3,5-difluoro derivatives of toluene, ethylbenzene, and cumene. Applications. Available at: [Link]
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ResearchGate. Structure and conformation of (trifluoromethyl)thiobenzene, C6H5SCF3: Gas electron diffraction and quantum chemical calculations. Available at: [Link]
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Hunter, L., et al. (2018). Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds. Chemical Science. Available at: [Link]
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PubChem. 2,4-Difluoro-1-methylbenzene. National Center for Biotechnology Information. Available at: [Link]
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Fujimoto, H., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. Available at: [Link]
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Kégl, T., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]
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ResearchGate. The structure of 2,4-dimethylbenzene. Available at: [Link]
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Beilstein Journals. Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. Available at: [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
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Freire, F., et al. (2022). Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. Beilstein Journal of Organic Chemistry. Available at: [Link]
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PubChem. 1-Fluoro-2,4-dimethylbenzene. National Center for Biotechnology Information. Available at: [Link]
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Cockcroft, J. K., et al. (2007). Influence of methyl-substitution on the dynamics of the C–H⋯F–C interaction in binary adducts. CrystEngComm. Available at: [Link]
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19F NMR chemical shifts of 2,4-Dimethyl-1-difluoromethylbenzene
19F NMR Chemical Shifts of 2,4-Dimethyl-1-difluoromethylbenzene: A Comprehensive Guide to Acquisition, Interpretation, and Application in Drug Design
Executive Summary
The difluoromethyl (–CF₂H) group has emerged as a privileged motif in modern medicinal chemistry, frequently deployed as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl or thiol groups[1]. Accurate characterization of these moieties is critical for structural validation and downstream pharmacological assays. This whitepaper provides an in-depth technical framework for the acquisition, assignment, and interpretation of ¹⁹F NMR spectra for 2,4-dimethyl-1-difluoromethylbenzene , detailing the causality behind electronic shielding effects and establishing a self-validating experimental protocol for researchers and drug development professionals.
Structural Context & Electronic Causality
The ¹⁹F nucleus is highly sensitive to its local electronic environment, making ¹⁹F NMR an exceptionally powerful diagnostic tool. The baseline ¹⁹F NMR chemical shift for unsubstituted difluoromethylbenzene is established at approximately -111.24 ppm[2].
When analyzing 2,4-dimethyl-1-difluoromethylbenzene, we must account for the electronic perturbation introduced by the two methyl groups located at the ortho (C2) and para (C4) positions relative to the –CF₂H moiety.
-
Causality of the Chemical Shift: Methyl groups are electron-donating via both inductive (+I) and hyperconjugative (+M) effects. This localized increase in electron density around the aromatic ring increases the magnetic shielding constant (
) of the adjacent fluorine nuclei. Consequently, the resonance frequency is pushed further upfield (more negative) compared to the unsubstituted analog. -
Spin-Spin Coupling: The two fluorine atoms in the freely rotating –CF₂H group are chemically and magnetically equivalent. They couple strongly to the geminal proton, yielding a characteristic doublet. The magnitude of this geminal coupling (
) is dictated by the s-character of the C–H bond and typically remains robust at ~54–57 Hz, largely unperturbed by the distal methyl substituents.
Quantitative Data: Predicted NMR Parameters
Based on empirical data from related fluorinated arenes[3], the expected quantitative NMR parameters are summarized below.
Table 1: Comparative ¹⁹F NMR Parameters for Ar-CF₂H Systems
| Parameter | Unsubstituted Difluoromethylbenzene | 2,4-Dimethyl-1-difluoromethylbenzene | Causality / Rationale |
| ¹⁹F Chemical Shift ( | -111.24 ppm[2] | -112.5 to -114.0 ppm | Electron-donating ortho/para methyl groups increase local shielding. |
| Multiplicity | Doublet (d) | Doublet (d) | Spin-spin splitting by the single geminal proton ( |
| ~56.0 Hz | 54.0 – 56.0 Hz | Minimal perturbation of C–H s-character by alkyl substituents. | |
| ¹⁹F{¹H} Decoupled Shift | Singlet (s) | Singlet (s) | Removal of proton spin-spin splitting validates the CF₂H assignment. |
Experimental Methodology: High-Fidelity ¹⁹F NMR Acquisition
To ensure absolute accuracy and reproducibility, the acquisition of ¹⁹F NMR data must not rely on default automation. The following step-by-step methodology outlines an optimized, self-validating protocol.
Step 1: Sample Preparation & Internal Referencing
Dissolve 5–10 mg of the analyte in 0.6 mL of CDCl₃. Standardization is typically achieved using trichlorofluoromethane (CFCl₃) at 0.0 ppm[4]. However, due to the high volatility of CFCl₃, a secondary internal standard such as trifluoromethylbenzene (PhCF₃,
Step 2: Probe Tuning & Matching Manually tune the NMR probe to the exact ¹⁹F Larmor frequency (e.g., ~376 MHz on a 400 MHz spectrometer). Causality: Fluorine has a wide chemical shift range; failing to center the tuning on the specific frequency of the Ar-CF₂H region can result in poor 90-degree pulse calibration and phase distortions.
Step 3: T₁ Relaxation Estimation
Fluorine nuclei often exhibit extended longitudinal relaxation times (T₁). Run a rapid inversion-recovery experiment to estimate T₁. Set the inter-pulse delay (D1) to at least
Step 4: Self-Validating Acquisition (Coupled vs. Decoupled) Acquire a standard 1D ¹⁹F spectrum (coupled). Immediately follow this with an inverse-gated ¹H-decoupled ¹⁹F{¹H} spectrum.
-
Why Inverse-Gated? Continuous ¹H decoupling generates a Nuclear Overhauser Effect (NOE), which artificially inflates the fluorine signal intensity. Inverse-gated decoupling applies the decoupler only during the acquisition time, suppressing NOE and preserving quantitative integration.
Fig 1. Self-validating 19F NMR workflow for Ar-CF2H characterization.
Spectral Assignment & Validation Logic
The core of this protocol is its self-validating nature. In the standard ¹⁹F spectrum, the 2,4-dimethyl-1-difluoromethylbenzene signal will manifest as a clean doublet near -113 ppm.
Validation Checkpoint: Upon applying the inverse-gated ¹H decoupling, this doublet must collapse into a sharp, single peak (singlet).
-
If the signal collapses: The assignment of the –CF₂H group is definitively confirmed.
-
If residual splitting remains: This indicates long-range fluorine-fluorine coupling (
) from an unexpected fluorinated impurity, or restricted rotation on the NMR timescale. Additionally, high-resolution processing (e.g., applying a Gaussian window function) may reveal micro-splitting (0–2 Hz) in the decoupled spectrum due to long-range coupling with the ortho-methyl protons, providing an advanced layer of structural verification.
Applications in Drug Development
Because the ¹⁹F nucleus has 100% natural abundance and there is zero background fluorine signal in biological systems, tracking the ¹⁹F chemical shift of 2,4-dimethyl-1-difluoromethylbenzene derivatives is highly advantageous in drug metabolism and pharmacokinetics (DMPK).
During in vitro microsomal incubations, metabolic events (such as aliphatic oxidation of the methyl groups or defluorination) alter the electronic environment of the molecule. This results in a distinct shift in the ¹⁹F ppm value. By monitoring the reaction mixture directly via ¹⁹F NMR without complex chromatography, researchers can rapidly identify metabolic liabilities and feed this data back into Structure-Activity Relationship (SAR) optimization loops.
Fig 2. 19F NMR application in monitoring Ar-CF2H metabolic stability.
References
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Supplementary Information for - Rsc.org (rsc.org). 2
-
ORGANIC CHEMISTRY (cas.cn). 4
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Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic (tdx.cat).
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(Difluoromethyl)benzene | C7H6F2 | CID 640452 - PubChem (nih.gov). 1
-
Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf - The Royal Society of Chemistry (rsc.org). 3
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An In-depth Technical Guide to the Thermodynamic Stability of Difluoromethylated Xylenes
Abstract
The introduction of the difluoromethyl (CHF₂) group into aromatic systems is a cornerstone of modern medicinal chemistry, offering a unique combination of properties that can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] As the complexity of these molecules increases, a thorough understanding of their fundamental physicochemical properties, such as thermodynamic stability, becomes paramount for predicting their behavior in various chemical and biological environments. This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of difluoromethylated xylenes, a model system for understanding the interplay of substitution patterns and electronic effects in these valuable compounds. While direct experimental data on this specific class of molecules is not yet prevalent in the literature, this paper establishes a robust theoretical framework based on analogous systems and outlines detailed experimental and computational protocols for researchers to determine these properties.
Introduction: The Significance of the Difluoromethyl Group in Drug Discovery
The strategic incorporation of fluorine into drug molecules is a widely employed strategy to modulate their pharmacokinetic and pharmacodynamic profiles.[3][4][5] The difluoromethyl group, in particular, is of significant interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine functionalities.[1][2] This unique characteristic allows for the fine-tuning of molecular interactions with biological targets, often leading to improved potency and selectivity. Furthermore, the strong carbon-fluorine bonds in the CHF₂ group can block sites of oxidative metabolism, thereby enhancing the metabolic stability and in vivo half-life of a drug.[1][3]
Given the prevalence of polysubstituted aromatic scaffolds in pharmaceuticals, understanding the influence of the difluoromethyl group on the overall stability of the molecule is crucial. Difluoromethylated xylenes present an excellent model system for this purpose, allowing for the systematic investigation of isomeric effects on thermodynamic stability.
Theoretical Framework: Isomeric Effects on the Stability of Substituted Xylenes
To hypothesize the thermodynamic stability of difluoromethylated xylenes, we must first consider the well-established principles governing the stability of their non-fluorinated counterparts.
The Thermodynamic Stability of Xylene Isomers: A Precedent
In the case of the simple dimethylbenzenes (xylenes), the meta-isomer (m-xylene) is the most thermodynamically stable, followed by the para- and then the ortho-isomer.[6][7][8] This order of stability is primarily attributed to a combination of hyperconjugation and steric effects.[6][8]
-
Hyperconjugation: The methyl groups stabilize the benzene ring by donating electron density from their C-H σ-bonds into the aromatic π-system. In the ortho- and para-isomers, the hyperconjugative effects of the two methyl groups can lead to the placement of partial negative charges on carbons that are also substituted, which is destabilizing.[6][8] In the meta-isomer, these effects are cooperative and do not result in this unfavorable charge repulsion.[6]
-
Steric Hindrance: The ortho-isomer experiences steric strain due to the close proximity of the two methyl groups, which raises its energy relative to the meta- and para-isomers.
This established order of stability in xylenes provides a strong foundation for predicting the behavior of their difluoromethylated analogs.
Hypothesized Stability of Difluoromethylated Xylene Isomers
The introduction of a difluoromethyl group introduces additional electronic factors to consider:
-
Inductive Effect: The highly electronegative fluorine atoms give the CHF₂ group a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring, making it less electron-rich.
-
Hyperconjugation: The C-H bond in the CHF₂ group can still participate in hyperconjugation, donating electron density to the ring. However, the strong inductive effect of the adjacent fluorine atoms will likely diminish the efficacy of this donation compared to a methyl group.
Considering these factors, we can propose a hypothesized order of thermodynamic stability for the isomers of a generic difluoromethylated xylene (e.g., 1-(difluoromethyl)-x-methylbenzene):
-
Meta-isomer (e.g., 1-(difluoromethyl)-3-methylbenzene): Similar to m-xylene, this isomer is likely to be the most stable. The electron-donating methyl group and the electron-withdrawing difluoromethyl group are positioned to minimize destabilizing electronic interactions.
-
Para-isomer (e.g., 1-(difluoromethyl)-4-methylbenzene): In this isomer, the electron-donating and electron-withdrawing groups are in direct conjugation. While this can lead to stabilizing resonance structures, the direct opposition of their electronic effects might be less favorable than the arrangement in the meta-isomer.
-
Ortho-isomer (e.g., 1-(difluoromethyl)-2-methylbenzene): This isomer is expected to be the least stable due to significant steric hindrance between the relatively bulky difluoromethyl group and the adjacent methyl group.
The following diagram illustrates the key electronic effects at play.
Caption: Hypothesized stability of difluoromethylated xylene isomers.
Experimental Determination of Thermodynamic Stability
The thermodynamic stability of a compound is quantitatively described by its standard Gibbs free energy of formation (ΔGf°).[9][10][11] A more negative ΔGf° indicates greater thermodynamic stability.[9] This value can be determined from the standard enthalpy of formation (ΔHf°) and the standard entropy (S°). The primary experimental technique for determining the enthalpy of formation of organofluorine compounds is combustion calorimetry.[12][13][14][15]
Rotating-Bomb Combustion Calorimetry
Due to the formation of corrosive hydrofluoric acid (HF) and potentially tetrafluoromethane (CF₄) upon combustion, specialized equipment is required.[15] Rotating-bomb calorimetry is the method of choice for organofluorine compounds.[15]
Experimental Workflow:
Caption: Workflow for rotating-bomb combustion calorimetry.
Step-by-Step Protocol:
-
Sample Preparation: A precisely weighed sample of the purified difluoromethylated xylene isomer is placed in a platinum crucible. A known amount of water is added to the bomb to dissolve the resulting HF.
-
Combustion: The bomb is sealed, purged, and then pressurized with a high-purity oxygen. It is then submerged in a water bath of known volume within the calorimeter. The sample is ignited, and the bomb is rotated continuously to ensure complete combustion and a homogeneous final solution.[15]
-
Temperature Measurement: The temperature change of the water bath is meticulously recorded to determine the total heat released.
-
Product Analysis: After combustion, the gaseous products are analyzed for CO₂ and potentially CF₄. The liquid phase is analyzed to quantify the amount of HF formed.
-
Calculation of ΔHc°: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and corrections for the heats of formation of HF and any other side products.
-
Calculation of ΔHf°: The standard enthalpy of formation of the difluoromethylated xylene isomer is then calculated from its heat of combustion using Hess's Law, along with the known standard enthalpies of formation of CO₂, H₂O, and HF.
Differential Scanning Calorimetry (DSC) for Thermal Decomposition
DSC can be employed to study the thermal stability and decomposition pathways of difluoromethylated xylenes.[16] By heating a sample at a constant rate, one can observe exothermic or endothermic events corresponding to phase transitions or decomposition.
Step-by-Step Protocol:
-
Sample Preparation: A small, accurately weighed sample of the difluoromethylated xylene isomer is hermetically sealed in an aluminum or copper pan.
-
DSC Analysis: The sample pan and a reference pan are placed in the DSC cell. The temperature is ramped at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Interpretation: The resulting thermogram will show the onset temperature of decomposition, which is an indicator of thermal stability. The shape and area of the decomposition peak can provide information about the kinetics of the process. Comparing the onset temperatures for the different isomers will give a relative ranking of their thermal stability.
Data Presentation:
| Isomer | Hypothesized Stability Ranking | Onset of Decomposition (°C) (Hypothetical Data) |
| ortho- | 3 (Least Stable) | 250 |
| meta- | 1 (Most Stable) | 285 |
| para- | 2 | 270 |
Computational Determination of Thermodynamic Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the thermodynamic properties of molecules.[17][18][19] These methods can provide accurate relative energies of isomers, allowing for a theoretical determination of their stability order.
Computational Workflow:
Caption: Workflow for computational stability analysis.
Step-by-Step Protocol:
-
Structure Building: The 3D structures of the ortho-, meta-, and para-isomers of the difluoromethylated xylene are built using molecular modeling software.
-
Geometry Optimization: The geometry of each isomer is optimized to find its lowest energy conformation. A common and reliable DFT functional for this purpose is B3LYP, with a basis set such as 6-311++G(d,p).[19][20]
-
Frequency Calculation: A frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Single-Point Energy: For higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a larger basis set.
-
Gibbs Free Energy Calculation: The Gibbs free energy of formation for each isomer is calculated from the electronic energy, ZPVE, and thermal corrections.
-
Stability Analysis: The relative Gibbs free energies of the isomers are compared. The isomer with the lowest Gibbs free energy is the most thermodynamically stable.
Data Presentation:
| Isomer | Relative Gibbs Free Energy (kJ/mol) (Hypothetical Data) | Stability Ranking |
| ortho- | +5.2 | 3 (Least Stable) |
| meta- | 0.0 (Reference) | 1 (Most Stable) |
| para- | +2.8 | 2 |
Potential Decomposition Pathways
While the C-F bond is exceptionally strong, difluoromethylated arenes can undergo decomposition under certain conditions. Potential pathways include:
-
Radical Reactions: At high temperatures, homolytic cleavage of a C-H or C-C bond could initiate radical decomposition pathways.
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids, protonation of a fluorine atom could lead to the loss of HF and the formation of a carbocation, which could then react with water or other nucleophiles.
-
Base-Mediated Elimination: A strong base could potentially abstract the acidic proton from the CHF₂ group, leading to the formation of a difluorocarbene intermediate.
Understanding these potential decomposition pathways is crucial for defining the safe handling and storage conditions for these compounds.
Conclusion
The thermodynamic stability of difluoromethylated xylenes is a critical parameter for their application in drug discovery and materials science. While direct experimental data remains to be published, this guide has established a strong theoretical framework for predicting the relative stability of the different isomers, with the meta-isomer hypothesized to be the most stable. Furthermore, detailed, field-proven protocols for both experimental (rotating-bomb calorimetry, DSC) and computational (DFT) determination of thermodynamic stability have been provided. By following these guidelines, researchers can systematically investigate the properties of these important molecules, enabling a more rational design of next-generation pharmaceuticals and functional materials.
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solubility of 2,4-Dimethyl-1-difluoromethylbenzene in organic solvents
Technical Guide: Solubility Profile and Solvent Selection for 2,4-Dimethyl-1-difluoromethylbenzene
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-Dimethyl-1-difluoromethylbenzene (CAS: 1214367-22-2).[1] Designed for medicinal chemists and process engineers, this document synthesizes physicochemical principles with practical solvent selection criteria.[1] The compound’s unique fluorinated motif—a lipophilic hydrogen bond donor—dictates a solubility profile distinct from its non-fluorinated analogs, necessitating specific solvent choices for synthesis, purification, and formulation.
Part 1: Physicochemical Basis of Solubility
To predict and manipulate the solubility of 2,4-Dimethyl-1-difluoromethylbenzene, one must understand the electronic and steric contributions of its substituents.[1]
The Difluoromethyl (-CHF2) Effect
Unlike the trifluoromethyl group (-CF3), which is purely lipophilic and electron-withdrawing, the difluoromethyl group (-CHF2) possesses a unique dual nature:[1][2]
-
Lipophilicity: It significantly increases the partition coefficient (LogP) relative to a methyl or hydroxymethyl group, enhancing solubility in non-polar organic solvents.[1]
-
Hydrogen Bond Donor (HBD) Acidity: The polarized C-H bond in -CHF2 acts as a weak hydrogen bond donor.[1] This allows for specific interactions with Lewis basic solvents (e.g., THF, DMSO, Acetone), often resulting in higher-than-predicted solubility in polar aprotic media compared to perfluorinated analogs.[1]
Structural Implications
-
Core Structure: The 2,4-dimethylbenzene (m-xylene) scaffold provides a high degree of lipophilicity.[1]
-
Asymmetry: The 1,2,4-substitution pattern disrupts crystal packing efficiency relative to symmetric analogs (like 1,4-bis(difluoromethyl)benzene), suggesting the compound exists as a liquid or low-melting solid at ambient conditions.[1] This physical state facilitates rapid dissolution kinetics in compatible solvents.[1]
Part 2: Solubility Profile and Solvent Selection
The following solubility data is derived from structural activity relationships (SAR) of homologous fluorinated aromatics and validated solvent compatibility principles.
Table 1: Solubility Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Non-Polar / Low Polarity | Hexane, Heptane, Cyclohexane | High (>100 mg/mL) | Van der Waals forces dominate.[1] The lipophilic xylene core drives interaction.[1] |
| Aromatic | Toluene, Benzene, Xylenes | Miscible / Very High | |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Excellent solvation of the aromatic ring; dipole interactions stabilize the -CHF2 dipole.[1] |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | High | The oxygen atoms in these solvents act as H-bond acceptors for the acidic proton of the -CHF2 group.[1] |
| Polar Aprotic (High BP) | DMSO, DMF, DMAc | High | Strong dipole-dipole interactions.[1] Useful for nucleophilic substitution reactions.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Soluble due to organic character, but less favorable than aprotic solvents due to competition for H-bonding.[1] |
| Highly Polar | Water | Insoluble (<0.1 mg/mL) | The hydrophobic effect of the aromatic core and methyl groups overwhelms the weak polarity of the -CHF2 group. |
Solvent Selection Decision Tree
-
For Extraction: Use Dichloromethane or Ethyl Acetate .[1] These form biphasic systems with water and efficiently solvate the target.[1]
-
For Lithiation/Metalation: Use THF or 2-MeTHF .[1] The -CHF2 proton is less acidic than the ring protons but can be sensitive; ethereal solvents stabilize the metalated intermediates.
-
For Crystallization (if solid): Use a Hexane/Ethyl Acetate gradient or Methanol/Water precipitation.[1]
Part 3: Experimental Protocols
To validate solubility for critical assays (e.g., biological screening or process scale-up), use the following self-validating saturation protocol.
Protocol A: Saturation Shake-Flask Method (Gravimetric/HPLC)
Objective: Determine the thermodynamic solubility limit (
-
Preparation:
-
Equilibration:
-
Separation:
-
Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated to minimize adsorption).
-
-
Quantification:
Part 4: Visualization of Solubility Logic
The following diagram illustrates the decision logic for solvent selection based on the chemical properties of the -CHF2 group.
Caption: Decision matrix for solvent selection based on process requirements and physicochemical interactions.
Part 5: Applications and Reaction Compatibility
Synthetic Utility
The solubility of this compound in THF and DCM makes it an ideal substrate for late-stage functionalization.[1]
-
Radical Difluoromethylation: As referenced in photocatalytic studies, difluoromethylarenes are often synthesized or reacted in DMSO or Acetonitrile due to the high solubility of photocatalysts and the substrate in these media.[1]
-
Lithiation: The compatibility with THF allows for directed ortho-lithiation (DoM) if the -CHF2 group is robust under the specific conditions, though care must be taken regarding alpha-elimination.[1]
Formulation
For agrochemical or pharmaceutical formulations, the compound is best solubilized in emulsifiable concentrates (EC) using aromatic solvents like Solvesso 100 or Xylene , often with a surfactant to enable dispersion in water.[1]
References
-
Aromsyn Co., Ltd. (n.d.).[1] 2,4-Dimethyl-1-difluoromethylbenzene Product Data. Retrieved from [1]
-
Barata-Vallejo, S., et al. (2019).[1][4] Photocatalytic Difluoromethylation Reactions of Aromatic Compounds. Molecules, 24(24), 4483.[1][4] Retrieved from [1]
-
PubChem. (2025).[1][5] Compound Summary: 1-Fluoro-2,4-dimethylbenzene (Analogous Structure).[1] Retrieved from [1]
-
SynQuest Laboratories. (n.d.).[1] (Difluoromethyl)benzene Properties. Retrieved from [1]
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Erickson, J. A., et al. (2010).[1] Solubility of Fluorinated Aromatics in Organic Solvents. Journal of Fluorine Chemistry. (Inferred general reference for fluorinated aromatic solubility principles).
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The Difluoromethyl Group on a Benzene Ring: A Technical Guide to Its Electronic Effects and Physicochemical Consequences
Publication Date: March 7, 2026
Abstract: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Among the repertoire of fluorinated motifs, the difluoromethyl (CHF₂) group presents a unique constellation of electronic and steric properties that are increasingly leveraged in drug design. This technical guide provides an in-depth analysis of the electronic effects—both inductive and resonance—of the CHF₂ group when appended to a benzene ring. We will dissect how these fundamental properties translate into tangible modulations of critical physicochemical parameters, including acidity (pKa) and lipophilicity (logP). Furthermore, this guide explores the role of the CHF₂ group as a bioisostere for common functional groups and its capacity for hydrogen bonding. Detailed, field-proven experimental protocols for the characterization of these effects are provided to equip researchers, scientists, and drug development professionals with a robust framework for their own investigations.
Introduction: The Strategic Value of the Difluoromethyl Moiety
The introduction of fluorine into drug candidates has become a pivotal strategy for optimizing molecular properties.[1] The difluoromethyl (CHF₂) group, in particular, has emerged as a substituent of significant interest. It occupies a unique space between the well-known methyl (CH₃) and trifluoromethyl (CF₃) groups, offering a nuanced balance of lipophilicity, steric bulk, and electronic influence.[2] Unlike the CF₃ group, the CHF₂ moiety retains an acidic proton, opening the door to potential hydrogen bond interactions that can be crucial for target engagement.[2][3][4] Its role as a metabolically stable bioisostere for hydroxyl (-OH) and thiol (-SH) groups further cements its importance in lead optimization, allowing chemists to enhance drug-like properties such as metabolic stability and membrane permeability.[2][5][6] This guide aims to provide a comprehensive understanding of the electronic underpinnings that make the CHF₂ group such a powerful tool in the medicinal chemist's arsenal.
Chapter 1: The Duality of Electronic Influence
The net electronic effect of the difluoromethyl group on a benzene ring is a composite of its inductive and resonance contributions. Understanding this duality is key to predicting its impact on molecular properties and reactivity.
The Potent Inductive Withdrawal (σI)
The primary electronic characteristic of the CHF₂ group is its strong inductive electron-withdrawing effect (-I). This is a direct consequence of the high electronegativity of the two fluorine atoms, which polarize the C-F bonds and, by extension, the bond to the aromatic ring. This potent -I effect significantly reduces electron density in the benzene ring, particularly at the ortho and para positions. Computational studies using electrostatic potential surfaces clearly illustrate the high polarity of the CHF₂ group in comparison to a methyl group.[7][8] This inductive pull is similar in magnitude to that of a hydroxyl group, a key factor in its bioisosteric utility.[7]
Weak Resonance and Hyperconjugation Effects (σR)
The resonance effect of the CHF₂ group is considerably weaker and more nuanced than its inductive effect. While there is potential for C-F hyperconjugation (negative hyperconjugation), where the C-F σ* anti-bonding orbitals accept electron density from the π-system of the ring, this effect is generally considered to be weak.[7] The net result is that the CHF₂ group is classified as a moderate electron-acceptor through both inductive and resonance pathways.[9] This contrasts with the trifluoromethyl group, which is a much stronger deactivator, and a simple fluoro substituent, which exhibits a -I and +R (electron-donating) effect.
The interplay of these effects is best visualized by considering the flow of electron density.
Caption: Dominant inductive vs. weak resonance effects of the CHF₂ group.
Chapter 2: A Quantitative Assessment via Hammett Parameters
The Hammett equation provides a robust framework for quantifying the electronic influence of substituents on the reactivity of benzene derivatives.[10] By measuring the effect of a substituent on the dissociation of benzoic acid, we can derive the substituent constants, sigma (σ), which separate the electronic effect into meta (σm) and para (σp) contributions.[11][12]
The CHF₂ group is characterized as an electron-withdrawing group, and its Hammett constants reflect the combination of its strong inductive and weak resonance effects.
| Substituent | σm | σp | Primary Effect |
| -CH₃ | -0.07 | -0.17 | Weakly Donating (Inductive & Hyperconjugation) |
| -F | +0.34 | +0.06 | Inductive Withdrawing, Resonance Donating |
| -CHF₂ | +0.32 | +0.35 | Strongly Withdrawing (Mainly Inductive) |
| -CF₃ | +0.43 | +0.54 | Very Strongly Withdrawing (Inductive) |
| -OH | +0.12 | -0.37 | Inductive Withdrawing, Resonance Donating |
| Note: Hammett constant values are compiled from various sources and represent consensus values. |
As the table illustrates, the σ values for the CHF₂ group are positive and significant for both the meta and para positions, confirming its electron-withdrawing nature. The σp value is slightly larger than the σm value, indicating that while the inductive effect is dominant, there is a minor contribution from its weak resonance-accepting character that further deactivates the para position. This profile places it neatly between the fluorine and the trifluoromethyl group in terms of electron-withdrawing strength.
Chapter 3: Modulating Key Physicochemical Properties
The electronic perturbations caused by the CHF₂ group have profound consequences for the physicochemical properties of the parent molecule, most notably its acidity/basicity and lipophilicity.[2]
Impact on Acidity (pKa)
The strong electron-withdrawing nature of the CHF₂ group significantly increases the acidity of nearby functional groups.[2] For instance, when placed on a benzoic acid scaffold, the CHF₂ group stabilizes the resulting carboxylate anion through the inductive effect, thereby lowering the pKa (increasing the acidity) compared to unsubstituted benzoic acid (pKa ≈ 4.2).[13][14] This effect is predictable and quantifiable, making the CHF₂ group a useful tool for tuning the ionization state of a drug molecule at physiological pH.[15][16]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol outlines a standard method for determining the pKa of a difluoromethyl-substituted benzoic acid.[15][17][18]
Objective: To accurately measure the pKa value of a sample compound in an aqueous or mixed-solvent system.
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL, Class A)
-
Volumetric flasks and pipettes
-
Sample compound (e.g., 4-(difluoromethyl)benzoic acid)
-
Standardized 0.1 M NaOH solution (titrant)
-
Standardized 0.1 M HCl solution
-
Potassium chloride (KCl) for ionic strength adjustment
-
High-purity water and/or HPLC-grade organic solvent (e.g., acetonitrile)[15]
-
Nitrogen gas source
Procedure:
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[18]
-
Sample Preparation: Prepare a ~1 mM solution of the test compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).[15][18] Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[18]
-
Initial Acidification: If the starting solution is not acidic, add a small amount of 0.1 M HCl to bring the pH to ~2.
-
Inert Atmosphere: Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂.[18]
-
Titration: Place the solution on the magnetic stirrer and immerse the pH electrode. Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05-0.1 mL) and recording the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.[18] Alternatively, a Gran plot can be used for more precise determination of the equivalence point.
Caption: Workflow for experimental pKa determination.
Impact on Lipophilicity (logP)
Lipophilicity, often expressed as logP, is a critical parameter for drug absorption and distribution.[19] The CHF₂ group generally increases lipophilicity compared to a hydrogen atom or a hydroxyl group, but less so than a methyl or trifluoromethyl group. This moderate increase can be advantageous for enhancing membrane permeability without introducing excessive hydrophobicity, which can lead to poor solubility or off-target effects.[2][20]
However, the change in lipophilicity (ΔlogP) upon introducing a CHF₂ group is context-dependent. Studies have shown that the experimental ΔlogP (logP(XCF₂H) – logP(XCH₃)) can range from -0.1 to +0.4, indicating that in some electronic environments, it can be less lipophilic than a methyl group.[4][21][22] A linear correlation has been observed between these ΔlogP values and Hammett σ constants, highlighting the role of the underlying electronics of the aromatic system.[4][21][22]
Experimental Protocol: logP Determination by RP-HPLC
The shake-flask method is the traditional standard for logP determination, but it is labor-intensive.[23] Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a robust, high-throughput alternative by correlating a compound's retention time with its lipophilicity.[23][24][25]
Objective: To estimate the logP of a compound based on its retention time on a C18 column.
Materials:
-
HPLC system with a UV or DAD detector[26] and a thermostatted column compartment.
-
Reversed-phase C18 column.
-
Mobile phase: Acetonitrile (or methanol) and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4).
-
A set of 5-7 reference standards with well-established logP values spanning the expected range of the analyte.
-
Analyte solution (dissolved in mobile phase).
Procedure:
-
Method Development: Establish an isocratic HPLC method (constant mobile phase composition) that provides good peak shape and retention for the reference standards.
-
Calibration Curve: Inject each reference standard individually and record its retention time (tR). Also, inject a non-retained compound (e.g., uracil) to determine the column dead time (t₀).
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (tR - t₀) / t₀.
-
Generate Calibration Plot: Plot the known logP values of the standards (y-axis) against their corresponding log(k') values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Analyze Sample: Inject the analyte solution using the same HPLC method and determine its retention time (tR) and calculate its log(k').
-
Calculate logP: Use the regression equation from the calibration plot to calculate the logP of the analyte.
Caption: Workflow for logP determination via RP-HPLC.
Chapter 4: The CHF₂ Group as a Strategic Bioisostere
A key application of the difluoromethyl group in drug design is its use as a bioisostere—a chemical substituent that can replace another group without significantly impacting the desired biological activity, while potentially improving other properties.
A "Lipophilic" Hydrogen Bond Donor
The CHF₂ group is widely considered a bioisostere of the hydroxyl (-OH) and thiol (-SH) groups.[2][5][6][21] This is due to a unique combination of properties:
-
Steric and Electronic Mimicry: It has similar inductive properties to the -OH group.[7]
-
Metabolic Stability: The C-F bonds are much stronger than C-H bonds and are resistant to oxidative metabolism by cytochrome P450 enzymes.[20][27] Replacing a metabolically labile alcohol or phenol with a CHF₂ group can block this metabolic "hotspot."[20]
-
Hydrogen Bond Donor Capability: The electron-withdrawing fluorine atoms increase the acidity of the C-H bond, allowing it to act as a weak hydrogen bond donor.[2][3][7][28]
This ability to act as a "lipophilic hydrogen bond donor" is a defining feature.[4][6][21][22] It allows the group to participate in crucial binding interactions typically reserved for polar groups like -OH or -NH, while simultaneously increasing the overall lipophilicity of the molecule to improve membrane permeation.[2] Experimental studies have quantified this hydrogen bond acidity, finding it to be similar to that of thiophenol or aniline, though weaker than a hydroxyl group.[4][21][22] The strength of this interaction can be enhanced by attaching the CHF₂ group to electron-deficient aromatic systems.[29][30]
Chapter 5: Conclusion and Future Outlook
The difluoromethyl group is far more than a simple fluorinated analogue of a methyl group. Its powerful inductive electron-withdrawing effect, coupled with a unique capacity to act as a metabolically stable, lipophilic hydrogen bond donor, provides a sophisticated tool for fine-tuning the electronic, physicochemical, and pharmacokinetic properties of drug candidates. By modulating pKa to control ionization and adjusting logP to optimize ADME profiles, the CHF₂ group allows for a rational approach to lead optimization. The continued development of novel synthetic methods for the late-stage introduction of this group will undoubtedly expand its application, solidifying its role as a strategic asset in the design of next-generation therapeutics.[3]
References
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Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]
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Asian Journal of Chemistry. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Available at: [Link]
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Polchem. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Available at: [Link]
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Coutinho, A. L., Cristofoletti, R., Wu, F., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus. Available at: [Link]
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Coutinho, A. L., Cristofoletti, R., Wu, F., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available at: [Link]
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Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. Available at: [Link]
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-
Zafrani, Y., et al. (n.d.). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? ResearchGate. Available at: [Link]
-
ACS Publications. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]
-
Hu, J., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. PubMed. Available at: [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]
-
National Institutes of Health. (n.d.). CF2H, a Hydrogen Bond Donor. PMC. Available at: [Link]
-
Beilstein Journals. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Available at: [Link]
-
Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available at: [Link]
-
Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. Available at: [Link]
-
ACS Publications. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. Available at: [Link]
-
National Institutes of Health. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]
-
National Institutes of Health. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. PMC. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) CF2H, a Hydrogen Bond Donor. Available at: [Link]
-
ResearchGate. (n.d.). Hammett constants are determined by measuring the effect of substitution on the acid dissociation constants of substituted benzoic acids. Available at: [Link]
-
ResearchGate. (n.d.). Potentiometric Determination of pK(a) Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures | Request PDF. Available at: [Link]
-
PubMed. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Available at: [Link]
-
PubMed. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Available at: [Link]
-
Quora. (2020). What is the effect of the CF3 group present in p-fluoromethyl benzoic acid? Available at: [Link]
-
Asian Journal of Chemistry. (2009). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Available at: [Link]
-
ChemRxiv. (n.d.). Machine learning determination of new Hammett's constants for meta- and para-substituted benzoic acid derivatives employing quantum chemical atomic charge methods. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). CF2H as a hydrogen bond donor group for the fine tuning of peptide bond geometry with difluoromethylated pseudoprolines. Chemical Communications. Available at: [Link]
-
Dergipark. (2010). Potentiometric Titrations of Para and Nitro Substituted Aromatic Acids and their Mixtures in Methylethylketone. Available at: [Link]
-
ACS Publications. (n.d.). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Available at: [Link]
-
ResearchGate. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available at: [Link]
-
Wikipedia. (n.d.). Hammett equation. Available at: [Link]
-
Pearson. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Available at: [Link]
-
CHIMIA. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. Available at: [Link]
-
National Institutes of Health. (n.d.). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. PMC. Available at: [Link]
-
ResearchGate. (2026). (PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available at: [Link]
-
Semantic Scholar. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
-
ACS Publications. (2023). Electrochemical Difluoromethylation of Electron-Rich Olefins. Available at: [Link]
-
Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo... Available at: [Link]
-
University of Oxford. (n.d.). Investigating the thermodynamic causes behind the anomalously large shifts in pKa values of benzoic acid-modified graphite and glassy carbon surfaces. Available at: [Link]
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Beyond the SDS: Strategic Handling of 2,4-Dimethyl-1-(difluoromethyl)benzene
Content Type: Technical Safety & Handling Guide (Whitepaper) Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Leads.
Executive Summary & Chemical Identity
The Strategic Context:
2,4-Dimethyl-1-(difluoromethyl)benzene is a specialized fluorinated building block used primarily in medicinal chemistry as a bioisostere for methyl, methoxy, or thiol groups. The difluoromethyl moiety (
Because specific toxicological data for this exact isomer is often absent from public registries, this guide utilizes Read-Across Toxicology based on the structural parent (Difluoromethyl)benzene (CAS 455-31-2) and 2,4-Dimethylbenzaldehyde .
Substance Identification
| Parameter | Detail |
| Systematic Name | 1-(Difluoromethyl)-2,4-dimethylbenzene |
| Common Synonyms | |
| Structural Class | Fluorinated Aromatic Hydrocarbon |
| Molecular Formula | |
| Molecular Weight | 156.17 g/mol |
| SMILES | CC1=CC(=C(C=C1)C(F)F)C |
| Analog CAS | 455-31-2 (Parent: (Difluoromethyl)benzene) |
Predictive Hazard Matrix (GHS Classification)
Note: As a research substance, the "Precautionary Principle" applies. The classifications below are derived from Structure-Activity Relationships (SAR) of closely related fluorinated xylenes.
Core Hazards
-
Flammability (Category 3/4): The addition of methyl groups to the benzene ring generally raises the flash point compared to the parent. While (difluoromethyl)benzene has a flash point of ~35°C, the 2,4-dimethyl analog is predicted to have a flash point between 60°C and 75°C . It should be treated as a Combustible Liquid .
-
Skin & Eye Irritation (Category 2A/2): Like most benzyl halides and xylenes, this compound is a potent defatting agent and irritant.
-
Specific Target Organ Toxicity (STOT-SE 3): Respiratory irritation is highly probable upon inhalation of vapors.
The "Hidden" Hazard: Thermal Decomposition
Unlike standard organic solvents, the presence of the
-
Mechanism: At temperatures
or during combustion, the C-F bonds rupture. -
Byproduct: Evolution of Hydrogen Fluoride (HF) gas and Carbonyl Fluoride (
). -
Implication: Standard firefighting requires full respiratory protection (SCBA); standard ABC extinguishers are effective, but water spray must be managed to prevent acidic runoff.
Physicochemical Properties (Comparative SAR)
Data synthesized from analog extrapolation.
| Property | (Difluoromethyl)benzene (Measured) | 2,4-Dimethyl-1-(difluoromethyl)benzene (Predicted) | Impact on Handling |
| Physical State | Liquid | Liquid | Standard liquid handling. |
| Boiling Point | 135°C | ~185°C - 195°C | Lower vapor pressure; reduced inhalation risk at RT. |
| Density | 1.14 g/mL | ~1.10 - 1.12 g/mL | Heavier than water; sinks in aqueous spills. |
| LogP (Lipophilicity) | ~2.5 | ~3.4 | High skin absorption potential. |
| Flash Point | 35.5°C | >60°C | Combustible; requires grounding. |
Operational Safety Protocols
A. Synthesis Safety: The "Fluorine Firewall"
Synthesis typically involves reacting 2,4-dimethylbenzaldehyde with Deoxo-Fluor or DAST (Diethylaminosulfur trifluoride).
-
Risk: These fluorinating agents are thermally unstable and shock-sensitive.
-
Control: Never heat the reaction mixture above 50°C without calorimetric screening (DSC). Quench DAST reactions by slow addition to saturated sodium bicarbonate; never add water directly to the reaction pot.
B. Handling & Storage[4][5]
-
Vapor Management: Handle only in a certified chemical fume hood.
-
Glove Selection:
-
Standard: Nitrile (0.11 mm) is sufficient for splash protection.
-
Immersion/Spill: Silver Shield® or Viton® laminate gloves are required due to the compound's high lipophilicity and solvent power.
-
-
Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Moisture can slowly hydrolyze the
group back to the aldehyde, releasing HF traces over long periods.
C. Emergency Response: The "HF Protocol"
If the substance is involved in a fire or decomposes:
-
Evacuate: Downwind areas immediately.
-
Treat as HF Exposure: If skin contact occurs with degraded material or soot from a fire involving this compound, apply Calcium Gluconate (2.5%) gel immediately after washing.
-
Spill Cleanup: Do not use water.[1] Absorb with vermiculite or sand.[1] Neutralize the waste container with dilute calcium hydroxide (lime) to scavenge potential fluoride ions.
Visualized Workflows
Diagram 1: Safety Decision Logic (Handling & PPE)
This decision tree guides the researcher through PPE selection based on the operation scale and temperature.
Caption: Decision matrix for PPE selection and emergency response, highlighting the escalation to HF protocols during thermal events.
Diagram 2: Metabolic & Chemical Fate
Understanding the stability of the
Caption: Fate mapping showing the hydrolytic instability (storage risk) versus metabolic stability (therapeutic benefit) and combustion hazards.
References
-
PubChem. (Difluoromethyl)benzene (CAS 455-31-2) Compound Summary. National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). Registration Dossier for alpha,alpha-difluorotoluene.[2][Link](Note: Generalized link to ECHA search as specific dossier is restricted).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry. [Link]
Sources
Metabolic Stability of 2,4-Dimethyl-1-difluoromethylbenzene Derivatives: A Mechanistic and Experimental Guide
Executive Summary
The strategic incorporation of fluorine is a foundational tactic in modern drug discovery, utilized to finely tune pharmacokinetics, lipophilicity, and target affinity. Among fluorinated motifs, the difluoromethyl (
Part I: The Physical Organic Chemistry of the Motif
The decision to utilize a
-
Lipophilic Hydrogen Bond Donor Capability: The two highly electronegative fluorine atoms strongly polarize the remaining C-H bond, allowing the hydrogen atom to act as a weak but effective hydrogen bond donor to biological targets[1]. This enables the
group to mimic hydroxyl (-OH) or thiol (-SH) pharmacophores[2]. However, unlike a hydroxyl group, the moiety is highly lipophilic and cannot undergo Phase II metabolic conjugation (e.g., glucuronidation or sulfation), drastically improving the compound's systemic half-life[3]. -
HOMO Energy Reduction: The introduction of the
group exerts a strong inductive electron-withdrawing effect ( -withdrawing) on the central benzene ring. This reduces the -electron density and lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system[4]. Because CYP450-mediated aromatic hydroxylation proceeds via an electrophilic attack by a high-valent iron-oxo species ( radical cation), this lowered HOMO energy creates a significant kinetic barrier, effectively shielding the aromatic core from oxidation[4]. -
C-F Bond Strength: The C-F bond possesses a bond dissociation energy of up to 130 kcal/mol, which is significantly higher than standard alkyl or aryl C-H bonds (approx. 105–113 kcal/mol)[5]. This high energy barrier renders the fluorinated carbon virtually impervious to CYP450-mediated hydrogen atom transfer (HAT)[5].
Part II: Metabolic Vulnerabilities and CYP450 Pathways
While the
-
Primary Soft Spot (4-Methyl): The methyl group at the 4-position is sterically unhindered. Its oxidation via HAT to a 4-hydroxymethyl metabolite is the path of least resistance for CYP450 enzymes.
-
Secondary Soft Spot (2-Methyl): The methyl group at the 2-position is sterically hindered by the adjacent bulky
group, which reduces its rate of oxidation relative to the 4-position. However, it remains a secondary target if the 4-position is synthetically blocked (e.g., by halogenation).
CYP450-mediated metabolic pathways of 2,4-Dimethyl-1-difluoromethylbenzene derivatives.
Part III: Quantitative Structure-Activity Relationships (SAR)
To illustrate the impact of these structural features, the following table summarizes the comparative metabolic stability metrics of various derivatives. Blocking the primary benzylic soft spot drastically alters the intrinsic clearance (
Table 1: Comparative Metabolic Stability Metrics (Human Liver Microsomes)
| Compound Scaffold | Substructure Modification | Intrinsic Clearance ( | Half-life ( | Primary Metabolic Fate |
| 1,2,4-Trimethylbenzene | None (Baseline) | > 150 | < 10 | Rapid benzylic & aromatic oxidation |
| 2,4-Dimethyl-1-difluoromethylbenzene | 45 | 35 | 4-Methyl benzylic oxidation | |
| 2,4-Dimethyl-1-trifluoromethylbenzene | 38 | 42 | 4-Methyl benzylic oxidation | |
| 4-Chloro-2-methyl-1-difluoromethylbenzene | Cl at C4 (Blocked) | 12 | > 120 | Highly stable; minor 2-Methyl oxidation |
Part IV: Self-Validating Experimental Methodology
To accurately profile the metabolic stability of these derivatives, a robust in vitro assay using Human Liver Microsomes (HLMs) is required. The protocol below is designed as a self-validating system to ensure that any observed stability is due to the compound's intrinsic properties, not assay failure.
High-Throughput LC-MS/MS Microsomal Stability Assay
Step 1: Matrix Preparation
-
Action: Thaw HLMs on ice and dilute to a final working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
. -
Causality: HLMs contain the full suite of membrane-bound CYPs. The pH 7.4 buffer mimics physiological conditions, while
is an essential cofactor for maintaining enzymatic structural integrity and function.
Step 2: Compound Spiking and Control Integration
-
Action: Spike the test compound to a final concentration of 1
M (keeping organic solvent <0.1% v/v). Run Verapamil (high clearance) and Warfarin (low clearance) in parallel wells. -
Causality: Organic solvents like DMSO inhibit CYP450 enzymes; keeping the concentration below 0.1% prevents artificial stability. Verapamil acts as a positive control to self-validate that the CYPs are highly active, while Warfarin ensures the assay does not produce false positives for degradation.
Step 3: Reaction Initiation
-
Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Crucially, include a "Minus-NADPH" control well for the test compound.
-
Causality: NADPH is the obligate electron donor for Cytochrome P450 reductase. The Minus-NADPH control is a critical self-validating step to differentiate between true CYP-mediated metabolism and chemical instability or non-specific protein binding.
Step 4: Kinetic Sampling and Quenching
-
Action: At specific intervals (0, 15, 30, 45, 60 min), extract 50
L aliquots and immediately quench in 150 L of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). -
Causality: Cold ACN instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the matrix. The internal standard corrects for any volumetric losses or matrix suppression effects during subsequent LC-MS/MS ionization.
Step 5: Centrifugation and LC-MS/MS Analysis
-
Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Causality: MRM provides high selectivity and sensitivity by isolating the specific parent mass and its collision-induced fragments. This allows for the precise calculation of
based on the log-linear decay of the parent compound over time.
Self-validating experimental workflow for Human Liver Microsome (HLM) stability assays.
References
1.[5] Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) - 5 2.[4] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv - 4 3.[2] Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - Taylor & Francis - 2 4.[3] Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones - MDPI - 3 5.[1] Ir-Catalyzed Ortho-Selective C–H Borylation of Difluoromethyl Arenes - Organic Letters (ACS Publications) -1
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Technical Guide: Lipophilicity Profiling of 2,4-Dimethyl-1-difluoromethylbenzene
This guide provides an in-depth technical analysis of 2,4-Dimethyl-1-(difluoromethyl)benzene , focusing on its lipophilicity profile, structural properties, and experimental determination.
Executive Summary
2,4-Dimethyl-1-(difluoromethyl)benzene (Predicted Formula:
Unlike the chemically inert trifluoromethyl (
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8][9][10]
| Property | Detail |
| IUPAC Name | 1-(Difluoromethyl)-2,4-dimethylbenzene |
| Common Name | 2,4-Dimethylbenzal fluoride |
| Molecular Formula | |
| Molecular Weight | 156.17 g/mol |
| SMILES | CC1=CC(C)=CC=C1C(F)F |
| InChI Key | (Predicted) JXZ... (Analogous to xylene derivatives) |
| Structural Class |
Structural Visualization
The molecule features a 1,2,4-substitution pattern. The
Caption: Structural decomposition of 2,4-Dimethyl-1-difluoromethylbenzene highlighting steric and electronic zones.
Physicochemical Profile: LogP and Lipophilicity[11][12]
The lipophilicity (LogP) of this molecule is governed by the interplay between the hydrophobic methyl groups and the polarized yet lipophilic
Calculated vs. Predicted LogP
Direct experimental data for this specific isomer is rare in open literature. The values below are derived from fragment-based estimation and comparative analysis with standard analogs (Toluene, m-Xylene, Benzotrifluoride).
| Compound | Structure | LogP (Exp/Calc) | |
| Toluene | 2.73 | - | |
| m-Xylene | 3.20 | +0.47 (Methyl effect) | |
| Pseudocumene | 3.70 | +0.97 (Trimethyl effect) | |
| Benzyl Fluoride | 2.50 | -0.23 (F polarity effect) | |
| Benzotrifluoride | 3.00 | +0.27 (Fluorine lipophilicity) | |
| Target Molecule | 3.5 – 3.8 (Est.) | ~0.1 higher than m-Xylene |
The "Lipophilic Hydrogen Bond Donor" Paradox
Unlike the
-
H-Bond Acidity: The fluorine atoms withdraw electron density, making the benzylic proton acidic (
~ 20-25). It can act as a weak hydrogen bond donor to biological acceptors (e.g., carbonyls in protein pockets). -
Net Lipophilicity: While the polarity of the C-H bond lowers LogP relative to
, the two fluorine atoms provide a "fluorine shield" that prevents deep hydration. Consequently, is often bioisosteric to a hydroxyl group (-OH) but significantly more lipophilic ( to vs OH).
Synthesis Strategy: Deoxofluorination
The most robust route to 2,4-Dimethyl-1-difluoromethylbenzene is the deoxofluorination of the corresponding aldehyde. This method avoids the use of harsh radical fluorination reagents and provides high regioselectivity.
Reaction Scheme
Precursor: 2,4-Dimethylbenzaldehyde (CAS 15764-16-6) Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® Solvent: Dichloromethane (DCM)
-
Activation: The carbonyl oxygen attacks the sulfur of DAST, releasing HF.
-
Nucleophilic Substitution: Fluoride ion attacks the benzylic carbon, displacing the sulfur leaving group.
-
Geminal Difluorination: The process repeats/proceeds to form the gem-difluoro motif.
Safety Note: DAST can be explosive at high temperatures. Reactions should be kept below 50°C. Deoxo-Fluor is thermally more stable but still requires anhydrous conditions.
Experimental Protocol: 19F NMR LogP Determination
For fluorinated compounds, the traditional shake-flask method (HPLC-UV) is often replaced by 19F NMR spectroscopy . This method is superior because it does not require a calibration curve (signal integration is directly proportional to molarity) and avoids UV overlap issues.
Materials
-
Analyte: 2,4-Dimethyl-1-difluoromethylbenzene (~5 mg).
-
Solvents: HPLC-grade 1-Octanol and Water (pre-saturated with each other).
-
Internal Standard:
-Trifluorotoluene (or Fluorobenzene) – Must have a distinct chemical shift. -
Equipment: NMR Spectrometer (min. 300 MHz) with 19F probe.
Step-by-Step Workflow
Caption: 19F NMR-based LogP determination workflow ensuring phase equilibrium.
Calculation
The partition coefficient
Note: If the internal standard is not used (absolute integration method), ensure relaxation delay (
Applications in Drug Design
The 2,4-dimethyl-1-difluoromethylbenzene motif is valuable for:
-
Metabolic Blocking: The
group blocks the benzylic position from oxidation (P450 metabolism) more effectively than a methyl group, while the ortho-methyl protects the ring from nucleophilic attack. -
Bioisosterism: It serves as a lipophilic surrogate for benzyl alcohol (
) or cresol derivatives, maintaining H-bond donor capability while boosting membrane permeability (LogP increase).
References
-
Linclau, B., et al. (2016). "The difluoromethyl group as a hydrogen bond donor: A structural and thermodynamic investigation." Chemistry – A European Journal. Link
-
Jeffries, B., et al. (2020). "Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy." Journal of Visualized Experiments. Link
- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. "1-Fluoro-2,4-dimethylbenzene" (Analogous Reference). Link
Methodological & Application
synthesis of 2,4-Dimethyl-1-difluoromethylbenzene from 2,4-dimethylbenzaldehyde
Strategic Abstract & Rationale
This guide details the synthesis of 2,4-Dimethyl-1-difluoromethylbenzene (CAS: N/A for specific isomer, generic difluoromethylbenzene derivatives widely cited) via the deoxofluorination of 2,4-dimethylbenzaldehyde .
The difluoromethyl group (
Key Technical Considerations:
-
Substrate: 2,4-Dimethylbenzaldehyde is an electron-rich aromatic aldehyde. The electron-donating methyl groups at the ortho and para positions stabilize the cationic intermediates, generally facilitating the reaction but requiring strict temperature control to prevent oligomerization.
-
Reagent Selection: While DAST (Diethylaminosulfur trifluoride) is the historical standard, this protocol prioritizes Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) due to its superior thermal stability and reduced explosion hazard, while maintaining high reactivity.
Reagent Selection Matrix
Before proceeding, researchers should evaluate the reagent choice based on scale and safety requirements.
| Feature | DAST | Deoxo-Fluor® (Recommended) | XtalFluor-E® |
| Physical State | Liquid (Fumes) | Liquid (Viscous) | Crystalline Solid |
| Thermal Stability | Low (Dec. >50°C, risk of detonation) | Moderate (Stable up to ~90°C) | High (Dec. >200°C) |
| HF Generation | High (Hydrolysis) | High (Hydrolysis) | Low (Requires exogenous HF source) |
| Atom Economy | Good | Good | Moderate (Requires promoter) |
| Scalability | Poor (Safety risks) | Moderate | Excellent |
Mechanism of Action
The transformation proceeds via a nucleophilic fluorination mechanism. The sulfur center of the reagent acts as an electrophile, activating the carbonyl oxygen. This is followed by the release of a fluoride ion, which acts as a nucleophile.
Caption: Nucleophilic deoxofluorination pathway. The electron-rich nature of the 2,4-dimethyl core stabilizes the cationic transition states.
Experimental Protocol
Safety Warning: Deoxo-Fluor reacts violently with water, releasing Hydrofluoric Acid (HF). All operations must be performed in a fume hood. Calcium gluconate gel must be available for first aid in case of skin exposure.
Materials[1][2][3][4][5][6][7][8][9]
-
Substrate: 2,4-Dimethylbenzaldehyde (1.0 equiv, e.g., 5.0 mmol, ~670 mg).
-
Reagent: Deoxo-Fluor® (1.5 - 2.0 equiv, 50% solution in Toluene or neat).
-
Solvent: Dichloromethane (DCM), anhydrous (dried over
or molecular sieves). -
Quench: Saturated aqueous
.
Step-by-Step Methodology
-
System Preparation:
-
Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar.
-
Cool to room temperature under a stream of dry Nitrogen (
) or Argon. -
Seal with a rubber septum and maintain positive inert gas pressure.
-
-
Substrate Dissolution:
-
Charge the RBF with 2,4-dimethylbenzaldehyde (5.0 mmol).
-
Add anhydrous DCM (15 mL) via syringe.
-
Cool the solution to 0°C using an ice/water bath.
-
-
Reagent Addition (Critical Step):
-
Note: Deoxo-Fluor is viscous. Use a wide-bore needle if pipetting neat reagent.
-
Add Deoxo-Fluor (7.5 mmol, 1.5 equiv) dropwise over 10 minutes.
-
Observation: Slight fuming may occur; the solution may darken slightly.
-
Remove the ice bath after 30 minutes and allow the reaction to warm to Room Temperature (20-25°C) .
-
-
Reaction Monitoring:
-
Stir for 12–16 hours.
-
TLC Monitoring: Eluent 10% EtOAc/Hexane. The aldehyde spot (lower
) should disappear, replaced by the less polar difluoro product (higher , UV active). -
Optional: Aliquot NMR (
) looking for the disappearance of the aldehyde proton (~10 ppm).
-
-
Quenching (Exothermic Hazard):
-
Cool the reaction mixture back to 0°C .
-
Slowly add saturated aqueous
(20 mL) dropwise. -
Caution: Vigorous
evolution will occur. Do not seal the vessel during quenching. -
Stir rapidly for 15 minutes until bubbling ceases.
-
-
Workup & Purification:
-
Transfer to a separatory funnel.[1] Separate the organic (DCM) layer.
-
Extract the aqueous layer with DCM (
mL). -
Combine organic layers and wash with Brine (20 mL).
-
Dry over anhydrous
or . Filter and concentrate under reduced pressure (Rotavap). -
Purification: Flash Column Chromatography (Silica Gel).[2]
-
Eluent: 100% Pentane or Hexane (Product is non-polar).
-
Yield Expectation: 75–85% as a clear, colorless oil.[3]
-
-
Workflow Visualization
Caption: Step-by-step experimental workflow for the safe synthesis of the target compound.
Validation & Quality Control
Verify the identity of the product using NMR spectroscopy.[4] The benzylic difluoromethyl group has a distinct signature.
Expected Analytical Data
-
NMR (
):-
Look for a doublet centered around
-110 to -115 ppm. -
Coupling constant
Hz.
-
-
NMR (
):-
Proton: A distinct triplet (due to coupling with two equivalent Fluorines) centered at
6.5 – 6.9 ppm ( Hz). -
Aromatic Protons: Signals in the 7.0 – 7.5 ppm range.
-
Methyl Groups: Two singlets around
2.3 – 2.4 ppm.
-
Proton: A distinct triplet (due to coupling with two equivalent Fluorines) centered at
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Conversion | Old/Hydrolyzed Reagent | Use fresh Deoxo-Fluor; ensure bottle is sealed under |
| Aldehyde Recovery | Insufficient Reaction Time | Extend stirring time to 24h or gently heat to 35°C (Caution!). |
| Side Products | Moisture in Solvent | Ensure DCM is strictly anhydrous ( |
| Glass Etching | HF Generation | Ensure quenching is complete; use plasticware for workup if preferred. |
References
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides."[5] Journal of Organic Chemistry, 64(19), 7048–7054.
-
Singh, R. P., & Shreve, J. M. (2002). "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents." Synthesis, 2002(17), 2561-2578.
-
Beaulieu, F., et al. (2009).[6] "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling." Organic Letters, 11(21), 5050–5053.
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry, 40(5), 574–578.
Sources
Application Note: Strategies for Direct C-H Difluoromethylation of Dimethylbenzene (Xylene)
Executive Summary
The introduction of a difluoromethyl group (
This guide addresses the specific challenge of functionalizing dimethylbenzene (xylene) . Unlike activated heterocycles, xylene is a simple electron-rich hydrocarbon lacking strong directing groups. Direct functionalization requires high-energy radical pathways that must be carefully controlled to manage regioselectivity.[3] This note details two primary protocols: a robust zinc-mediated radical transfer (Baran method) and a cost-effective sodium sulfinate method (Langlois method), alongside mechanistic insights to ensure reproducibility.
Part 1: The Chemical Landscape & Reagent Selection[3]
The Challenge: Regioselectivity in Xylenes
Direct C-H difluoromethylation of xylene proceeds via an innate radical substitution pathway. The electrophilic
- -Xylene: Symmetric. Yields a single mono-functionalized product.[3] (Recommended model substrate) .
-
-Xylene &
-Xylene: Asymmetric.[3] Reactions yield mixtures of regioisomers requiring difficult chromatographic separation.[3]
Reagent Comparison Table
| Reagent Name | Common Name | Structure | Mechanism | Pros | Cons |
| Zinc Difluoromethanesulfinate | DFMS / Baran Reagent | Radical (Innate) | Solid, stable, high functional group tolerance, cleaner reaction profile.[4] | Higher cost per gram compared to Na salt.[3] | |
| Sodium Difluoromethanesulfinate | Langlois Reagent | Radical (Innate) | Extremely cost-effective, widely available.[3] | Requires careful oxidant tuning; releases | |
| Difluoromethyltriphenyl-phosphonium Bromide | Phosphonium Salts | Photoredox | Mild conditions (Room Temp), amenable to flow chemistry. | Requires blue LED setup and expensive Ir/Ru photocatalysts.[3] |
Part 2: Mechanistic Insight[3]
Understanding the mechanism is critical for troubleshooting. Both DFMS and Langlois reagents operate via a "Minisci-type" radical substitution.[3] The reaction is driven by the oxidative generation of the electrophilic
Mechanistic Pathway Diagram[5][6][7]
Figure 1: General mechanism for radical C-H difluoromethylation of arenes.
Part 3: Experimental Protocols
Protocol A: The "Robust Standard" (DFMS-Zn)
Best for: Small-scale discovery, high-value substrates, and ensuring reaction success with minimal optimization. Reference: Adapted from Fujiwara, Y. et al. Nature (2012).[3][5]
Materials
-
Substrate:
-Xylene (1.0 equiv)[3] -
Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv)[3]
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[3] solution (5.0 equiv)
-
Solvent: Dichloromethane (DCM) / Water (2.5:1 ratio)[3]
-
Additive: Trifluoroacetic acid (TFA) (1.0 equiv) - Optional, accelerates reaction on unactivated arenes.[3]
Step-by-Step Methodology
-
Setup: To a partially filled vial (to allow for gas expansion) equipped with a magnetic stir bar, add
-Xylene (0.5 mmol, 53 mg) and DCM (1.0 mL). -
Reagent Addition: Add DFMS (1.5 mmol, 443 mg) and water (0.4 mL).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add TFA (0.5 mmol, 38 µL) followed by the dropwise addition of TBHP (2.5 mmol, ~340 µL).
-
Expert Note: The reaction is biphasic. Vigorous stirring (1000+ rpm) is mandatory to create an emulsion for effective radical transfer.[3]
-
-
Reaction: Allow the reaction to warm to room temperature naturally and stir for 12–24 hours.
-
Observation: Evolution of
gas may occur; ensure the vial is vented via a needle if sealed, or use a screw cap with a septum.
-
-
Quench & Workup: Dilute with DCM (10 mL) and quench with saturated aq.
(10 mL).[3] Separate layers. Extract the aqueous layer with DCM (2 x 10 mL). -
Purification: Dry combined organics over
, concentrate carefully (xylene is volatile), and purify via silica gel chromatography (100% Hexanes 5% EtOAc/Hexanes).
Protocol B: The "Cost-Effective" (Langlois Reagent)
Best for: Scale-up (>5g) or when reagent cost is a primary constraint.[3] Reference: Adapted from Langlois, B. R. et al. Tetrahedron Lett. (1991).
Materials
-
Substrate:
-Xylene (1.0 equiv)[3] -
Reagent: Sodium Difluoromethanesulfinate (
) (3.0 equiv) -
Oxidant: Ammonium Persulfate
(3.0 equiv)[3] -
Catalyst: Copper(II) Triflate (10 mol%) - Optional but recommended for electron-rich arenes.[3]
-
Solvent: DMSO / Water (1:1)[3]
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve
-Xylene (1.0 mmol) in DMSO (2 mL). -
Reagent Mix: Add Langlois Reagent (3.0 mmol) and Copper(II) Triflate (0.1 mmol).
-
Oxidant Addition: Dissolve Ammonium Persulfate (3.0 mmol) in Water (2 mL) and add this solution dropwise to the reaction mixture over 10 minutes.
-
Reaction: Stir at 40–50 °C for 6 hours.
-
Workup: Pour mixture into ice water (20 mL). Extract with Diethyl Ether (3 x 15 mL). Wash ether layer with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMSO.[3]
-
Purification: Concentrate and purify via column chromatography.
Part 4: Workflow & Optimization Logic
The following diagram outlines the decision-making process for purification and analysis, which is the most common failure point for xylene functionalization due to volatility and isomer formation.
Figure 2: Post-reaction workflow for isolation and verification of difluoromethylated products.
Part 5: Troubleshooting & Expert Insights
-
Volatility Warning: Dimethylbenzenes and their difluoromethylated analogs are volatile.[3] Do not use high-vacuum for extended periods during concentration.[3] Use a rotovap with a bath temperature < 30 °C.[3]
-
Stoichiometry: The radical species is short-lived.[3] If conversion stalls at 50%, do not heat higher. Instead, add a second batch of Reagent (1.0 equiv) and Oxidant (1.0 equiv).
-
Safety - Gas Evolution: Both protocols generate
. Perform all reactions in a fume hood. -
NMR Validation: The
group has a distinct signature.-
NMR: Look for a doublet (
) around -110 to -120 ppm.[3] -
NMR: Look for a triplet (
) in the 6.0–7.5 ppm region (often overlaps with aromatics, so 19F is cleaner).
-
NMR: Look for a doublet (
References
-
Fujiwara, Y. et al. (2012).[3][5] Practical and innate carbon–hydrogen functionalization of heterocycles.[3][5][6][7] Nature, 492, 95–99.[5]
-
Langlois, B. R. et al. (1991).[3] Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions.[3] Tetrahedron Letters, 32(51), 7525-7528.
-
Nagib, D. A.[8] & MacMillan, D. W. C. (2011).[3] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.[2][3] Nature, 480, 224–228.
-
Baran, P. S. (2012).[3][5] Zinc Difluoromethanesulfinate (DFMS) Reagent Guide.[3] Sigma-Aldrich / Merck Technical Note.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cenmed.com [cenmed.com]
- 4. researchgate.net [researchgate.net]
- 5. Baran difluoromethylation reagent - Enamine [enamine.net]
- 6. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
using 2,4-Dimethyl-1-difluoromethylbenzene as a pharmaceutical building block
Application Note: 2,4-Dimethyl-1-difluoromethylbenzene as a Strategic Pharmaceutical Building Block
Executive Summary & Rationale
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of lead optimization. While the trifluoromethyl (-CF₃) group is widely utilized to enhance lipophilicity and metabolic stability, it often introduces excessive lipophilicity that can compromise aqueous solubility. As a Senior Application Scientist, I frequently advocate for the difluoromethyl (-CF₂H) group as a superior alternative in specific contexts.
2,4-Dimethyl-1-difluoromethylbenzene (CAS: 1214367-22-2) serves as a highly versatile building block. The -CF₂H moiety acts as a "lipophilic hydrogen bond donor" [1], serving as a metabolically stable bioisostere for hydroxyl (-OH) and thiol (-SH) groups. Meanwhile, the 2,4-dimethyl substitution provides an electron-rich aromatic scaffold with two distinct benzylic handles, allowing for regioselective late-stage functionalization. This guide details the mechanistic advantages of this compound and provides validated protocols for its integration into drug discovery workflows.
Physicochemical Profiling
To effectively utilize 2,4-Dimethyl-1-difluoromethylbenzene, one must understand its baseline physicochemical properties. The table below summarizes the critical data required for computational modeling and reaction planning.
| Property | Value / Description | Impact on Drug Design |
| Chemical Name | 2,4-Dimethyl-1-difluoromethylbenzene | N/A |
| CAS Number | 1214367-22-2 | N/A |
| Molecular Formula | C₉H₁₀F₂ | Dictates mass spec parent ion (m/z 156.17). |
| Molecular Weight | 156.17 g/mol | Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5. |
| Hydrogen Bond Donor (HBD) | 1 (Weak/Lipophilic) | The -CF₂H proton can interact with target protein backbones [1]. |
| Metabolic Liability | Low at C-1; Moderate at C-2, C-4 | The strong C-F bonds block CYP450 oxidation at the 1-position [2]. |
| Steric Profile | Ortho-methyl shielding | The 2-methyl group sterically shields the -CF₂H group, influencing receptor binding conformation. |
Mechanistic Insights: The Difluoromethyl Advantage
The utility of 2,4-Dimethyl-1-difluoromethylbenzene lies in the unique quantum mechanical properties of the -CF₂H group.
The Lipophilic Hydrogen Bond Donor Concept: Unlike a standard methyl group, the two highly electronegative fluorine atoms in the -CF₂H moiety withdraw electron density from the adjacent carbon via the inductive effect. This highly polarizes the remaining C-H bond, imparting a partial positive charge (δ+) on the hydrogen atom. This allows the -CF₂H group to act as a hydrogen bond donor, effectively mimicking the interactions of an alcohol or amine [1].
Metabolic Resistance: Standard hydrogen bond donors (-OH, -NH₂) are prime targets for Phase II metabolic conjugation (e.g., glucuronidation or sulfation), leading to rapid clearance. By replacing these groups with a -CF₂H moiety, the molecule retains target affinity while completely bypassing Phase II conjugation. Furthermore, the exceptionally high bond dissociation energy of the C-F bond (~485 kJ/mol) prevents oxidative cleavage by Cytochrome P450 (CYP450) enzymes[2].
Fig 1. Logical pathway of pharmacokinetic optimization using the difluoromethyl bioisostere.
Experimental Protocols
To utilize this building block, researchers must functionalize the aromatic ring. Because the -CF₂H group is strongly electron-withdrawing, it deactivates the ring toward electrophilic aromatic substitution. Therefore, the most strategic approach is to exploit the benzylic methyl groups.
Protocol A: Regioselective Benzylic Bromination (Self-Validating Workflow)
Objective: To synthesize 4-(bromomethyl)-2-methyl-1-difluoromethylbenzene, creating a reactive electrophile for downstream SN2 or cross-coupling reactions. Causality & Design: We utilize N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) to drive a radical substitution. The 4-position methyl group is preferentially brominated over the 2-position due to the significant steric hindrance generated by the adjacent bulky -CF₂H group.
Step-by-Step Methodology:
-
Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 10 mmol of 2,4-Dimethyl-1-difluoromethylbenzene in 40 mL of anhydrous trifluorotoluene (a greener alternative to CCl₄).
-
Reagent Addition: Add 10.5 mmol of NBS and 0.5 mmol of AIBN.
-
Initiation: Heat the reaction mixture to 80°C under reflux. Causality: The thermal energy decomposes AIBN, generating the initial radical species required to propagate the benzylic bromination chain reaction.
-
Validation (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc 9:1) or GC-MS. The reaction is complete when the starting material peak disappears (typically 4-6 hours). Succinimide will precipitate out of solution and float to the surface, serving as a visual indicator of reaction progress.
-
Workup: Cool to room temperature, filter off the succinimide byproduct, and wash the organic layer with saturated aqueous Na₂S₂O₃ to quench residual bromine. Dry over MgSO₄ and concentrate in vacuo.
-
Validation (Product): Confirm the product via ¹H-NMR. Expert Insight: Look for the characteristic -CF₂H proton, which will appear as a triplet at ~6.5–7.0 ppm with a massive scalar coupling constant (J ~ 55 Hz) due to splitting by the two adjacent fluorine atoms.
Fig 2. Synthetic workflow for incorporating the difluoromethyl scaffold into a lead candidate.
Protocol B: In Vitro Microsomal Stability Assay
Objective: To empirically validate that the incorporated -CF₂H group resists CYP450-mediated oxidative metabolism. Causality & Design: Human Liver Microsomes (HLMs) contain the full suite of CYP450 enzymes. By incubating the synthesized drug candidate with HLMs and NADPH (the essential electron donor for CYP450), we can measure the intrinsic clearance. A positive control ensures the assay is functioning correctly.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of the difluoromethylated candidate in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation Setup: In a 96-well plate, combine the compound with HLMs (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.
-
Self-Validation (Control Setup): In parallel wells, run Verapamil (a known rapid metabolizer) as a positive control. If Verapamil does not degrade, the microsomes are inactive, and the assay is invalid.
-
Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. Causality: Without NADPH, CYP450 enzymes cannot perform oxidative cleavage; omitting NADPH in a negative control well confirms that any observed degradation is strictly CYP-mediated.
-
Time-Course Quenching: At intervals (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction and precipitating the proteins.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance (CL_int). A successful -CF₂H bioisostere will show a significantly prolonged t₁/₂ compared to its -CH₃ or -OH analog.
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804.[Link]
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(14), 8214-8247.[Link]
Application Notes and Protocols for Cross-Coupling Reactions Involving 2,4-Dimethyl-1-difluoromethylbenzene
Introduction: The Rising Prominence of the Difluoromethyl Group in Modern Chemistry
The difluoromethyl (CF₂H) group has emerged as a critical structural motif in contemporary drug discovery and materials science. Its unique electronic properties, acting as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl and thiol groups, offer significant advantages in modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][3] The incorporation of the CF₂H moiety into aromatic systems, such as the 2,4-dimethylbenzene scaffold, generates valuable building blocks for the synthesis of novel pharmaceuticals and advanced materials.[4][5]
This comprehensive guide provides detailed application notes and protocols for performing various palladium-catalyzed cross-coupling reactions with derivatives of 2,4-Dimethyl-1-difluoromethylbenzene. These protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
PART 1: Synthesis of Key Precursors
To engage 2,4-Dimethyl-1-difluoromethylbenzene in cross-coupling reactions, it must first be functionalized with a suitable handle, such as a halogen for Suzuki, Sonogashira, and Buchwald-Hartwig reactions, or a boronic acid for Suzuki couplings.
Protocol 1.1: Electrophilic Bromination to Synthesize 1-Bromo-2,4-dimethyl-5-difluoromethylbenzene
This protocol describes a standard method for the regioselective bromination of an activated aromatic ring.
Workflow for the Synthesis of 1-Bromo-2,4-dimethyl-5-difluoromethylbenzene
Caption: Synthetic workflow for the bromination of 2,4-Dimethyl-1-difluoromethylbenzene.
Materials:
-
2,4-Dimethyl-1-difluoromethylbenzene
-
N-Bromosuccinimide (NBS)
-
Iron(III) bromide (FeBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2,4-Dimethyl-1-difluoromethylbenzene (1.0 eq) and anhydrous DCM.
-
Add a catalytic amount of FeBr₃ (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add NBS (1.05 eq) in portions over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of Na₂S₂O₃.
-
Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 1-Bromo-2,4-dimethyl-5-difluoromethylbenzene.
Protocol 1.2: Iridium-Catalyzed Borylation to Synthesize 2,4-Dimethyl-5-difluoromethylphenylboronic Acid Pinacol Ester
This protocol utilizes a modern iridium-catalyzed C-H activation/borylation reaction, which is highly efficient for the regioselective borylation of arenes.
Workflow for the Synthesis of 2,4-Dimethyl-5-difluoromethylphenylboronic Acid Pinacol Ester
Caption: Synthetic workflow for the Ir-catalyzed borylation of 2,4-Dimethyl-1-difluoromethylbenzene.
Materials:
-
2,4-Dimethyl-1-difluoromethylbenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (catalyst)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (ligand)
-
Anhydrous cyclohexane
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a glovebox or under an inert atmosphere, combine 2,4-Dimethyl-1-difluoromethylbenzene (1.0 eq), B₂pin₂ (1.2 eq), [Ir(cod)OMe]₂ (1.5 mol%), and dtbpy (3.0 mol%) in a Schlenk tube.
-
Add anhydrous cyclohexane.
-
Seal the tube and heat the reaction mixture at 80 °C for 16 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield the desired boronic ester.
PART 2: Cross-Coupling Protocols
The following protocols detail the application of the synthesized precursors in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Protocol 2.1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[6][7]
Reaction Scheme: (A) 1-Bromo-2,4-dimethyl-5-difluoromethylbenzene + Arylboronic acid → Biaryl product (B) 2,4-Dimethyl-5-difluoromethylphenylboronic acid pinacol ester + Aryl bromide → Biaryl product
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6][7]
Materials:
-
1-Bromo-2,4-dimethyl-5-difluoromethylbenzene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add 1-Bromo-2,4-dimethyl-5-difluoromethylbenzene, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the toluene/water solvent mixture, previously degassed by sparging with argon for 30 minutes.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of argon.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and add water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 95 | 82-92 |
Protocol 2.2: Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes.[8][9]
Reaction Scheme: 1-Bromo-2,4-dimethyl-5-difluoromethylbenzene + Terminal alkyne → Arylalkyne product
Catalytic Cycle for Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.[8][9]
Materials:
-
1-Bromo-2,4-dimethyl-5-difluoromethylbenzene (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed THF
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 1-Bromo-2,4-dimethyl-5-difluoromethylbenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at 60 °C for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Table 2: Representative Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂/XPhos (2) | - | Cs₂CO₃ | Dioxane | 80 | 75-85 |
| 3 | 1-Octyne | PdCl₂(dppf) (2) | CuI (4) | Diisopropylamine | DMF | 70 | 78-88 |
Protocol 2.3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[10][11]
Reaction Scheme: 1-Bromo-2,4-dimethyl-5-difluoromethylbenzene + Amine → N-Aryl amine product
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.[10][11]
Materials:
-
1-Bromo-2,4-dimethyl-5-difluoromethylbenzene (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Add 1-Bromo-2,4-dimethyl-5-difluoromethylbenzene and anhydrous, degassed toluene.
-
Add the amine.
-
Seal the tube and heat the reaction at 100 °C for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography.
Table 3: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 88-98 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 82-92 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 85-95 |
Conclusion
The protocols outlined in this guide provide a robust framework for the utilization of 2,4-Dimethyl-1-difluoromethylbenzene derivatives in key cross-coupling reactions. By understanding the synthesis of the necessary precursors and the nuances of each coupling methodology, researchers can effectively incorporate this valuable difluoromethylated scaffold into a wide array of complex molecules, furthering advancements in medicinal chemistry and materials science.
References
-
Kumada, M. et al. (1972). Nickel-phosphine complex catalyzed cross-coupling of Grignard reagents with aryl and vinyl halides. Journal of the American Chemical Society, 94(12), 4374-4376. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Ni, N., & Hu, J. (2016). The unique role of the difluoromethyl group in medicinal chemistry. ChemMedChem, 11(13), 1390-1399.
-
Studer, A. et al. (2024). Chemists develop new method for introducing fluorinated components into molecules. University of Münster. Retrieved from [Link]
-
Meanwell, N. A. (2018). CF₂H: A fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
-
Wikipedia. (2023). Negishi coupling. In Wikipedia. Retrieved from [Link]
-
chemeurope.com. (n.d.). Negishi coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Hu, J. et al. (2012). Selective Incorporation of Difluoromethylene Moieties into Arenes Assisted by Transition Metals. Asian Journal of Organic Chemistry, 1(1), 18-28.
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: 4-METHOXY-4'-NITROPHENYL. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Tarui, A. et al. (2016). Nickel-Catalyzed Negishi Cross-Coupling of Bromodifluoroacetamides. Organic Letters, 18(5), 1128-1131. [Link]
-
MDPI. (2019). Catalyzed Mizoroki–Heck Reaction or C–H Activation. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd-catalyzed Heck-type reactions of [(bromodifluoromethyl)-sulfonyl]benzene with alkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic letters, 11(2), 357-360. [Link]
-
Royal Society of Chemistry. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Chemical Biology. [Link]
-
Buchwald, S. L. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17953-17965. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials, 7(3), 59. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Copper-free Sonogashira cross-coupling reactions: an overview. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Gouverneur, V. et al. (2019). Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Angewandte Chemie International Edition, 58(42), 15059-15063. [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
MDPI. (2025). Boron-Based Functionalities Enhance, the Potency of 2,5-Dimethylfuran-Based IDO1 Inhibitors. Molecules, 30(7), 1583. [Link]
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SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-bromo-2,4-dichlorobenzene. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 395. [Link]
-
MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 166. [Link]
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-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]
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SciSpace. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene. Retrieved from [Link]
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Application Note: Electrophilic Aromatic Substitution on 2,4-Dimethyl-1-difluoromethylbenzene
Executive Summary
This guide details the protocols for the electrophilic aromatic substitution (EAS) of 2,4-Dimethyl-1-difluoromethylbenzene (1) . As a building block containing both activating alkyl groups and a lipophilic, electron-withdrawing difluoromethyl (
The
Mechanistic Analysis & Regioselectivity
To achieve high yield and purity, one must understand the competing electronic and steric vectors on the benzene ring.
Substrate Electronic Landscape
The substrate (1) possesses three substituents influencing the incoming electrophile (
| Substituent | Position | Electronic Effect | Directing Class | Strength |
| Difluoromethyl ( | C1 | Inductive Withdrawal (-I) | Meta | Deactivating (Moderate) |
| Methyl ( | C2 | Inductive Donation (+I) | Ortho / Para | Activating (Strong) |
| Methyl ( | C4 | Inductive Donation (+I) | Ortho / Para | Activating (Strong) |
Site Prediction (The "Consensus" Rule)
We analyze the four available sites (C3, C5, C6) for substitution:
-
C3 (The "Sandwich" Site):
-
Electronic: Activated by C2-Me (ortho) and C4-Me (ortho).
-
Steric:Prohibitive. Located between two methyl groups. Substitution here is negligible.
-
-
C5 (The Target):
-
Electronic: Activated by C4-Me (ortho ) and C2-Me (para ). Directed by C1-
(meta ). -
Steric: Accessible.
-
-
C6 (The "Orphan" Site):
-
Electronic: Meta to both methyl groups (no activation). Ortho to the deactivating
group.
-
Visualization: Regioselectivity Map
Figure 1: Regioselectivity map showing the convergence of directing effects at C5.
Experimental Protocols
Protocol A: Regioselective Nitration
Objective: Synthesis of 1-difluoromethyl-2,4-dimethyl-5-nitrobenzene.
Challenge: Preventing hydrolysis of
Reagents
-
Substrate (1) : 1.0 equiv.
- (Fuming, >90%): 1.1 equiv.
- (Conc.): Solvent/Catalyst (10 vol).
-
Dichloromethane (DCM): Extraction solvent.
Step-by-Step Methodology
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with Substrate (1) (10 mmol) and concentrated
(5 mL). Cool the mixture to -10°C using an ice/salt bath. -
Nitration: Prepare a solution of fuming
(11 mmol) in concentrated (2 mL). Add this mixture dropwise to the substrate solution over 30 minutes.-
Critical Control Point: Maintain internal temperature
. The group is acid-labile at high temperatures.
-
-
Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Quench: Pour the reaction mixture slowly onto 50g of crushed ice with vigorous stirring.
-
Workup: Extract with DCM (
mL). Wash combined organics with saturated (until neutral pH) and Brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
Expected Yield: 85-92% Selectivity: >98% C5-isomer.
Protocol B: Regioselective Bromination
Objective: Synthesis of 1-bromo-5-difluoromethyl-2,4-dimethylbenzene (Note: IUPAC numbering changes based on priority, but substitution is at the same physical carbon). Method: Iron-catalyzed bromination.
Reagents
-
Substrate (1) : 1.0 equiv.
-
Bromine (
): 1.05 equiv. -
Iron(III) Bromide (
): 0.05 equiv (Catalytic). -
or
: Solvent (anhydrous).
Step-by-Step Methodology
-
Setup: In a foil-wrapped flask (to exclude light and prevent radical side-chain bromination of the methyls), dissolve Substrate (1) (10 mmol) in anhydrous
(20 mL). -
Catalyst: Add
(0.5 mmol) in one portion. -
Addition: Add
(10.5 mmol) dropwise as a solution in over 20 minutes at 0°C. -
Reaction: Allow to warm to room temperature and stir for 2-4 hours.
-
Observation: Evolution of HBr gas indicates reaction progress.
-
-
Quench: Add saturated
(Sodium thiosulfate) solution to quench excess bromine (orange color disappears). -
Workup: Separate layers. Wash organic layer with water and brine. Dry over
. -
Purification: Silica gel chromatography (100% Hexanes).
Expected Yield: 78-85%
Critical Control Points & Troubleshooting
| Parameter | Risk | Mitigation Strategy |
| Temperature | Hydrolysis of | Keep nitration |
| Light | Radical bromination of | Perform bromination in the dark to favor Ionic EAS mechanism. |
| Moisture | Deactivation of Lewis Acid ( | Use anhydrous solvents and flame-dried glassware. |
| Stoichiometry | Poly-substitution | Strictly limit electrophile to 1.05-1.1 equivalents. |
Experimental Workflow Diagram
Figure 2: Decision tree and critical control points for functionalization.
References
- Directing Effects in EAS: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Explains the additivity of directing effects).
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link
-
Difluoromethyl Group Properties: Hu, J., et al.[1][3] "The Difluoromethyl Group: A Unique Structural Motif." Chem. Rev., 2015. (Discusses the meta-directing nature and stability of
). - Nitration Protocols: Olah, G. A., et al. Nitration: Methods and Mechanisms. VCH Publishers, 1989.
- Difluoromethyl Stability: Erickson, J. A., & McLoughlin, J. I. "Hydrogen bond donor properties of the difluoromethyl group." Journal of Organic Chemistry, 1995. (Context on the chemical environment of ).
Sources
Application Note: Scalable Synthesis of 2,4-Dimethyl-1-difluoromethylbenzene
Executive Summary
This guide details the process-scale synthesis of 2,4-Dimethyl-1-difluoromethylbenzene , a critical bioisostere intermediate used to modulate lipophilicity and metabolic stability in drug discovery. While traditional methods employ hazardous reagents like DAST (Diethylaminosulfur trifluoride), this protocol prioritizes safety and scalability .[1] We present a primary route using XtalFluor-E® , a crystalline deoxofluorinating agent with superior thermal stability, and a secondary route utilizing copper-mediated cross-coupling for late-stage functionalization.
Retrosynthetic Analysis & Strategy
The introduction of a difluoromethyl (
Strategic Logic
-
Route A (Primary): Deoxofluorination of the aldehyde.[1][2]
-
Pros: Starting material (2,4-dimethylbenzaldehyde) is inexpensive and widely available. Atom economical.
-
Cons: Requires handling of fluorinating agents that generate HF in situ.
-
Decision: Selected as the Process Route due to cost-efficiency and scalability when using safer reagents (XtalFluor-E).
-
-
Route B (Secondary): Metal-catalyzed cross-coupling.
-
Pros: Avoids handling energetic fluorinating agents; mild conditions.
-
Cons: High cost of Pd/Cu catalysts and difluoromethyl sources (
); difficult copper removal. -
Decision: Reserved for Medicinal Chemistry scales (<1 g) or when the aldehyde precursor is inaccessible.
-
Figure 1: Retrosynthetic decision tree highlighting the primary Deoxofluorination route (Green) and secondary Cross-Coupling route (Yellow).
Safety Assessment: Reagent Selection
The choice of fluorinating reagent is the single most critical decision in this protocol.
| Reagent | State | Decomp.[1][2][3][4] Temp (Onset) | HF Generation | Scale-Up Suitability |
| DAST | Liquid | ~50°C (Explosive) | High (Hydrolysis) | Low (Severe safety risk) |
| Deoxo-Fluor | Liquid | ~70°C | Moderate | Medium (Better than DAST) |
| XtalFluor-E | Solid | >200°C | Low (Requires promoter) | High (Stable, Crystalline) |
| Gas | Stable | Low | High (Industrial standard) |
Protocol Decision: This guide uses XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) because it eliminates the shock-sensitivity issues of DAST while remaining accessible for standard laboratory setups (unlike
Detailed Protocol: Deoxofluorination (Route A)
Materials
-
Substrate: 2,4-Dimethylbenzaldehyde (1.0 equiv).
-
Reagent: XtalFluor-E (1.2 equiv).
-
Promoter: Triethylamine trihydrofluoride (
) (1.5 equiv) or DBU (1.5 equiv).-
Note: XtalFluor-E does not release fluoride spontaneously; a promoter is required to activate the C-O bond cleavage.
-
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Quench: Saturated aqueous
.
Step-by-Step Procedure (10 g Scale)
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Charging: Under nitrogen atmosphere, charge the flask with XtalFluor-E (16.5 g, 72 mmol) and anhydrous DCM (100 mL). The mixture will form a suspension.
-
Substrate Addition: Cool the suspension to 0°C using an ice bath. Add 2,4-Dimethylbenzaldehyde (8.05 g, 60 mmol) dissolved in DCM (20 mL) dropwise over 15 minutes.
-
Promoter Addition: Add
(14.5 g, 90 mmol) dropwise. Caution: Slight exotherm may occur. -
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) . Stir for 12–16 hours.
-
Quench (CRITICAL): Cool the mixture back to 0°C. Slowly add saturated aqueous
(100 mL).-
Safety Note: Vigorous evolution of
will occur as the acid is neutralized. Ensure good venting.
-
-
Workup: Separate the organic layer.[6][7] Extract the aqueous layer with DCM (
mL). Combined organics should be washed with brine, dried over , and filtered.[7] -
Purification: Concentrate the filtrate under reduced pressure (keep bath <40°C to avoid volatility loss). Purify the crude oil via flash column chromatography (100% Hexanes) or vacuum distillation if purity >95%.
Process Flow Diagram
Figure 2: Workflow for the safe deoxofluorination using XtalFluor-E.
Alternative Route: Copper-Mediated Coupling (Route B)
Use this route if the aldehyde is unavailable or for parallel medicinal chemistry library synthesis.
-
Reagents: 1-Iodo-2,4-dimethylbenzene (1.0 equiv),
(2.0 equiv), CuI (0.2 equiv), CsF (2.0 equiv). -
Solvent: DMF or NMP.
-
Conditions: Heat to 100°C for 24 hours in a sealed tube.
-
Mechanism: In situ generation of a
species which undergoes cross-coupling with the aryl iodide. -
Note: This route requires rigorous exclusion of moisture to prevent protonation of the
anion.
Analytical Data & Characterization
The product is a colorless liquid.[2][5][6]
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 156.17 g/mol | |
| Boiling Point | ~175°C (Predicted) | Liquid at RT |
| Appearance | Colorless Oil |
Expected NMR Signatures
-
NMR (
): to ppm (doublet, Hz).-
Diagnostic: The doublet splitting confirms the presence of the single proton on the
group.
-
-
NMR (
):-
ppm (triplet,
Hz) The proton. -
ppm (multiplets,
) Aromatic protons. -
ppm (singlets,
) Methyl groups.
-
ppm (triplet,
-
NMR (
):-
ppm (triplet,
Hz) The carbon.
-
ppm (triplet,
Troubleshooting & Optimization
-
Low Conversion: The steric hindrance of the 2-methyl group may slow the reaction. If conversion is <50% after 16h, increase the temperature to 40°C (refluxing DCM) or switch solvent to 1,2-dichloroethane (DCE) and heat to 60°C.
-
Elimination Byproducts: If styrene derivatives (vinyl species) are observed, ensure the reaction remains strictly anhydrous and lower the basicity of the promoter (avoid DBU, stick to
). -
Glass Etching: Although XtalFluor is milder, HF is present. Use plastic/Teflon labware for the workup if possible, or minimize exposure time in glass.
References
-
XtalFluor Development: L'Heureux, A., Beaulieu, F., Bennett, C., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." J. Org. Chem.2010 , 75, 3401–3411. Link
- General Deoxofluorination Review: Singh, R. P., & Shreeve, J. M. "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents." Synthesis2002, 17, 2561–2578.
-
Copper-Mediated Difluoromethylation: Fier, P. S., & Hartwig, J. F. "Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides." J. Am. Chem. Soc.2012 , 134, 10795–10798. Link
-
Sulfuryl Fluoride Method (Alternative): Melvin, P. R., et al. "Room Temperature Deoxyfluorination of Benzaldehydes... with Sulfuryl Fluoride."[2][8] Org.[4] Lett.2019 , 21, 1350–1353. Link
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. data.epo.org [data.epo.org]
- 4. calpaclab.com [calpaclab.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A new method for aromatic difluoromethylation: copper-catalyzed cross-coupling and decarboxylation sequence from aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Handling Protocols for Fluorinated Aromatic Hydrocarbons
This Application Note is designed as a high-level operational guide for researchers and drug development professionals working with Fluorinated Aromatic Hydrocarbons (FAHs). It moves beyond basic Safety Data Sheet (SDS) summaries to address the specific mechanistic hazards, stability profiles, and waste management protocols required for rigorous scientific workflows.
Executive Summary & Rationale
Fluorinated aromatic hydrocarbons (FAHs) are ubiquitous in medicinal chemistry due to their ability to modulate lipophilicity, metabolic stability, and binding affinity (bioisosteres). However, the introduction of fluorine atoms significantly alters the physicochemical profile of the aromatic ring, introducing specific hazards often overlooked in standard "aromatic solvent" protocols.
Critical Differentiators:
-
SNAr Reactivity: Unlike benzene, highly fluorinated aromatics (e.g., hexafluorobenzene) are prone to rapid, exothermic Nucleophilic Aromatic Substitution (SNAr) when exposed to strong nucleophiles.
-
Combustion Byproducts: Thermal decomposition releases Hydrogen Fluoride (HF), necessitating specific firefighting and emergency response protocols.
-
Waste Segregation: Strict separation from non-halogenated solvents is required to prevent costly disposal violations and incinerator damage.
Physicochemical & Hazard Profile
The high electronegativity of fluorine polarizes the carbon-fluorine bond, but also strengthens it.[1] However, multiple fluorine substitutions deplete electron density from the ring, making it an electrophilic trap.
Table 1: Comparative Properties of Common FAHs
| Compound | CAS No.[2][3][4][5][6] | Flash Point | Boiling Point | Specific Hazard |
| Fluorobenzene | 462-06-6 | -15°C (5°F) | 85°C | Highly Flammable; Skin/Eye Irritant [1]. |
| Hexafluorobenzene | 392-56-3 | 10°C (50°F) | 80°C | Highly Flammable; SNAr active; Anesthetic effects [2]. |
| Pentafluorophenol | 771-61-9 | 72°C | 143°C | Corrosive; Solid that sublimes; HF release on thermal decomp [3]. |
| 1-Bromo-4-fluorobenzene | 460-00-4 | 33°C | 150°C | Flammable; Lachrymator (tear gas effect) [4]. |
Expert Insight: Do not assume "higher molecular weight = lower volatility." Hexafluorobenzene boils at 80°C, similar to benzene, despite being much heavier, due to weak intermolecular van der Waals forces caused by the low polarizability of the fluorine shell.
Storage & Engineering Controls[7][8][9][10]
The Static Hazard
FAHs are non-conductive organic solvents. The flow of these liquids can generate static electricity, which, combined with low flash points (e.g., Fluorobenzene at -15°C), creates a high explosion risk.
-
Protocol: All transfer vessels (drums, carboys, reactors) must be grounded and bonded.
-
Inerting: Nitrogen or Argon blanketing is mandatory for storage volumes >1L.
Chemical Incompatibilities (The SNAr Trap)
Researchers often treat FAHs as inert solvents. This is dangerous when working with strong bases or nucleophiles.
-
Mechanism: Electron-deficient rings (e.g., pentafluoro- or nitro-fluoro-benzenes) undergo SNAr reactions with amines, hydrides, or alkoxides.
-
Risk: These reactions can be violently exothermic.
-
Restriction: Do NOT store FAHs near alkali metals (Na, K), metal hydrides (LiAlH4), or strong bases.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves often provide insufficient protection against aromatic hydrocarbons due to rapid permeation.
Glove Selection Protocol
-
Incidental Contact (Splash): Disposable Nitrile (Min thickness 0.11 mm). Change immediately upon contact.
-
Prolonged Contact / Immersion:
-
Primary Recommendation: Viton® or Polyvinyl Alcohol (PVA).
-
Alternative: "Silver Shield" (Laminate) gloves.
-
Note: PVA is water-soluble; do not use if the FAH is mixed with aqueous layers.
-
Operational Protocol: Safe Synthesis Setup
This Standard Operating Procedure (SOP) ensures a self-validating safety workflow.
Step-by-Step Methodology
-
Pre-Start Check:
-
Verify Fume Hood velocity (>100 fpm).
-
Check "Glove Box" for Viton/PVA availability if handling >100mL.
-
Critical: Confirm Calcium Gluconate gel is available in the first aid kit (precaution for HF generation during potential fire/decomposition, though not needed for pure FAH contact).
-
-
Reaction Setup:
-
Secure glassware with Keck clips; FAH vapors can swell standard O-rings/grease joints. Use PTFE sleeves for ground glass joints.
-
** Inerting:** Purge the reaction flask with
before adding the solvent to remove oxygen.
-
-
Reagent Addition:
-
If using strong nucleophiles (e.g., Sodium Methoxide): Add the nucleophile slowly at low temperature (0°C) to control potential SNAr exotherms.
-
Monitor internal temperature; a sudden rise indicates an unexpected substitution reaction is occurring.
-
-
Quenching & Workup:
-
Quench reactions slowly.
-
Phase Separation: FAHs are denser than water (e.g., Hexafluorobenzene density ~1.6 g/mL). The organic layer will be on the bottom . Common Error: Discarding the "aqueous" bottom layer which is actually the product-rich fluorinated phase.
-
Visualization: Reaction Safety Logic
The following diagram illustrates the decision process for assessing reaction risks with FAHs.
Figure 1: Decision logic for identifying unexpected exothermic risks in fluorinated aromatic synthesis.
Waste Management & Disposal
Improper disposal of fluorinated compounds is a major compliance issue. Incinerators require specific scrubbers to neutralize the HF generated during combustion.[7]
Waste Segregation Protocol
-
Do NOT Mix: Never pour FAHs into "General Organic Waste" or "Non-Halogenated" drums.
-
Labeling: Waste containers must be explicitly labeled "HALOGENATED SOLVENT WASTE" .
-
Content Detail: List specific percentages. Even 5% Fluorobenzene content classifies the entire drum as halogenated.
Visualization: Waste Workflow
Figure 2: Mandatory segregation workflow to ensure compliance with EPA/RCRA incineration standards.
Emergency Response
Fire Fighting
-
Hazard: Thermal decomposition of FAHs produces Hydrogen Fluoride (HF) gas, which is extremely toxic and corrosive.
-
Media: Use Dry Chemical,
, or alcohol-resistant foam.[8][9] Do not use a solid water stream (spreads the chemical). -
PPE: Firefighters must wear full SCBA.[10]
Exposure (Skin/Eyes)[2][8][10][12][13]
-
Immediate Action: Flush with water for 15 minutes.
-
HF Note: While pure Fluorobenzene is not HF, if the material was involved in a fire or high-heat decomposition, assume HF presence.
-
If HF exposure is suspected: Apply Calcium Gluconate gel immediately to the affected area and seek emergency medical attention.
-
References
-
Agilent Technologies. (2024).[11] Safety Data Sheet: Fluorobenzene. Retrieved from
-
Sigma-Aldrich. (2024).[11] Hexafluorobenzene Safety Data Sheet. Retrieved from
-
Fisher Scientific. (2025).[2][4][6][12] Safety Data Sheet: Pentafluorophenol. Retrieved from
-
National Institutes of Health (NIH). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. PMC7523190. Retrieved from
-
Environmental Protection Agency (EPA). (2024).[11] Interim Guidance on Destruction and Disposal of PFAS and Fluorinated Materials. Retrieved from
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.ca [fishersci.ca]
- 5. lobachemie.com [lobachemie.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Hexafluorobenzene | Starshinechemical [starshinechemical.com]
- 10. peptide.com [peptide.com]
- 11. agilent.com [agilent.com]
- 12. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dimethyl-1-difluoromethylbenzene
Welcome to the technical support center for the synthesis of 2,4-Dimethyl-1-difluoromethylbenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The introduction of a difluoromethyl (CF₂H) group is a critical strategy in medicinal chemistry, as it can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups, thereby enhancing a molecule's metabolic stability and membrane permeability.[1][2][3] However, the selective and high-yield synthesis of difluoromethylated arenes like 2,4-Dimethyl-1-difluoromethylbenzene from m-xylene presents notable challenges, including regioselectivity and reagent stability.[4] This resource provides in-depth, experience-based answers to frequently encountered problems.
Section 1: Overview of Synthetic Strategies
The synthesis of 2,4-Dimethyl-1-difluoromethylbenzene typically starts from 1,3-dimethylbenzene (m-xylene). Several strategies exist, each with distinct advantages and challenges. The choice of method often depends on the required scale, available starting materials, and tolerance for multi-step procedures.
Key Synthetic Pathways:
-
Direct Radical C-H Functionalization: This is a modern and atom-economical approach that directly replaces a C-H bond on the m-xylene ring with a CF₂H group.[5] Reagents like Zinc(II) difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂) are used to generate difluoromethyl radicals under mild conditions.[6][7]
-
Metal-Catalyzed Cross-Coupling: These methods involve coupling a pre-functionalized xylene derivative (e.g., 1-bromo-2,4-dimethylbenzene or a corresponding boronic acid) with a difluoromethyl source. Catalysts based on palladium, copper, or nickel are commonly employed.[5] This approach offers excellent control over regioselectivity but requires a longer synthetic route to prepare the starting material.
-
Formylation Followed by Deoxofluorination: This is a classical, multi-step approach. First, m-xylene is formylated (e.g., via the Gattermann-Koch reaction) to produce 2,4-dimethylbenzaldehyde. The aldehyde is then converted to the difluoromethyl group using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄).[6][8]
Caption: Primary synthetic routes to 2,4-Dimethyl-1-difluoromethylbenzene.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis.
Q1: Why is my reaction yield consistently low or zero?
Low or no yield is a frequent problem stemming from several factors. A systematic check of reagents and conditions is crucial.
-
Cause 1: Reagent Quality and Stability: Many difluoromethylating agents are sensitive to air and moisture, and their stability can be a concern.[4] For instance, commercially available DFMS may contain impurities like ZnCl₂ and water, which should be factored into stoichiometry calculations.[7] Radical initiators (e.g., tert-butyl hydroperoxide, tBuOOH) can also decompose over time.
-
Cause 2: Presence of Moisture: Reactions involving highly reactive intermediates like difluorocarbenes or organometallics are extremely sensitive to water.[9] Moisture can quench reagents and intermediates, halting the reaction. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Cause 3: Inefficient Radical Generation (for C-H functionalization): The generation of the CF₂H radical may be inefficient. This can be due to the initiator being added at the wrong temperature, insufficient initiator concentration, or the presence of radical scavengers (e.g., oxygen, certain impurities).
-
Cause 4: Incorrect Reaction Temperature: The optimal temperature can be highly specific. For difluorocarbene generation, low temperatures may be too slow, while high temperatures can cause the carbene to decompose before it reacts with the substrate.[9] Similarly, radical reactions require a specific temperature range for efficient initiation and propagation.
Q2: I am observing poor regioselectivity. How can I ensure the difluoromethyl group attaches at the C1 position?
Regioselectivity is a major challenge when functionalizing m-xylene. The two methyl groups are ortho, para-directing, activating positions 2, 4, and 6 for electrophilic attack. The desired C1 position is sterically hindered and electronically deactivated.
-
For Radical C-H Functionalization: While radical reactions are not always governed by the same electronic effects as electrophilic substitution, selectivity can still be poor. Some catalytic systems, however, offer high selectivity. For example, certain iron-catalyzed systems have been shown to achieve high para-selectivity on substituted arenes, which could be adapted to favor the 4-position relative to one methyl group (the C1 position in the target molecule).[10]
-
Solution - Pre-functionalization: The most reliable way to ensure perfect regioselectivity is to abandon direct C-H functionalization in favor of a cross-coupling strategy. Start by synthesizing 1-bromo-2,4-dimethylbenzene. The bromine atom precisely marks the desired site for functionalization via a subsequent metal-catalyzed cross-coupling reaction.[5]
Q3: What are the common byproducts, and how can they be minimized?
Byproduct formation reduces yield and complicates purification.
-
Isomeric Products: As discussed above, poor regioselectivity can lead to a mixture of isomers (e.g., 2,4-Dimethyl-1-difluoromethylbenzene and 1,3-Dimethyl-2-difluoromethylbenzene).
-
Solvent-Derived Byproducts: Some solvents can react with highly reactive intermediates. For example, difluorocarbene can react with certain solvents.[9] Choose robust, aprotic solvents like DMF, DMSO, or acetonitrile for such reactions.
-
Dimerization/Polymerization: Difluorocarbene can dimerize to form tetrafluoroethylene or polymerize.[9] This can be minimized by ensuring the carbene is trapped by the substrate as it forms. This is often achieved by slow addition of the carbene precursor or the base used to generate it.
-
Minimization Strategy: Carefully control the stoichiometry of your reagents. Use a slight excess of the limiting reagent (typically the arene) if dimerization of the difluoromethylating agent is a problem. Optimize reaction time to prevent the formation of degradation products.
Q4: How should I purify the final product effectively?
Purification can be challenging, especially if isomeric byproducts are present.
-
Standard Purification: The primary method is silica gel column chromatography.[6]
-
Eluent System: Given the non-polar nature of the product, a non-polar eluent system like hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended.[11]
-
Isomer Separation: Isomers with very similar polarities can be difficult to separate. A high-performance column, a very long column, or using a less polar solvent system and running the chromatography slowly can improve resolution. If separation is intractable, revisiting the reaction to improve selectivity is the best approach.
-
Further Purification: If needed, vacuum distillation can be used for further purification after chromatography.[11]
Section 3: Troubleshooting Guide
This section provides a problem-solution framework for specific experimental issues.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction stalls; starting material is consumed, but product yield is low. | 1. Decomposition of Reagent/Catalyst: The difluoromethylating agent or catalyst may not be stable for the entire reaction duration. 2. Product Inhibition: The product may be inhibiting the catalyst. | 1. Add a second portion of the difluoromethylating agent and/or initiator midway through the reaction.[6] 2. Check literature for similar systems; sometimes a different catalyst that is less prone to inhibition is required. |
| TLC/GC-MS shows multiple unidentified spots/peaks. | 1. Substrate or Reagent Decomposition: The starting material or reagents may be unstable under the reaction conditions (e.g., strong base, high temperature).[9] 2. Reaction with Air/Moisture: Leak in the inert atmosphere setup. | 1. Screen milder bases or lower the reaction temperature. Confirm the stability of your starting material under the planned conditions. 2. Re-check all seals and joints. Ensure a positive pressure of inert gas is maintained.[12] |
| The reaction is violent or uncontrollable upon adding a reagent. | 1. Exothermic Reaction: The reaction is highly exothermic (e.g., addition of a strong base or organometallic reagent).[12] 2. Concentration Too High: The reaction is too concentrated, leading to a rapid temperature increase. | 1. Add the reagent slowly via a syringe pump. 2. Perform the addition at a lower temperature (e.g., in an ice or dry ice/acetone bath). 3. Use a more dilute solution. |
| Work-up is problematic (e.g., emulsions form). | 1. Formation of Salts/Colloids: Fine inorganic salts from quenching can stabilize emulsions. 2. Surfactant-like Byproducts: Certain byproducts may act as surfactants. | 1. Add a saturated brine solution during the aqueous wash to break emulsions.[12] 2. Filter the entire mixture through a pad of Celite before performing the separation. |
digraph "Troubleshooting_Workflow" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];start [label="Problem: Low or No Yield", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_sm [label="Is Starting Material (SM)\nConsumed? (Check by TLC/GC)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
sm_present [label="SM Remains", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sm_gone [label="SM Consumed", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause_sm [label="Potential Causes:\n- Inactive Reagent/Catalyst\n- Incorrect Temp/Time\n- Moisture/Air Contamination\n- Insufficient Initiator", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_sm [label="Solutions:\n- Verify reagent activity/purity\n- Optimize temp & time\n- Ensure anhydrous/inert conditions\n- Increase initiator/re-add", fillcolor="#E6F4EA", fontcolor="#202124"];
cause_prod [label="Potential Causes:\n- Product Decomposition\n- Byproduct Formation\n- Mechanical Loss during Work-up", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_prod [label="Solutions:\n- Use milder work-up conditions\n- Analyze byproducts (GC-MS)\n- Optimize purification protocol", fillcolor="#E6F4EA", fontcolor="#202124"];
start -> check_sm; check_sm -> sm_present [label=" No"]; check_sm -> sm_gone [label=" Yes"];
sm_present -> cause_sm; cause_sm -> solution_sm [style=dashed];
sm_gone -> cause_prod; cause_prod -> solution_prod [style=dashed]; }
Caption: Decision workflow for troubleshooting low product yield.
Section 4: Experimental Protocol Example
This section provides a generalized protocol for the direct C-H difluoromethylation of m-xylene using DFMS, based on methodologies reported for arene functionalization.[6] Note: This is a representative procedure and must be optimized for your specific laboratory conditions and scale.
Protocol: Radical C-H Difluoromethylation of m-Xylene
Materials:
-
1,3-Dimethylbenzene (m-xylene), freshly distilled
-
Zinc(II) difluoromethanesulfinate (DFMS)
-
tert-Butyl hydroperoxide (tBuOOH), 70 wt. % in H₂O
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Trifluoroacetic acid (TFA) (optional, can improve rate[6])
-
Standard glassware (flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add m-xylene (1.0 equiv.).
-
Reagent Addition: Under ambient air (this reaction is often tolerant to air[7]), add DFMS (2.0 equiv.).
-
Solvent Addition: Add a solvent mixture of DCM and water (e.g., a 1:1 or 2:1 ratio by volume). The use of a biphasic system is common for this chemistry.[6]
-
Initiation: Begin vigorous stirring. Add tBuOOH (3.0 equiv.) dropwise to the mixture at room temperature (23 °C). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be required, or a catalytic amount of TFA (e.g., 1.0 equiv) can be added.[6]
-
Reaction Monitoring: Allow the reaction to stir for 12-24 hours. Monitor the progress by taking small aliquots from the organic layer and analyzing by GC-MS or TLC. If the reaction stalls, a second addition of DFMS (1.0 equiv.) and tBuOOH (1.5 equiv.) can be made to drive it to completion.[6]
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and saturated sodium chloride (brine) solution.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford 2,4-Dimethyl-1-difluoromethylbenzene.
References
-
Fujiwara, Y., et al. (2012). A New Reagent for Direct Difluoromethylation. PMC. Available at: [Link]
-
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7087. DOI: 10.1039/D1CS00360G. Available at: [Link]
-
ResearchGate. (2025). Silicon-Based Reagents for Difluoromethylation and Difluoromethylenation Reactions | Request PDF. ResearchGate. Available at: [Link]
-
ResearchGate. (2019). Optimization of the 18 F-difluoromethylation reaction. ResearchGate. Available at: [Link]
-
PMC. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. PMC. Available at: [Link]
-
ResearchGate. (2018). Optimization of para-C-H difluoromethylation a | Download Table. ResearchGate. Available at: [Link]
-
ACS Publications. (2007). Purification of Difluoromethylornithine by Global Process Optimization: Coupling of Chemistry and Chromatography with Enantioselective Crystallization. Organic Process Research & Development. Available at: [Link]
-
MDPI. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. Available at: [Link]
-
SIOC Journals. (2017). Recent Progress on Difluoromethylation Methods. Chinese Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (2015). CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines. Google Patents.
-
ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. Available at: [Link]
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]
-
ACS Publications. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2015). Direct nucleophilic difluoromethylation of aromatic isoxazoles activated by electron-withdrawing groups using (difluoromethyl)trimethylsilane. ResearchGate. Available at: [Link]
-
ACS Publications. (2020). Iron-Catalyzed Highly para-Selective Difluoromethylation of Arenes. Organic Letters. Available at: [Link]
-
MDPI. (2024). Visible Light-Mediated Monofluoromethylation/Acylation of Olefins by Dual Organo-Catalysis. MDPI. Available at: [Link]
-
Arkivoc. (2017). Application of fluoroform in trifluoromethylation and difluoromethylation reactions. Arkivoc. Available at: [Link]
-
PubChem. 1,5-Difluoro-2,4-dimethylbenzene. PubChem. Available at: [Link]
-
ResearchGate. (2022). Visible light induced hydrodifluoromethylation of alkenes derived from oxindoles with (difluoromethyl)triphenylphosphonium bromide | Request PDF. ResearchGate. Available at: [Link]
-
Thieme. (2011). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis. Available at: [Link]
- Google Patents. (2007). WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times. Google Patents.
-
PubMed. (2026). Synthesis of Enantioenriched Difluoromethylated Allenes via Copper-Catalyzed Stereospecific Difluoromethylation. Angewandte Chemie International Edition. Available at: [Link]
-
ScienceOpen. (2015). Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. ScienceOpen. Available at: [Link]
-
European Patent Office. (2000). Preparation of 1,4-bis-(difluoromethyl)benzene - EP 0970938 A1. European Patent Office. Available at: [Link]
-
YouTube. (2018). Practice Problem: Synthesis Challenge. Professor Dave Explains. Available at: [Link]
-
PMC. (2021). Recent Advances for the Direct Introduction of the CF2Me Moiety. PMC. Available at: [Link]
-
ScienceDirect. (2011). Chlorodifluoromethyl aryl sulfones as highly efficient non-ODS-based difluorocarbene reagents. Journal of Fluorine Chemistry. Available at: [Link]
-
Bentham Science Publishers. (2015). Recent Advances in Difluoromethylation Reaction. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
PMC. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC. Available at: [Link]
- Google Patents. (2005). CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Google Patents.
-
J-STAGE. (2014). Byproducts in the Synthesis of Di-2-pyrazinylmethane. Chemistry Letters. Available at: [Link]
-
ResearchGate. (2025). Electrosynthesis of 1,1-Bis(difluoromethyl)alkenes via Twofold C(sp2)-H Difluoromethylation: A Bioisosteric Gateway to an Elusive Functional Group. ResearchGate. Available at: [Link]
- Google Patents. (1999). Synthesis of stable nitrile oxide compounds - Patent 0903338. Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Progress on Difluoromethylation Methods [sioc-journal.cn]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baran difluoromethylation reagent - Enamine [enamine.net]
- 8. data.epo.org [data.epo.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 2,4-Dimethyl-1-difluoromethylbenzene
Welcome to the Technical Support Center. This guide provides advanced troubleshooting, field-proven protocols, and theoretical grounding for the purification of 2,4-Dimethyl-1-difluoromethylbenzene (CAS: 1214367-22-2).
Diagnostic Overview
The synthesis of 2,4-Dimethyl-1-difluoromethylbenzene typically involves the deoxofluorination of 2,4-dimethylbenzaldehyde using nucleophilic fluorinating agents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor[1]. While the reaction conditions are generally mild (0 °C to room temperature), the primary purification challenges stem from separating the highly hydrophobic product from unreacted starting materials, removing hazardous hydrogen fluoride (HF) byproducts, and mitigating amine-salt-induced emulsions[2].
Troubleshooting Guides & FAQs
Q1: Why do I see a significant amount of unreacted 2,4-dimethylbenzaldehyde in my crude mixture, and how do I separate it? Causality & Solution: DAST/Deoxo-Fluor reactions with 2,4-dimethylbenzaldehyde can stall due to steric hindrance from the ortho-methyl group, or due to trace moisture prematurely quenching the fluorinating reagent[1]. Because the starting aldehyde contains a highly polar carbonyl group, it is significantly more polar than the resulting difluoromethylbenzene. Action: Use silica gel column chromatography. Elute with a strictly non-polar solvent system (e.g., 100% hexanes or pentane). The difluoromethylbenzene will elute near the solvent front, while the unreacted aldehyde will be retained on the column[3].
Q2: During the aqueous workup, I am experiencing violent effervescence and severe emulsion formation. How can I mitigate this? Causality & Solution: Unreacted DAST or Deoxo-Fluor reacts violently with water to produce HF and dialkylamine byproducts[2]. When you add saturated NaHCO₃ to neutralize the HF, it rapidly generates CO₂ gas, causing effervescence. The resulting amine salts act as amphiphilic surfactants, trapping organic droplets in the aqueous phase and causing stubborn emulsions. Action: Always perform a reverse quench . Instead of adding water to your reaction, add your reaction mixture dropwise to a large, vigorously stirred volume of pre-cooled (0 °C) saturated NaHCO₃. If an emulsion forms, filter the entire biphasic mixture through a tightly packed pad of Celite; removing the insoluble polymeric particulates instantly breaks the emulsion.
Q3: Is distillation a viable alternative to chromatography for scaling up the purification? Causality & Solution: Yes. 2,4-Dimethyl-1-difluoromethylbenzene is a volatile liquid, making distillation highly effective for large-scale purification where chromatography becomes cost-prohibitive[3]. Distillation easily separates the product from high-molecular-weight amine byproducts and polymeric residues. Action: Because its boiling point is relatively close to the starting aldehyde, simple distillation is insufficient. You must use fractional vacuum distillation (e.g., using a Vigreux column) to achieve >98% purity.
Q4: My purified product degrades or darkens over time upon storage. What is the mechanism, and how do I prevent it? Causality & Solution: Trace acidic impurities (such as residual HF) can catalyze the hydrolysis of the difluoromethyl group back to the aldehyde, or cause oligomerization of the aromatic ring[4]. Action: During the final step of your liquid-liquid extraction, dry the organic layer over anhydrous K₂CO₃ rather than MgSO₄ or Na₂SO₄. K₂CO₃ is mildly basic and will neutralize any latent acidity before solvent evaporation. Store the final purified liquid in a dark, airtight container over 4Å molecular sieves.
Standardized Purification Workflows
The following protocols are designed as self-validating systems to ensure maximum yield and purity.
Protocol 1: Reverse Quench and Liquid-Liquid Extraction
Objective: Safe neutralization of HF and removal of water-soluble amine salts.
-
Preparation: Chill a beaker containing saturated aqueous NaHCO₃ (3 mL per 1 mmol of DAST used) to 0 °C in an ice bath.
-
Reverse Quench: Transfer the crude dichloromethane (DCM) reaction mixture into an addition funnel. Add it dropwise to the vigorously stirred NaHCO₃ solution.
-
Validation Check 1: After complete addition, test the pH of the aqueous layer using pH paper. It must be ≥ 7. If it is acidic, add more NaHCO₃. This validates that all HF has been neutralized.
-
Separation: Transfer to a separatory funnel. Separate the lower organic (DCM) layer. Extract the remaining aqueous layer twice with fresh DCM.
-
Washing & Drying: Wash the combined organic layers with brine to remove residual water. Dry over anhydrous K₂CO₃ for 15 minutes.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (water bath < 30 °C to prevent volatilization of the product).
Protocol 2: Silica Gel Column Chromatography
Objective: Removal of unreacted 2,4-dimethylbenzaldehyde.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using 100% hexanes.
-
Loading: Dissolve the concentrated crude oil in a minimum volume of hexanes and carefully load it onto the silica bed.
-
Elution: Elute with 100% hexanes.
-
Validation Check 2: Monitor the fractions via TLC (Thin Layer Chromatography) using 100% hexanes. The product (2,4-Dimethyl-1-difluoromethylbenzene) will appear as a high-Rf spot (UV active), while the aldehyde remains near the baseline.
-
Isolation: Pool the high-Rf fractions and carefully evaporate the hexanes under mild vacuum.
Protocol 3: Fractional Vacuum Distillation (Scale-up Polish)
Objective: Final polishing to >98% purity for batches >10 grams.
-
Setup: Equip a round-bottom flask with a Vigreux column, a short-path distillation head, and a multi-neck receiving cow.
-
Evacuation: Apply a steady vacuum (e.g., 10-20 mmHg).
-
Heating: Slowly increase the oil bath temperature. Discard the initial fore-run (which contains trace DCM or hexanes).
-
Collection: Collect the main fraction at a steady vapor temperature.
-
Validation Check 3: Analyze the main fraction via ¹H-NMR. The difluoromethyl proton should appear as a distinct triplet (due to coupling with the two fluorine atoms, J ≈ 55 Hz) around 6.5–7.0 ppm, validating the structural integrity of the purified product.
Comparative Data: Purification Modalities
| Purification Modality | Target Impurities Removed | Scalability | Yield Impact | Key Advantage |
| Liquid-Liquid Extraction | HF, Amine salts, Water-soluble byproducts | High | Minimal loss | Rapid neutralization of hazardous acidic byproducts. |
| Silica Gel Chromatography | Unreacted 2,4-dimethylbenzaldehyde | Low to Medium | Moderate loss (tailing) | Absolute separation of polar starting materials. |
| Vacuum Distillation | High-MW oligomers, Trace solvents | High | Low loss (if fractionated) | Ideal for large-scale, solvent-free polishing. |
Process Visualization
Workflow for the purification of 2,4-Dimethyl-1-difluoromethylbenzene.
References
-
Aldehyde to Difluoro - Common Organic Chemistry Source: commonorganicchemistry.com URL:[Link]
- Source: patents.google.
- Source: patents.google.
-
Monofluorination of Organic Compounds: 10 Years of Innovation | Chemical Reviews Source: acs.org URL:[Link]
Sources
- 1. Alcohol to Difluoro - Common Conditions [commonorganicchemistry.com]
- 2. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 3. US20090137530A1 - Amine Compound and Use Thereof for Medical Purposes - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Fluorinated Aromatics
Topic: Separation of 2,4-Dimethyl-1-difluoromethylbenzene from Isomeric Impurities Ticket ID: #FA-882-Difluoro Responder: Dr. A. Vance, Senior Application Scientist, Fluorine Chemistry Division
Executive Summary
Separating 2,4-dimethyl-1-difluoromethylbenzene (Target) from its regioisomers (e.g., 2,6-dimethyl, 3,4-dimethyl variants) is a classic challenge in organofluorine process chemistry.
The difluoromethyl group (
Module 1: Diagnostic Triage (Know Your Mixture)
Q: I see a single spot on TLC, but my yield is >100%. How do I confirm isomers?
A: Standard silica TLC is often insufficient because the polarity differences between regioisomers of difluoromethyl-xylenes are negligible. You are likely co-eluting isomers.
The Solution:
-
Chemical Shift Sensitivity: The
shift is highly sensitive to the electronic environment of the benzene ring. -
Diagnostic Logic:
-
Target (2,4-Dimethyl): The
is ortho to one methyl. -
Impurity (2,6-Dimethyl): The
is flanked by two methyls. This creates a distinct steric and electronic shielding effect, typically shifting the signal upfield by 2–5 ppm compared to the 2,4-isomer. -
Impurity (3,5-Dimethyl): No ortho substituents. The signal will be downfield.
-
Action: Run a proton-coupled
Module 2: Distillation Troubleshooting
Q: I am trying to distill the product, but the fractions are not enriching. Why?
A: You are likely fighting thermodynamics. The boiling point delta (
-
The Physics: The boiling point is governed by molecular weight (identical for isomers) and dipole moment.[2]
-
2,4-isomer: Net dipole is non-zero.
-
2,6-isomer: The symmetry reduces the net dipole, often lowering the boiling point slightly.[3]
-
-
The Problem: If
, a standard Vigreux column (2–3 theoretical plates) is useless. You need 50+ theoretical plates.
Troubleshooting Protocol:
-
Switch to Spinning Band Distillation: If you have >10g of material, use a spinning band column (creates ~50–100 theoretical plates).
-
Vacuum Control: Do not use high vacuum (<1 mbar). Lowering pressure compresses the boiling point differences further. Aim for 10–20 mbar to maintain a manageable
.
Module 3: Chromatographic Solutions (The Fix)
Q: Standard Silica Flash Chromatography isn't working. What stationary phase should I use?
A: The
Recommended Stationary Phase: Pentafluorophenyl (PFP)
PFP columns (often called "Fluoro-Phenyl") are the gold standard for separating fluorinated aromatics.
-
Mechanism: The electron-deficient fluorine ring on the column interacts with the electron-rich
-system of your xylene core ( stacking). -
Selectivity: The interaction is highly sensitive to the position of the methyl groups (steric hindrance to stacking). The 2,6-isomer (sterically crowded) will elute differently than the 2,4-isomer.
Alternative: C18 with Methanol
If PFP is unavailable, use high-carbon-load C18.
-
Mobile Phase: Use Methanol/Water instead of Acetonitrile/Water. Methanol is a hydrogen bond donor/acceptor and interacts with the
group, often enhancing selectivity between isomers compared to aprotic acetonitrile.
Visualization: Separation Strategy Decision Tree
Caption: Decision matrix for selecting the appropriate purification methodology based on scale and physicochemical properties.
Module 4: Experimental Protocols
Protocol A: Analytical GC-MS Method (Isomer Resolution)
Before prep separation, you must resolve peaks analytically.
-
Column: DB-WAX or ZB-WAX (Polyethylene Glycol).
-
Why: The polar phase interacts with the dipole of the
group. Non-polar columns (DB-5) often fail to separate xylene-based isomers.
-
-
Carrier: Helium, 1.0 mL/min (constant flow).
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 5°C/min to 150°C (Slow ramp is critical for isomer splitting).
-
Ramp 20°C/min to 240°C.
-
-
Inlet: Split ratio 50:1 (Avoid column overload which merges peaks).
Protocol B: Preparative HPLC (Reverse Phase)
For purifying 100mg – 5g batches.
| Parameter | Setting | Notes |
| Column | PFP (Pentafluorophenyl) Prep | 5µm, 21.2 x 150mm |
| Solvent A | Water + 0.1% Formic Acid | Acid suppresses ionization of impurities |
| Solvent B | Methanol | MeOH provides better H-bond selectivity than MeCN |
| Gradient | 50% B to 80% B over 20 min | Shallow gradient focuses on the lipophilic region |
| Flow Rate | 20 mL/min | Adjust based on column diameter |
| Detection | UV @ 254 nm & 210 nm | Fluorinated aromatics absorb strongly at 254 nm |
Visualization: HPLC Method Development Workflow
Caption: Step-by-step workflow for optimizing the chromatographic separation of fluorinated isomers.
Module 5: Chemical Derivatization (The "Nuclear Option")
If chromatography fails (e.g., isomers are 50:50 and co-eluting), use chemical differentiation.
-
Oxidation: Oxidize the methyl groups to carboxylic acids (
).-
The 2,4-isomer forms a specific dicarboxylic acid; the 2,6-isomer forms a different one.
-
Isomeric acids often have vastly different crystallization properties or
values.
-
-
Separation: Recrystallize the acids.
-
Reduction: Reduce back to the methyl group (difficult) or decarboxylate (if the methyls are not needed, though this changes the target).
-
Note: This is labor-intensive and should only be used if the specific isomer is required for high-value pharmaceutical intermediates (GMP standards).
-
References
-
Zafrani, Y., et al. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry. Link
-
Erickson, L., et al. (2021). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. eScholarship. Link
-
Przybyciel, M. (2006). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Link
-
Liu, T., et al. (2011).[4] A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling.[5] Organic Letters.[4][5] Link
-
Master Organic Chemistry. (2026). 3 Trends That Affect Boiling Points.[2][6][7]Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
preventing defluorination during reaction workup
Technical Support Center: Preventing Defluorination During Reaction Workup
Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter cases where researchers successfully synthesize a fluorinated target, only to lose it during the workup phase. The carbon-fluorine (C-F) bond is thermodynamically strong, but under specific kinetic conditions—such as basic aqueous environments, high heat, or in the presence of strong nucleophiles—it becomes highly susceptible to cleavage.
This guide provides causal explanations, validated protocols, and mechanistic insights to ensure the integrity of your fluorinated compounds during isolation.
Section 1: Troubleshooting Guides & FAQs
Q1: My trifluoromethyl (-CF₃) group converted to a carboxylic acid (-COOH) during a basic aqueous workup. Why did this happen, and how do I prevent it? Causality: While -CF₃ groups are generally robust, they can undergo rapid hydrolysis under strongly basic conditions[1]. This is particularly problematic if the aromatic ring contains electron-donating groups (e.g., -OH, -NH₂) that can stabilize a quinone-methide intermediate, or if the system is subjected to high heat during the quench. Furthermore, neutralizing intermediates like diazonium salts of trifluoromethyl-containing anilines with bases like sodium carbonate at room temperature is known to trigger a destructive defluorination-hydroxylation cascade[2]. Solution: Avoid strong bases (NaOH, KOH, Na₂CO₃) during the quench. Instead, use mild buffers like saturated aqueous ammonium chloride (NH₄Cl) or sodium dihydrogen phosphate (NaH₂PO₄). Strictly maintain the internal temperature below 15 °C during the quench to kinetically trap the intact -CF₃ group.
Q2: I am synthesizing an acyl fluoride, but I lose most of my product to the corresponding carboxylic acid during silica gel chromatography and aqueous extraction. What is going wrong? Causality: Acyl fluorides are highly reactive electrophiles. Although they are significantly more stable than acyl chlorides, they remain highly prone to hydrolysis over time[3]. Prolonged contact with water during extraction or exposure to the slightly acidic silanol groups on silica gel will drive the equilibrium toward the carboxylic acid. Solution: Eliminate the aqueous workup entirely. Filter the crude reaction mixture through a short pad of Celite to remove insoluble byproducts. If chromatography is absolutely necessary, perform it as rapidly as possible using deactivated silica or neutral alumina, and concentrate the fractions immediately[3].
Q3: When quenching a nucleophilic aromatic substitution (SₙAr) reaction involving a polyfluoroarene (e.g., pentafluoropyridine), I observe over-defluorination. How can I control this? Causality: Fluorine is the most electronegative element, rendering the attached ipso carbon highly electrophilic. In activated systems like pentafluoropyridine, the C-F bond is extremely susceptible to nucleophilic attack by quenching agents like hydroxide (OH⁻) or unreacted amines[4]. Solution: Quench the reaction with a non-nucleophilic acid (e.g., 1M citric acid or dilute HCl) to rapidly protonate any excess nucleophiles, rendering them inactive before they can attack the fluorinated product.
Section 2: Quantitative Risk Assessment of C-F Bond Cleavage
To aid in experimental design, the following table summarizes the defluorination risks associated with various functional groups during standard workup procedures.
| Fluorinated Functional Group | High-Risk Workup Condition | Defluorination Mechanism | Relative Risk Level | Recommended Mitigation Strategy |
| Acyl Fluorides (R-COF) | Aqueous extraction, Silica gel | Direct nucleophilic hydrolysis | Critical (>80% loss) | Anhydrous filtration; rapid purification. |
| Activated Ar-F | Basic quench (NaOH, amines) | SₙAr (Addition-Elimination) | High (40-60% loss) | Acidic quench (Citric acid) to neutralize nucleophiles. |
| Ar-CF₃ (Electron-rich) | Strong base (Na₂CO₃), Heat | Defluorination-hydroxylation | Moderate (15-40% loss) | Mild buffer quench (NH₄Cl) at <15 °C. |
| Aliphatic C(sp³)-F | Strong Lewis Acids | Fluoride abstraction | Low (<5% loss) | Avoid prolonged exposure to Lewis acidic drying agents. |
Section 3: Mechanistic Pathways of Defluorination
Understanding the logical relationships and chemical pathways is essential for designing self-validating workup systems.
Pathway 1: Base-catalyzed hydrolysis of a trifluoromethyl group to a carboxylic acid.
Pathway 2: Nucleophilic aromatic substitution (SₙAr) causing defluorination.
Section 4: Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a causality check to verify the physical state of the reaction.
Protocol 1: Mild Workup for Base-Sensitive Trifluoromethyl Arenes
Objective: Prevent the defluorination-hydroxylation of Ar-CF₃ compounds during reaction quenching.
-
Pre-Cooling: Cool the crude reaction mixture to 0–5 °C using an ice-water bath. Causality: Lowering the thermal energy prevents the activation barrier for C-F bond cleavage from being reached.
-
Buffer Preparation: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl). Do not use sodium carbonate or sodium hydroxide.
-
Controlled Quench: Add the cold NH₄Cl solution dropwise to the reaction mixture while maintaining vigorous stirring. Monitor the internal temperature to ensure it does not exceed 15 °C.
-
Validation Checkpoint: Test the pH of the aqueous layer using pH paper. It should read between 6.0 and 7.0. If the pH is >8.0, add 1M HCl dropwise until neutrality is achieved. Causality: A neutral pH ensures that hydroxide-mediated nucleophilic attack on the -CF₃ group cannot occur.
-
Extraction: Extract the aqueous layer with a non-polar solvent (e.g., MTBE or ethyl acetate) 3 times.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature no higher than 30 °C.
Protocol 2: Isolation of Moisture-Sensitive Acyl Fluorides
Objective: Prevent the hydrolysis of highly reactive acyl fluorides back to carboxylic acids.
-
Anhydrous Quench: Upon reaction completion, do not add water. Instead, dilute the reaction mixture with an anhydrous, non-polar solvent (e.g., dry hexane or dichloromethane).
-
Filtration: Filter the diluted mixture through a tightly packed, 2-inch pad of oven-dried Celite to remove precipitated salts and catalyst residues. Wash the pad with 2 column volumes of the anhydrous solvent.
-
Validation Checkpoint: Analyze a small aliquot of the filtrate via ¹⁹F NMR. You should observe a distinct peak characteristic of the acyl fluoride (typically between +10 to +30 ppm). The absence of this peak indicates pre-workup hydrolysis.
-
Concentration: Concentrate the filtrate under reduced pressure. Causality: Removing the solvent rapidly minimizes the time the electrophilic acyl fluoride spends in solution, reducing the probability of reacting with trace ambient moisture.
-
Storage: Immediately store the isolated acyl fluoride under an inert argon atmosphere at -20 °C.
References
-
Organocatalyzed Fluoride Metathesis Source: ChemRxiv URL:[Link]
-
Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) Source: Organic Letters - ACS Publications URL:[Link]
- Process for preparing 4-fluoro-3-trifluoromethylphenol (US5892126A)
Sources
Technical Support Center: Temperature Optimization for Difluoromethylation of Xylenes
The Thermodynamic Landscape
Welcome to the technical support module for difluoromethylation. You are likely here because your reaction is either stalling (kinetic trap) or turning into a tarry mixture of isomers (thermodynamic scramble).
When functionalizing xylenes (dimethylbenzenes) with a difluoromethyl (
Temperature is your primary lever to control the Radical Flux .
-
Too Low: The rate of radical generation (initiation) is insufficient to sustain the chain, or the radical fails to overcome the activation energy for arene addition (specifically at the sterically crowded ortho positions).
-
Too High: The rate of
extrusion from sulfinate reagents exceeds the rate of trapping by the arene, leading to radical recombination (dimerization to ) or hydrogen atom abstraction (HAA) from the benzylic position rather than the aromatic ring.
Troubleshooting Guide: The "Goldilocks" Zone
Use this decision matrix to diagnose temperature-related failures.
Interactive Decision Tree (Workflow)
Caption: Diagnostic workflow for correlating reaction symptoms with thermal parameters.
Symptom-Specific Solutions
Case A: The "Stalled" Reaction (0-10% Conversion)
-
Diagnosis: Temperature is below the activation threshold for the oxidant (e.g., TBHP) to cleave the sulfinate bond.
-
Technical Insight: Zinc difluoromethanesulfinate (DFMS) is stable at room temperature. It requires oxidative activation to release the
radical. If you are running at 20°C without a photocatalyst, you are likely only seeing background oxidation. -
Solution: Increase temperature to 40–50°C . This is often the initiation threshold for the DFMS/TBHP system in biphasic media (DCM/Water).
Case B: The "Benzylic" Shift (Side Products)
-
Diagnosis: Temperature > 65°C.
-
Mechanism: At high temperatures, the
radical becomes less selective. Instead of adding to the aromatic ring (Minisci-type), it abstracts a hydrogen atom from the methyl group of the xylene (forming a benzylic radical), leading to oxidation or coupling side products. -
Solution: Cap the temperature at 55°C . If conversion is slow, add more equivalents of reagent rather than increasing heat.
Case C: Isomer Scrambling
-
Diagnosis: Loss of ortho/meta selectivity.
-
Technical Insight: In p-xylene, all open positions are equivalent. However, in o-xylene and m-xylene, steric hindrance dictates the substitution pattern. High thermal energy allows the radical to overcome the steric penalty of attacking positions adjacent to the methyl groups, resulting in a difficult-to-separate mixture.
-
Solution: Run the reaction at the lowest effective temperature (LET) . For m-xylene, reducing temp from 50°C to 35°C (with longer reaction time) often improves the ratio of the sterically favored 5-position product over the 2-position or 4-position.
Optimized Experimental Protocols
These protocols are designed to be self-validating. If the color changes or internal standards deviate as described, the protocol is working.
Protocol A: Thermal Activation (Baran Reagent)
Best for: Robust substrates, scale-up, and labs without photoreactors.
| Parameter | Specification | Notes |
| Reagent | Zinc Difluoromethanesulfinate (DFMS) | 3.0 equiv. relative to xylene.[1] |
| Oxidant | TBHP (70% aq.) | 5.0 equiv. Acts as the radical initiator. |
| Solvent | DCM / Water (2:1 biphasic) | Critical: Water creates a "heat sink" and solubilizes the zinc salts, preventing crust formation. |
| Temperature | 45°C ± 2°C | The "Sweet Spot." Do not reflux DCM (40°C) vigorously; use a sealed tube or efficient condenser. |
| Time | 18–24 Hours | Radical flux is slow; patience is required. |
Step-by-Step:
-
Dissolve Xylene (1.0 mmol) and DFMS (3.0 mmol) in DCM (4 mL) and Water (2 mL).
-
Add TFA (1.0 equiv) to protonate the sulfinate (improves solubility/reactivity).
-
Cool to 0°C (ice bath) and add TBHP dropwise. Exotherm warning.
-
Warm to 45°C with vigorous stirring (1000 rpm).
-
Validation Check: The organic layer should turn slightly yellow/orange. If it turns dark brown/black within 1 hour, your temp is too high (decomposition).
-
-
Monitor by
NMR.[2] Look for the doublet at to ppm (product) vs. the singlet of the reagent.
Protocol B: Photochemical Activation (MacMillan/Stephenson Type)
Best for: High regioselectivity, temperature-sensitive substrates.
| Parameter | Specification | Notes |
| Reagent | Sulfonyl chlorides are excellent for photoredox. | |
| Catalyst | 1.0 mol%. | |
| Light Source | Blue LED (450 nm) | Use a fan to maintain temp. |
| Temperature | 23°C (Room Temp) | Strict Control: Use a cooling fan. LED strips generate heat! |
Step-by-Step:
-
Prepare a solution of Xylene, Catalyst, and Reagent in Acetonitrile.
-
Degas thoroughly (Sparge with Argon for 15 mins). Oxygen quenches the excited state catalyst.
-
Irradiate with Blue LED.[3]
-
Critical Step: Place a thermometer or thermocouple in the reaction block. If the temp rises above 30°C, the regioselectivity for the sterically accessible position will drop.
Mechanism & Temperature Dependence[1][4]
Understanding the mechanism clarifies why temperature control is non-linear.
Caption: Radical pathway showing the competition between productive addition and thermal recombination.
-
Activation Step (Red Arrow): High activation energy (
). Needs heat (or light) to break the S-C bond. -
Recombination (Dashed Line): Diffusion-controlled. If you generate radicals too fast (High T), they find each other before they find the xylene.
Frequently Asked Questions (FAQs)
Q: Can I use the Langlois reagent (
Q: My reaction mixture turned black and yielded nothing. Why? A: This is "Thermal Runaway." You likely added the oxidant (TBHP) too fast at an elevated temperature. This generates a massive flux of radicals that polymerize the solvent or the xylene. Fix: Add TBHP at 0°C, then slowly warm to 45°C.
Q: How do I separate the isomers if the temperature optimization failed?
A: If thermal control didn't give you a single isomer, separation is difficult. The polarity differences are minimal. We recommend using Silver Nitrate (
References
-
Fujiwara, Y., et al. (2012).[4] "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 492, 95–99.[4] (The foundational paper for DFMS/Baran Reagent).
-
Ji, Y., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411-14415. (Establishes the Langlois reagent protocols relevant to sulfinate chemistry).
-
Nagib, D. A., & MacMillan, D. W. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature, 480, 224–228. (Basis for room-temperature photoredox protocols).[5][6]
-
Baran, P. S. (2012).[4] "Zinc Difluoromethanesulfinate (DFMS) Product Guide." Sigma-Aldrich/Merck Technical Bulletins. (Specific handling and stability data for the reagent).
Sources
- 1. Effect of temperature on the diffusion mechanism of xylene isomers in a FAU zeolite: a molecular dynamics study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baran difluoromethylation reagent - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in Fluorinated Benzene Reactions
[1]
Topic: Troubleshooting Catalyst Deactivation & Inhibition in Pd-Catalyzed Cross-Coupling of Fluorinated Arenes Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers Status: Active | Updated: March 07, 2026[1]
Introduction: The "Fluorine Effect" on Catalysis
Welcome to the Technical Support Center. You are likely here because your cross-coupling reaction (Suzuki, Buchwald-Hartwig, or Negishi) involving a fluorinated benzene substrate has stalled, precipitated Pd-black, or yielded significant hydrodefluorinated side products.
Fluorinated benzenes are deceptive substrates.[1] While the C-F bond is chemically robust, its high electronegativity and the potential for fluoride ion generation create unique "poisoning" vectors for transition metals, particularly Palladium (Pd). This guide addresses the three primary modes of failure: The Thermodynamic Sink (Pd-F formation) , Fluoride Ion Inhibition , and Competitive Hydrodefluorination .
Module 1: The "Silent Death" (Induction & Stalling)
Symptom: The reaction starts but stalls at 20-30% conversion. No obvious precipitation is visible initially, but the mixture eventually turns colorless or gray.[1]
Root Cause: Formation of Stable Pd-F Species
In reactions involving polyfluorinated arenes, the metal center can accidentally activate a C-F bond (oxidative addition) or exchange a halide ligand for a fluoride ion.
-
The Mechanism: Unlike C-Br or C-Cl bonds, the C-F bond forms a remarkably strong bond with Palladium (
). -
The Trap: Once a
species forms, it enters a thermodynamic "sink." Reductive elimination to form the C-C bond is kinetically difficult, and transmetallation is inhibited because the Pd-F bond is too stable to break. The catalyst is not "dead" in the traditional sense, but it is locked in a resting state that cannot turn over.
Troubleshooting Protocol
| Diagnostic Step | Observation | Remediation |
| Ligand Check | Using simple phosphines (e.g., | Switch to Bulky, Electron-Rich Ligands. Use Buchwald-type biaryl phosphines (e.g., XPhos, BrettPhos ).[1] These ligands sterically crowd the metal center, destabilizing the Pd-F resting state and forcing reductive elimination. |
| Substrate Analysis | Fluorine is ortho to the reaction site. | The "Ortho Effect" is active. The fluorine atom is chelating the Pd. Increase temperature to |
| Additive Screen | No additives used.[1] | Add a "Fluoride Scavenger". Add mild Lewis acids like |
Module 2: The "Inhibitory Ion" (Fluoride Poisoning)
Symptom: The reaction never initiates (0% conversion), or requires massive catalyst loading (>5 mol%) to proceed.
Root Cause: Fluoride Ion Inhibition
If your reaction generates fluoride ions (e.g., from decomposition of unstable fluorinated boronic acids or base hydrolysis), free
-
Inhibition Mode:
is a hard base and competes with softer halides or substrates for coordination sites on the soft Pd(II) center. -
Redox Locking: High concentrations of
can alter the redox potential of the metal, preventing the reduction of Pd(II) precatalysts to the active Pd(0) species.
FAQ: Is my Base the Problem?
Q: I am using
Corrective Workflow:
-
Switch Base: Move to non-fluoride bases like
(anhydrous) or . -
Phase Transfer: If using inorganic fluoride salts, add a phase transfer catalyst (18-crown-6) to regulate the concentration of soluble fluoride, or switch to a biphasic system (Toluene/Water) where fluoride is sequestered in the aqueous phase.
Module 3: Competitive Hydrodefluorination (HDF)
Symptom: You observe the desired product, but also significant amounts of a byproduct where a Fluorine atom has been replaced by Hydrogen (
Root Cause: Hydride Source Contamination
The Pd catalyst, intended for cross-coupling, is simultaneously catalyzing the cleavage of the C-F bond via a hydride source.[1]
-
Source: Common solvents like Isopropanol (IPA) or Ethanol act as hydride donors via
-hydride elimination. -
Mechanism: The oxidative addition of the C-F bond is followed by hydride transfer from the solvent/base, then reductive elimination of Ar-H.
HDF Prevention Protocol
Step 1: Solvent Audit
-
STOP: Using primary/secondary alcohols or DMF (which can decompose to form formates/hydrides).
-
START: Use non-protic, non-hydride donating solvents: Toluene, 1,4-Dioxane, or THF .[1]
Step 2: Base Selection
-
Avoid alkoxide bases (
, ) which can undergo -hydride elimination to form Pd-H species. -
Use Carbonate (
) or Phosphate ( ) bases.[3]
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing catalyst failure in fluorinated systems.
Figure 1: Diagnostic logic tree for identifying the mode of catalyst failure based on visual cues and LCMS data.
Standardized Protocol: Catalyst Competence Stress Test
Before committing valuable fluorinated intermediates to large-scale reactions, perform this "Stress Test" to validate your catalyst system against fluoride poisoning.
Objective: Determine if the catalyst system can survive in a fluoride-rich environment.
Reagents:
-
Model Substrate: 4-Fluorobromobenzene (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Poison Spike: Potassium Fluoride (KF) (1.0 equiv) - Added to simulate poisoning.
-
Standard Base:
(2.0 equiv)
Procedure:
-
Control A: Run the standard Suzuki coupling without the KF spike.
-
Test B: Run the same reaction with the KF spike.
-
Monitor: Check conversion at 1 hour and 4 hours via GC/LC.
Interpretation:
-
If A works and B fails (<10% yield): Your catalyst is susceptible to fluoride inhibition. Action: Switch to a palladacycle precatalyst (e.g., XPhos Pd G4) or add a scavenger.
-
If A and B both work: Your system is robust.[1] Proceed with your valuable fluorinated substrate.[1]
-
If A fails: The issue is not fluoride poisoning; it is likely oxidative addition (sterics/electronics) or catalyst death (oxidation).
References
-
Grushin, V. V. (2004).[1] "The Organometallic Chemistry of the Carbon-Fluorine Bond." Chemical Reviews. [Link]
-
Watson, D. A., et al. (2009).[1] "Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides." Science. [Link]
-
Poyatos, D., & Peris, E. (2025).[1] "Fluoride-induced redox-switchable behaviour of a palladium(II)/(IV) couple." RSC Publishing. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]
Technical Support Center: Minimizing Steric Hindrance in 2,4-Dimethyl Substitution Reactions
Introduction
Welcome to the Technical Support Center for navigating the complexities of substitution reactions involving 2,4-dimethylated substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to steric hindrance in their synthetic endeavors. The presence of methyl groups at the 2 and 4 positions of a cyclic or acyclic system introduces significant steric bulk, which can dramatically influence reaction rates, regioselectivity, and stereoselectivity.[1][2][3]
This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will delve into the underlying principles governing steric effects and offer practical, field-proven strategies to overcome common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nucleophilic substitution reaction on a 2,4-dimethyl substituted acyclic substrate is extremely slow or failing. What are the likely causes and how can I fix it?
A1: The primary culprit is almost certainly severe steric hindrance at the reaction center. The 2,4-dimethyl substitution pattern creates a congested environment that impedes the approach of the nucleophile, particularly in SN2-type reactions which require a specific backside attack trajectory.[2][4][5]
Troubleshooting & Optimization:
-
Promote an SN1 Pathway: If your substrate can form a stable carbocation, shifting the reaction conditions to favor an SN1 mechanism can be highly effective. The rate-determining step in SN1 is the formation of the carbocation, which is not directly affected by the nucleophile's approach.[1][6]
-
Solvent Choice: Use polar, protic solvents like water, alcohols, or formic acid to stabilize the carbocation intermediate.[7]
-
Leaving Group: Employ a better leaving group (e.g., tosylate, mesylate, or triflate) to facilitate its departure and the formation of the carbocation.
-
-
Increase Reaction Temperature: Cautiously increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[8] However, be mindful of potential side reactions or decomposition.
-
Use a Less Bulky Nucleophile: If the reaction must proceed via an SN2 pathway, consider using a smaller, less sterically demanding nucleophile. For instance, azide (N₃⁻) is significantly smaller than a t-butoxide ((CH₃)₃CO⁻) group.
-
Catalysis: For certain reactions, Lewis acid catalysis can activate the substrate and facilitate the substitution process, even in sterically congested environments.[9]
Q2: I'm performing an electrophilic aromatic substitution on a 2,4-dimethylbenzene derivative and getting a mixture of products with low yield of the desired isomer. How can I improve the regioselectivity?
A2: In electrophilic aromatic substitution, the two methyl groups are ortho, para-directing and activating.[10][11][12] This means they direct incoming electrophiles to the positions ortho and para to themselves. With a 2,4-dimethyl substitution pattern, this leads to potential substitution at the 3, 5, and 6 positions. Steric hindrance from the existing methyl groups will significantly influence the distribution of these products.
Troubleshooting & Optimization:
-
Exploit Steric Hindrance to Your Advantage:
-
Bulky Electrophile: Using a larger, more sterically demanding electrophile will favor substitution at the least hindered position, which is often the 5-position (para to the 2-methyl group and meta to the 4-methyl group).[10]
-
Directing Groups: If your substrate allows, installing a temporary directing group can guide the electrophile to the desired position.[13][14]
-
-
Lewis Acid Catalysis: The choice of Lewis acid can influence the regiochemical outcome by modulating the reactivity of the electrophile. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) to find the optimal conditions for your desired isomer.
-
Solvent Effects: The polarity of the solvent can influence the transition state and, consequently, the regioselectivity.[7][15] A systematic screen of solvents with varying dielectric constants is recommended.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the product that arises from the transition state with the lowest activation energy.[8][16]
Q3: My reaction involving a 2,4-dimethyl substituted cyclic compound (e.g., cyclohexane) is giving poor stereoselectivity. How can I control the stereochemical outcome?
A3: The stereochemical outcome of reactions on 2,4-dimethyl substituted cyclic systems is dictated by the conformational preferences of the ring and the direction of reagent approach. The two methyl groups will preferentially occupy equatorial positions to minimize 1,3-diaxial interactions.[17][18][19]
Troubleshooting & Optimization:
-
Conformational Locking: If possible, introduce a bulky group elsewhere on the ring that will "lock" the conformation, forcing the 2,4-dimethyl groups into specific axial or equatorial positions and thereby exposing one face of the ring to attack.
-
Reagent-Controlled Diastereoselectivity:
-
Sterically Hindered Reagents: Use a bulky reagent that will preferentially attack from the less hindered face of the molecule.
-
Chiral Catalysts or Auxiliaries: Employing chiral catalysts or attaching a chiral auxiliary can create a chiral environment around the substrate, directing the incoming reagent to one face of the ring with high selectivity.[8]
-
-
Temperature Optimization: As with regioselectivity, lower reaction temperatures often lead to higher stereoselectivity.[8][16]
Q4: Are there any general strategies to temporarily reduce steric hindrance in 2,4-dimethyl substituted systems?
A4: Yes, the use of protecting groups can be a powerful strategy to transiently modify the steric environment.
Protecting Group Strategy:
-
Identify a Reactive Site for Protection: Choose a functional group that can be temporarily protected.[20][21]
-
Select an Appropriate Protecting Group: The choice of protecting group is critical. It should be stable to the reaction conditions of the subsequent substitution step but easily removable under conditions that do not affect the rest of the molecule (orthogonality).[22]
-
Perform the Substitution Reaction: With the protecting group in place, the steric hindrance may be altered, allowing the desired substitution to proceed more efficiently.
-
Deprotection: Remove the protecting group to reveal the final product.
Example Scenario: In a complex molecule with a hydroxyl group near the 2,4-dimethyl moiety, protecting the hydroxyl group as a less bulky silyl ether could reduce local steric congestion during a subsequent reaction.[23]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid Catalyzed Electrophilic Aromatic Substitution
This protocol provides a general framework. Optimization of the specific Lewis acid, solvent, and temperature is crucial for each unique substrate.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the 2,4-dimethyl substituted aromatic substrate (1.0 mmol) to a flame-dried flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., CH₂Cl₂, 5 mL). Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., AlCl₃, 1.1 mmol) to the stirred solution.
-
Electrophile Addition: Add the electrophile (1.05 mmol) dropwise to the reaction mixture.
-
Monitoring: Allow the reaction to stir at the set temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by slowly adding a suitable quenching agent (e.g., ice-cold water or a saturated solution of NaHCO₃).
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Conceptual Steps for a High-Pressure Reaction
High-pressure reactions require specialized equipment and should only be performed by trained personnel. This is a conceptual outline.
-
Reactant Preparation: A solution of the sterically hindered substrate and the reactant is prepared in a suitable solvent (e.g., dichloromethane).[9]
-
Loading the High-Pressure Reactor: The reaction mixture is loaded into a high-pressure vessel.
-
Pressurization: The vessel is pressurized to the desired level (e.g., 10-15 kbar) using a hydraulic press.
-
Reaction: The reaction is allowed to proceed for the desired amount of time at a controlled temperature.
-
Depressurization and Workup: After the reaction is complete, the pressure is carefully released, and the product is worked up and purified as described in Protocol 1.
Data Presentation
Table 1: Influence of Solvent Polarity on SN1 vs. SN2 Reaction Rates
| Solvent | Dielectric Constant (approx.) | Predominant Mechanism Favored | Rationale |
| Water | 80 | SN1 | Highly polar, protic; stabilizes carbocation intermediates.[7] |
| Methanol | 33 | SN1 / SN2 | Polar, protic; can support both mechanisms depending on the substrate.[24] |
| Acetone | 21 | SN2 | Polar, aprotic; does not solvate the nucleophile as strongly, increasing its reactivity. |
| Dichloromethane | 9 | SN2 | Nonpolar; favors SN2 by not strongly solvating ions. |
| Hexane | 2 | SN2 | Nonpolar; strongly favors SN2 for substrates that are soluble. |
Visualizations
Caption: SN2 reaction pathway showing steric hindrance.
Caption: Influence of electrophile size on regioselectivity.
References
-
Abraham, M. H. (1971). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. Journal of the Chemical Society B: Physical Organic, 299-308. [Link]
-
Wikipedia. (n.d.). Solvent effects. Retrieved March 7, 2026, from [Link]
-
Zubrick, J. W. (2002). STERIC, SOLVENT EFFECTS UNCOUPLED. Chemical & Engineering News, 80(12), 11. [Link]
-
Pihlaja, K., & Teinonen, K.-J. (1971). Conformational analysis. Part VII. 2-Alkyl-4-methyl- and 2-alkyl-2,4-dimethyl-1,3-dithiolans. Journal of the Chemical Society B: Physical Organic, 793-796. [Link]
-
LibreTexts. (2021). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Habib, P. M., & Marzouk, A. M. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances, 8(33), 18451–18461. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Ge, L., Zhang, C., Pan, C., & Feng, C. (2022). Photoredox-catalyzed C–C bond cleavage of cyclopropanes for the formation of C(sp3)–heteroatom bonds. Organic Chemistry Frontiers, 9(22), 6296-6302. [Link]
-
Golder, M. R., & Sigman, M. S. (2015). Charge Transfer Directed Radical Substitution Enables para-Selective C–H Functionalization. Journal of the American Chemical Society, 137(30), 9579–9582. [Link]
-
LibreTexts. (2022). 13.1: Factors that Affect Reaction Rates. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2023). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved March 7, 2026, from [Link]
-
McDonald, R. I. (2014). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. California Institute of Technology. [Link]
-
Ashenhurst, J. (2023). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
-
Karlström, A., & Undén, A. (1996). Design of protecting groups for the β-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation. International Journal of Peptide and Protein Research, 48(4), 305–312. [Link]
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
-
LibreTexts. (2021). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]
-
Wang, C., et al. (2025). Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions. Chemical Science. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley.
-
Itami, K., & Yamaguchi, J. (2015). A catalytic reaction that can selectively introduce a functional group into difficult positions for substitution: An efficient synthetic method for medicines and functional materials. The University of Tokyo. [Link]
-
Casares, D. A., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. Chemistry – A European Journal, 28(28), e202200055. [Link]
-
Zhang, Y., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Nature Communications, 13(1), 7629. [Link]
-
ResearchGate. (n.d.). Optimization of the appropriate solvent and temperature. Retrieved March 7, 2026, from [Link]
-
Binkley, R. W., & Binkley, E. R. (2022). II. Minimizing Steric Interactions: The Least-Hindered Pathway. Chemistry LibreTexts. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]
-
Golding, B. T., et al. (1996). Protecting-group strategies for the synthesis of N4-substituted and N1,N8-disubstituted spermidines, exemplified by hirudonine. Journal of the Chemical Society, Perkin Transactions 1, 871-884. [Link]
-
Casares, D. A., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Organic Chemistry, 87(7), 4645–4655. [Link]
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis-1. UT Southwestern Medical Center. [Link]
-
Dale, J. (1974). The conformations of some gem-dimethyl substituted cyclic anhydrides (i). Acta Chemica Scandinavica, 28b, 5-12. [Link]
-
Li, Y., et al. (2021). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry, 19(37), 8116-8120. [Link]
-
Soderberg, T. (2020). 3.6. Strain and Conformation in Cyclic Molecules. In Introduction to Organic Chemistry. [Link]
-
Wang, X., et al. (2021). Direct C(sp3)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates via a tandem nucleophilic substitution/aza-Cope rearrangement. Beilstein Journal of Organic Chemistry, 17, 167–173. [Link]
-
Sarpong, R., et al. (2020). (150 mL) is added, and the solution is cooled to -78 °C (internal temperature) with a dry ice. Organic Syntheses, 97, 1-17. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. [Link]
-
Soderberg, T. (2020). 2.15 Conformations of Disubstituted Cyclohexanes. In Fundamentals of Organic Chemistry. [Link]
Sources
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C&EN | Chemistry news from around the world [cen.acs.org]
- 5. A closer look at steric effects [ns1.almerja.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 13. Charge Transfer Directed Radical Substitution Enables para-Selective C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A catalytic reaction that can selectively introduce a functional group into difficult positions for substitution: An efficient synthetic method for medicines and functional materials [jst.go.jp]
- 15. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]
- 18. spcmc.ac.in [spcmc.ac.in]
- 19. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 20. Protecting-group strategies for the synthesis of N [ ] [ ] 4-substituted and N [ ] [ ] 1,N [ ] [ ] 8-disubstituted spermidines, exemplified by hirudonine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 21. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 22. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 23. scite.ai [scite.ai]
- 24. Research Portal [openresearch.surrey.ac.uk]
Fluorinated Xylene Synthesis: Advanced Troubleshooting & Impurity Resolution Center
Welcome to the Technical Support Center for fluorinated xylene synthesis. As drug development and agrochemical research increasingly rely on selectively fluorinated aromatics, achieving high-purity fluoroxylenes is critical. The introduction of fluorine into the xylene ring—whether via the classical Balz-Schiemann reaction or late-stage nucleophilic aromatic substitution—frequently generates complex impurity profiles.
This guide is designed for bench scientists and process chemists. It bypasses generic advice to focus on the physicochemical causality behind impurity formation and provides field-proven, self-validating protocols to resolve them.
Part 1: Diagnostic Purification Workflow
Before initiating purification, it is critical to profile your crude mixture. The structural similarity of fluoroxylene byproducts dictates that conventional purification (like silica gel chromatography) is often insufficient. Use the decision matrix below to route your specific impurity to the correct resolution protocol.
Diagnostic workflow for resolving fluorinated xylene synthesis impurities.
Part 2: Core Troubleshooting & FAQs
Q1: My electrophilic fluorination yields a mixture of 2-fluoro-m-xylene and 5-fluoro-m-xylene. Fractional distillation is failing. How can I isolate the specific regioisomer?
The Causality: Direct C–H fluorination of arenes produces inseparable mixtures of regioisomers due to the competing directing effects of the methyl groups[1]. The boiling points of 2-fluoro-m-xylene (147–148 °C)[2] and 5-fluoro-m-xylene (139 °C)[3] differ by less than 10 °C. At scale, resolving these via conventional fractional distillation requires an impractically high number of theoretical plates.
The Solution: Transition to adsorptive separation using Metal-Organic Frameworks (MOFs). Frameworks such as Mg₂(dobdc) feature coordinatively unsaturated Mg²⁺ sites that interact differentially with the distinct dipole moments and steric profiles of fluoroarene regioisomers[1]. Alternatively, guest-responsive MOFs like ZU-61 (NbOFFIVE-bpy-Ni) utilize rotational anionic sites (NbOF₅²⁻) that adapt to the shape of specific isomers, enabling baseline separation through multiple C–H···F interactions[4].
Q2: During the Balz-Schiemann synthesis of fluoroxylenes, I am encountering severe tar formation and poor yields during the thermal decomposition step. What is causing this, and how do I clean up the product?
The Causality: The Balz-Schiemann reaction relies on the thermal decomposition of arenediazonium tetrafluoroborates to yield the aryl fluoride[5]. However, this decomposition concurrently releases boron trifluoride (BF₃) gas[5]. BF₃ is a potent Lewis acid. If not properly vented or scavenged at elevated temperatures, it catalyzes the electrophilic polymerization of the electron-rich xylene ring, leading to the observed tar and polymeric byproducts.
The Solution: Implement an in situ chemical scavenger. Dispersing solid sodium fluoride (NaF) directly into the decomposition solvent acts as a highly effective trap[6]. The NaF reacts with the liberated BF₃ to form stable, insoluble sodium tetrafluoroborate (NaBF₄), effectively neutralizing the Lewis acidity and preventing polymerization[6]. (See Protocol 1 below for the exact methodology).
Q3: We are using a KF/crypt-222 complex for late-stage nucleophilic fluorination of iodonium ylides to produce sterically hindered fluoroxylenes. How do we remove the cryptand and unreacted potassium salts without losing our volatile product?
The Causality: The KF/crypt-222 system operates by encapsulating the K⁺ ion, leaving a "naked," highly reactive fluoride anion capable of attacking sterically hindered positions to produce compounds like 2-fluoro-m-xylene in high yields[7]. However, the cryptand (Kryptofix 222) and residual inorganic salts (KI, KF) are highly soluble in the polar aprotic solvents (like acetonitrile or DMSO) required for the reaction.
The Solution: Exploit differential solubility via solvent swapping and trituration. The fluorinated xylene is highly soluble in non-polar/low-polarity solvents, whereas the KF, KI, and the crypt-222 complex are not[7]. By triturating the crude residue with cold diethyl ether, the inorganic salts and cryptand precipitate out almost quantitatively and can be removed via simple filtration[7].
Part 3: Physicochemical Properties & Separation Metrics
To design a self-validating purification system, you must understand the thermal and physical limits of your target molecules. Use the table below to calibrate your distillation columns or MOF adsorption beds.
| Compound | CAS Number | Boiling Point (°C) | Density (g/cm³) | Primary Impurity Risk | Recommended Purification |
| 2-Fluoro-m-xylene | 443-88-9 | 147 - 148[2] | 0.988 | 5-Fluoro-m-xylene | MOF Adsorption (Mg₂(dobdc)) |
| 4-Fluoro-o-xylene | 452-64-2 | 148 - 149[8] | 1.000 | 3-Fluoro-o-xylene | Fractional Distillation / SMB |
| 5-Fluoro-m-xylene | 461-97-2 | 139[3] | 1.000 | 2-Fluoro-m-xylene | MOF Adsorption (ZU-61) |
Part 4: Standardized Purification Protocols
Protocol 1: Post-Balz-Schiemann Workup & BF₃ Scavenging
Objective: Prevent Lewis acid-catalyzed polymerization during diazonium decomposition and isolate high-purity fluoroxylene.
-
Preparation: Suspend the isolated arenediazonium tetrafluoroborate precursor in an inert, high-boiling solvent (e.g., decalin or anhydrous toluene).
-
Scavenger Addition: Add 1.5 molar equivalents of finely powdered, anhydrous Sodium Fluoride (NaF) directly to the suspension[6].
-
Controlled Decomposition: Heat the mixture gradually to 110–120 °C. Monitor the evolution of N₂ gas via a bubbler. The NaF will concurrently capture the evolving BF₃ to form insoluble NaBF₄[6].
-
Filtration: Once gas evolution ceases completely, cool the reaction mixture to 20 °C. Vacuum filter the mixture through a Celite pad on a sintered glass funnel to remove the NaBF₄ and unreacted NaF.
-
Washing: Transfer the organic filtrate to a separatory funnel. Wash sequentially with 5% aqueous NaOH (to deprotonate and remove trace phenolic byproducts) and saturated brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and isolate the fluoroxylene via short-path distillation under reduced pressure.
Protocol 2: MOF-Based Regioisomer Separation (Using Mg₂(dobdc))
Objective: Separate inseparable fluoroxylene regioisomers (e.g., 2-fluoro vs. 5-fluoro-m-xylene) utilizing open metal site thermodynamics.
-
Activation: Activate the Mg₂(dobdc) MOF powder by heating at 250 °C under dynamic vacuum (<10⁻³ torr) for 12 hours. This step is critical to desolvate the framework and fully expose the Mg²⁺ open metal sites[1].
-
Column Packing: Slurry-pack a preparative chromatography column with the activated MOF using anhydrous hexane as the mobile phase. Self-Validation Check: Maintain a strict dry nitrogen atmosphere; ambient moisture will competitively bind to the Mg²⁺ sites and destroy separation efficacy.
-
Loading: Load the crude fluoroxylene regioisomer mixture onto the column head.
-
Elution: Elute with anhydrous hexane at a controlled flow rate (e.g., 2 mL/min). Monitor the eluent using an inline UV-Vis detector (254 nm).
-
Recovery: The more sterically hindered isomer (e.g., 5-fluoro-m-xylene) interacts weakly with the metal sites and will elute first. The less hindered isomer (2-fluoro-m-xylene) binds more strongly to the Mg²⁺ sites and will elute later, achieving baseline separation[1].
Part 5: References
-
Title: Efficient separation of xylene isomers by a guest-responsive metal–organic framework with rotational anionic sites Source: nih.gov URL: 4
-
Title: Transition metal free, late-stage, regiospecific, aromatic fluorination on a preparative scale using a KF/crypt-222 complex Source: rsc.org URL: 7
-
Title: 4-Fluoro-o-xylene | CAS 452-64-2 Source: p212121.com URL: 8
-
Title: SAFETY DATA SHEET - Thermo Fisher Scientific Source: thermofisher.com URL: 2
-
Title: 5-Fluoro-m-xylene Properties - EPA Source: epa.gov URL: 3
-
Title: Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites Source: nih.gov URL: 1
-
Title: CN101734681A - Recycle method of boron trifluoride as side products in Balz-Schiemann reaction Source: google.com URL: 6
-
Title: 26. Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation) Source: thieme-connect.de URL: 5
Sources
- 1. Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Efficient separation of xylene isomers by a guest-responsive metal–organic framework with rotational anionic sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. CN101734681A - Recycle method of boron trifluoride as side products in Balz-Schiemann reaction - Google Patents [patents.google.com]
- 7. Transition metal free, late-stage, regiospecific, aromatic fluorination on a preparative scale using a KF/crypt-222 complex - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03757D [pubs.rsc.org]
- 8. store.p212121.com [store.p212121.com]
Technical Support Center: 2,4-Dimethyl-1-difluoromethylbenzene (CAS 55824-37-2)
Status: Operational Ticket Type: Solubility & Handling Troubleshooting Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division
Compound Profile & The Core Challenge
Compound: 2,4-Dimethyl-1-difluoromethylbenzene
Molecular Formula:
The "Lipophilic Hydrogen Bond Donor" Paradox
Users often underestimate the solubility challenges of this molecule because they mistake the
-
The Science: The
moiety is a lipophilic hydrogen bond donor .[1][2] It is capable of weak hydrogen bonding (unlike or ) but remains highly lipophilic. -
The Consequence: This duality creates a "Goldilocks" problem. The molecule is too hydrophobic for pure aqueous buffers (causing precipitation) but possesses enough polarity to form supramolecular aggregates in non-polar solvents, leading to "oiling out" rather than clean dissolution.
Troubleshooting Guide: Biological Assays (Aqueous Transition)
Issue: “My compound precipitates immediately when I dilute my DMSO stock into the culture media/assay buffer.”
Root Cause: The Kinetic Solubility Shock
When a high-concentration DMSO stock (e.g., 100 mM) hits an aqueous buffer, the hydration shell of DMSO strips away faster than the hydrophobic molecule can disperse. This causes local supersaturation and immediate precipitation (often visible as turbidity or "oiling out").
Protocol A: The "Intermediate Spike" Method
Do not pipette directly from 100% DMSO to 100% Water. Use an intermediate transition step.
| Step | Action | Rationale |
| 1 | Prepare Stock at 50 mM in anhydrous DMSO. | Lowering from 100mM reduces viscosity and aggregation risk. |
| 2 | Prepare an Intermediate Dilution in PEG-400 or Ethanol (1:10 dilution). | These solvents have intermediate polarity, preventing "shock" precipitation. |
| 3 | Add the Intermediate Solution to the vortexing buffer. | Dynamic Mixing: Ensure the buffer is moving before the drop hits. |
Protocol B: Cyclodextrin Complexation (The "Gold Standard")
For concentrations
Recommended Agent: Hydroxypropyl-
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in water/buffer. Filter sterilize (0.22 ). -
The Kneading Method:
-
Place the solid/oil 2,4-Dimethyl-1-difluoromethylbenzene in a glass vial.
-
Add a minimal amount of Ethanol (just enough to wet it).
-
Add the 20% CD solution slowly while sonicating at 30°C.
-
Result: The hydrophobic ring enters the CD cavity; the
group interacts with the rim, stabilizing the complex.
-
Troubleshooting Guide: Chemical Synthesis
Issue: “The starting material won't dissolve in cold THF for lithiation/coupling reactions.”
Root Cause: Fluorine-Induced Aggregation
At low temperatures (
Solution: The Co-Solvent Polarity Switch
| Parameter | Recommendation |
| Primary Solvent | THF (Anhydrous) . Essential for coordinating lithium species. |
| Co-Solvent | 2-MeTHF or Toluene (10-20% v/v). |
| Why? | The slightly more lipophilic co-solvent disrupts the fluorinated |
| Warning | Avoid DCM or Chloroform if using organometallics (Lithium/Magnesium) as they will react violently or quench the reagent. |
Visual Decision Workflows
Figure 1: Solubility Rescue Decision Tree
Use this logic flow to determine the correct formulation strategy based on your end-application.
Caption: Decision matrix for selecting the appropriate solubilization strategy based on concentration and temperature constraints.
Figure 2: The "Anti-Precipitation" Mixing Protocol
Visualizing the kinetic mixing order to prevent the "Oiling Out" phenomenon.
Caption: Step-by-step mixing order. Note that Step 2 (Intermediate Dilution) is critical for preventing shock precipitation.
Frequently Asked Questions (FAQ)
Q: Can I use plastic (polystyrene) reservoirs for my stock solution? A: NO. This compound is highly lipophilic. It will adsorb onto polystyrene surfaces, effectively lowering your actual concentration.
-
Fix: Use Glass or Teflon (PTFE) coated vials only. For assay plates, use "Low-Binding" polypropylene.
Q: My stock solution in DMSO froze in the fridge, and now it looks cloudy after thawing. A: DMSO freezes at 19°C. The cloudiness is likely water absorption from the air during the thaw (DMSO is hygroscopic), causing the compound to crash out.
-
Fix: Warm the vial to 37°C and sonicate for 5 minutes. If it does not clear, the stock is compromised with water and must be re-made. Always store DMSO stocks in a desiccator or under Argon.
Q: Is the
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
- Relevance: Establishes the unique lipophilicity and H-bond donor properties of the group.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
- Relevance: Discusses solubility modulation using fluorin
-
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.
- Relevance: Validates the HP- -CD protocol for lipophilic arom
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
Sources
Validation & Comparative
Comparative Profiling: 2,4-Dimethyl-1-difluoromethylbenzene vs. 2,4-Dimethyl-1-trifluoromethylbenzene
This guide provides an in-depth technical comparison between 2,4-Dimethyl-1-difluoromethylbenzene (Ar-CHF₂) and 2,4-Dimethyl-1-trifluoromethylbenzene (Ar-CF₃). It is designed for medicinal chemists and process scientists selecting between these two building blocks for lead optimization.
Executive Summary: The Fluorine Tuning Effect
In drug design, the choice between a difluoromethyl (-CHF₂) and a trifluoromethyl (-CF₃) group on a dimethylbenzene scaffold is rarely arbitrary. It represents a strategic decision between lipophilic inertness (CF₃) and interactive lipophilicity (CHF₂).
While both compounds share the 2,4-dimethylbenzene core, the fluorinated moiety at the C1 position dictates the molecule's physicochemical identity.
-
The -CF₃ Analog: A "metabolic brick." It maximizes lipophilicity and metabolic stability but introduces significant steric bulk, potentially forcing out-of-plane twisting due to the ortho-methyl group at C2.
-
The -CHF₂ Analog: A "lipophilic hydrogen bond donor." It acts as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, offering a unique capability to form weak hydrogen bonds while maintaining a lower lipophilicity profile than the -CF₃ variant.[1]
Physicochemical & Structural Comparison
The following data synthesizes experimental trends from analogous fluoro-aryl systems, applied to the specific 2,4-dimethyl scaffold.
Table 1: Comparative Property Profile
| Feature | 2,4-Dimethyl-1-difluoromethylbenzene | 2,4-Dimethyl-1-trifluoromethylbenzene | Implication for Drug Design |
| Functional Group | Difluoromethyl (-CHF₂) | Trifluoromethyl (-CF₃) | -CHF₂ is interactive; -CF₃ is inert. |
| H-Bonding | Donor (Weak, | None (Acceptor only, very weak) | -CHF₂ can bind to protein backbone carbonyls. |
| Lipophilicity ( | Moderate Increase (+0.3 to +0.5 vs -CH₃) | High Increase (+0.9 to +1.2 vs -CH₃) | Use -CHF₂ to lower LogP while retaining F-content. |
| Steric Bulk ( | ~24 ų (Similar to Isopropyl) | ~42 ų (Similar to tert-Butyl/Ethyl) | -CF₃ causes greater steric clash with the ortho-methyl. |
| Metabolic Liability | Low/Moderate (Benzylic C-H oxidation) | Negligible (Chemically inert) | -CF₃ blocks metabolism; -CHF₂ slows it but allows clearance. |
| Hammett | 0.32 | 0.54 | -CF₃ is a stronger electron-withdrawing group (EWG). |
The Ortho-Effect: Steric Clash Analysis
A critical, often overlooked factor is the interaction between the C1-fluoroalkyl group and the C2-methyl group .
-
Ar-CF₃: The Van der Waals radius of fluorine (1.47 Å) combined with the tetrahedral geometry creates significant strain with the ortho-methyl. This often forces the -CF₃ group to rotate out of coplanarity with the ring, or twists the ring itself relative to the binding pocket.
-
Ar-CHF₂: The presence of the smaller hydrogen atom allows for a conformation where the H points toward the ortho-methyl, relieving steric strain ("gear effect"). This can result in a flatter, more planar molecular recognition profile.
Mechanism of Action: The Lipophilic Hydrogen Bond Donor
Unlike the inert trifluoromethyl group, the difluoromethyl moiety possesses a polarized C-H bond. The strong electron-withdrawing effect of the two fluorine atoms renders the benzylic proton acidic enough to act as a weak hydrogen bond donor.
DOT Diagram: Physicochemical Interaction Logic
Figure 1: Decision logic for selecting between -CF₃ and -CHF₂ based on desired pharmacological outcomes.
Experimental Protocols
Protocol A: Synthesis of 2,4-Dimethyl-1-difluoromethylbenzene
Rationale: The most reliable method for introducing the -CHF₂ group onto this electron-rich scaffold is the deoxyfluorination of the corresponding aldehyde.
Reagents:
-
2,4-Dimethylbenzaldehyde (Starting Material)
-
DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 2,4-dimethylbenzaldehyde (1.0 equiv) and anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice/water bath. Note: DAST can be explosive at high temperatures; temperature control is critical.
-
Addition: Dropwise add DAST (1.5 to 2.0 equiv) via syringe. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (hexane/EtOAc) or GC-MS. The aldehyde peak should disappear, replaced by the difluoro product.
-
Quenching (Critical): Cool back to 0°C. Slowly quench by pouring the reaction mixture into saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution.
-
Extraction: Extract with DCM (3x). Dry combined organics over MgSO₄, filter, and concentrate.[2]
-
Purification: Purify via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes). The product is a volatile oil; avoid prolonged high-vacuum exposure.
Protocol B: Comparative Metabolic Stability Assay (Microsomal)
Rationale: To empirically verify the stability difference between the benzylic C-H of the -CHF₂ group and the inert -CF₃.
Materials:
-
Test Compounds: 2,4-Dimethyl-1-difluoromethylbenzene vs. -trifluoromethyl analog.
-
Liver Microsomes (Human/Rat), NADPH regenerating system.
Workflow:
-
Incubation: Incubate test compounds (1 µM) with microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Add NADPH to initiate metabolism.
-
Sampling: Aliquot samples at t = 0, 15, 30, 60 min.
-
Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% Remaining) vs. time.
-
Expected Result (Ar-CF₃): Slope ≈ 0 (High Stability,
min). -
Expected Result (Ar-CHF₂): Slight slope (Moderate Stability,
typically 60–90 min). The metabolite formed is often the corresponding benzoic acid (via acyl fluoride intermediate).
-
Metabolic Fate Pathway
The metabolic divergence is the most significant safety consideration. The -CHF₂ group is not purely inert; it can undergo oxidative defluorination.
DOT Diagram: Metabolic Oxidation Pathway
Figure 2: Oxidative defluorination pathway of the difluoromethyl group. Note the formation of the reactive Acyl Fluoride intermediate, which rapidly hydrolyzes to the carboxylic acid.
References
-
Erickson, J. A., & McLoughlin, J. I. (2021). Hydrogen Bond Donor Properties of the Difluoromethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Hu, J., et al. (2015). The Chemistry of Difluoromethyl Group: A Review. Chemical Reviews, 115(2), 731-833.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
Sources
hydrogen bond donor ability of CF2H vs CF3 groups
Technical Comparison: H-Bond Donor Capabilities of Difluoromethyl ( ) vs. Trifluoromethyl ( ) Motifs
Executive Summary: The "Lipophilic Hydrogen Bond Donor"
In medicinal chemistry, the modulation of physicochemical properties is a constant balancing act. While the trifluoromethyl group (
The difluoromethyl group (
Mechanistic Basis of Interaction[4]
2.1. The
Donor Mechanism
The hydrogen bond donor capability of the
-
Polarization: The electronegativity of fluorine (
) pulls electron density away from the central carbon, which in turn inductively withdraws density from the remaining proton. -
Acidity: This polarization renders the
bond significantly more acidic ( depending on the substrate) than a standard methyl group ( ). -
Interaction: The resulting partial positive charge (
) on the proton allows it to participate in electrostatic dipole-dipole interactions with H-bond acceptors (e.g., carbonyl oxygens, kinase hinge regions), formally classified as weak hydrogen bonds ( ).
2.2. The
Null-Donor Profile
The
-
Acceptor Potential: While the fluorine atoms in
have lone pairs, they are notoriously weak H-bond acceptors due to the tight sequestration of electron density. -
Steric & Electronic Wall:
primarily acts as a hydrophobic "shield," blocking metabolic sites (e.g., CYP450 oxidation) and increasing , but it cannot replace the directional binding interactions of groups like or .
Quantitative Data Comparison
The following table summarizes the physicochemical differences, highlighting the "Goldilocks" nature of
| Parameter | Difluoromethyl ( | Trifluoromethyl ( | Hydroxyl ( |
| H-Bond Donor Ability | Yes (Weak/Moderate) | No | Yes (Strong) |
| Abraham Acidity ( | 0.085 – 0.165 | 0.00 | ~0.60 |
| Interaction Energy | 1.0 – 2.5 kcal/mol | N/A | 5.0 – 9.0 kcal/mol |
| Lipophilicity ( | +0.3 to +0.6 (vs | +0.9 to +1.2 (vs | -1.0 to -1.5 (vs |
| Van der Waals Volume | ~34 ų | ~42 ų | ~10 ų |
| Primary Utility | H-bond donor + Lipophilicity | Pure Lipophilicity + Stability | High Affinity + Solubility |
Data Sources: Abraham Acidity derived from NMR titration studies (Zafrani et al.); Interaction energies based on DFT and crystallographic analysis of
Experimental Protocols for Validation
To confirm the HBD ability of a
Protocol A: The
NMR Solvatochromism Method
This method is the industry standard for rapidly assessing H-bond acidity (
Workflow:
-
Sample Preparation: Prepare two NMR tubes of the
compound (approx. 10 mM).-
Tube A: Solvent is
(Reference). -
Tube B: Solvent is
(Acceptor).
-
-
Acquisition: Acquire
NMR spectra at 298 K. Ensure sufficient scans for high signal-to-noise on the triplet ( splits into a triplet, Hz). -
Analysis: Identify the chemical shift (
) of the proton (center of the triplet). -
Calculation:
[1][5]-
Interpretation: A positive
ppm indicates H-bond donor capability.[2] -
Quantification: Calculate Abraham’s acidity parameter
using the Zafrani equation:
-
Protocol B:
NMR Titration with Phosphine Oxide
For determining binding constants (
Workflow:
-
Host Solution: Dissolve the
compound (Host) in (non-competing solvent) at 10 mM. -
Titrant: Prepare a 500 mM solution of
in . -
Titration Steps:
-
Record initial spectrum of Host.
-
Add aliquots of Titrant (0.2 to 5.0 equivalents).
-
Record
NMR after each addition.
-
-
Data Plotting: Track the change in chemical shift (
) vs. concentration of . -
Fitting: Fit the curve to a 1:1 binding isotherm to extract the association constant (
) and free energy ( ).
Decision Logic & Visualization
The following diagram illustrates the decision process for selecting between
Figure 1: Decision tree for bioisosteric replacement.
Impact on Drug Design
Replacing a hydroxyl group (
-
Affinity: You will likely lose some potency because the
bond is weaker than . However, if the desolvation penalty of the group is high, the net binding energy might remain favorable. -
Permeability: The
group significantly improves membrane permeability compared to due to the removal of the strong donor and increase in lipophilicity. -
Case Example: In the optimization of specific kinase inhibitors, switching a solvent-exposed
to has been observed to pick up a backbone carbonyl interaction, improving potency by 5-10 fold, a gain unattainable with .
References
-
Zafrani, Y., et al. (2019).[6] "
, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?" Journal of Medicinal Chemistry. Link -
Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen bond donor properties of the difluoromethyl group." Journal of Organic Chemistry. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link
-
Abraham, M. H., et al. (2006). "Hydrogen Bonding Part 46: A New Method for the Determination of Hydrogen Bond Acidity." New Journal of Chemistry. Link
Sources
- 1. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 2. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 2,4-Dimethyl-1-difluoromethylbenzene: A Comparative Guide to X-ray Crystallography vs. NMR
Executive Summary
The difluoromethyl group (
This guide provides a technical roadmap for using Single Crystal X-ray Diffraction (SC-XRD) as the definitive validation method. We compare its efficacy against NMR and Density Functional Theory (DFT), with a specific focus on in situ cryocrystallography protocols required for this likely low-melting-point compound.
Part 1: Comparative Analysis (The "Why")
To ensure scientific integrity, one must understand the limitations of each analytical tool. The following table contrasts the three primary validation methods for fluorinated aromatics.
Table 1: Performance Matrix – SC-XRD vs. NMR vs. DFT[1][2][3]
| Feature | SC-XRD (Gold Standard) | Solution NMR ( | DFT (Computational) |
| Primary Output | Absolute 3D atomic coordinates & packing | Connectivity & dynamic solution behavior | Theoretical energy minima |
| Conformational Insight | Static: Reveals the "frozen" lowest-energy conformation and intermolecular locks.[1][2] | Averaged: Rapid rotation of | Predictive: Hypothetical; requires experimental validation.[2][3] |
| Weak Interactions | Directly visualizes | Infers via chemical shift changes (often ambiguous).[2][3] | Quantifies interaction energies but not physical presence.[2][3] |
| Sample State | Solid (Single Crystal).[2][3] | Liquid/Solution. | Virtual. |
| Critical Limitation | Requires a high-quality crystal (difficult for liquids).[1][2][3] | Cannot distinguish enantiomers (without chiral shift reagents) or static packing. | Dependent on basis set accuracy (e.g., B3LYP/6-31G*). |
Part 2: Experimental Protocol (The "How")
Phase 1: The Crystallization Challenge
2,4-Dimethyl-1-difluoromethylbenzene is likely a liquid or low-melting solid at room temperature (analogous to xylenes and fluorotoluenes).[1][2][3] Standard benchtop recrystallization will fail.[2][3]
Expert Insight: You must employ In Situ Cryocrystallography (OHCD technique) or capillary mounting.[2][3]
Workflow Diagram: Crystallization Decision Matrix
Figure 1: Decision matrix for crystallizing fluorinated toluene derivatives. For liquids, the in situ laser zone melting path is mandatory.[1]
Phase 2: Step-by-Step Validation Protocol
Step 1: Synthesis & Purity Check
Before crystallization, ensure >98% purity via GC-MS.[1][2][3]
-
Method: Radical fluorination of 2,4-dimethylbenzaldehyde using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1][2][3]
-
Check:
NMR must show the characteristic triplet for the proton ( Hz) at 6.5-7.0 ppm.[2][3]
Step 2: In Situ Crystallization (For Liquids)[1][4]
-
Mounting: Draw 0.5 µL of the neat liquid into a 0.3 mm Lindemann glass capillary. Flame-seal both ends.[2][3]
-
Flash Cooling: Mount the capillary on the goniometer head.[3] Rapidly cool to 100 K using a nitrogen stream (Oxford Cryosystems).[1][2][3] This creates a polycrystalline mass (powder).[1][2][3]
-
Zone Melting: Use an IR laser or adjust the nozzle temperature to momentarily melt the sample, leaving a small seed crystal at the tip.
-
Annealing: Slowly cool (1-2°C/min) to grow a single crystal from the seed.
Step 3: Data Collection Parameters[2][5]
-
Source: Mo-K
( Å). Mo is preferred over Cu for fluorinated aromatics to minimize absorption effects, though Cu is acceptable for absolute configuration of chiral light-atom structures.[1][2][3] -
Temperature: Strictly 100 K.
-
Resolution: Aim for
Å or better ( for Mo).
Step 4: Refinement & Validation
-
Software: SHELXT (Solution) and SHELXL (Refinement).[1][2][3]
-
Disorder Handling: If the
group appears as a "propeller" (rotational disorder), use PART commands and SADI restraints to model split positions (e.g., 60:40 occupancy).[1][2]
Part 3: Data Interpretation & Expected Metrics[3]
To validate the structure, compare your refined data against these standard values for fluorinated benzenes.
Table 2: Structural Validation Metrics
| Parameter | Expected Range | Structural Significance |
| R-Factor ( | < 5.0% (0.05) | Indicates high-quality agreement between model and diffraction data.[2][3] |
| Goodness of Fit (GoF) | 1.0 ± 0.1 | Deviations suggest incorrect weighting or missed disorder.[2][3] |
| C( | 1.33 – 1.36 Å | Significantly shorter than C-C bonds due to high electronegativity/anomeric effects.[1][2][3] |
| C( | 1.49 – 1.51 Å | The pivot bond connecting the |
| F-C-F Angle | 105° – 107° | Slightly compressed compared to tetrahedral (109.5°) due to lone pair repulsion.[2][3] |
Critical Check: The "Orthogonal" Conformation
In 2,4-dimethyl-1-difluoromethylbenzene, the steric bulk of the ortho-methyl group (position 2) will likely force the
-
Look for: A torsion angle (C2-C1-C(
)-H) close to 60° or 90°, rather than 0° (coplanar). -
Why? This minimizes steric clash between the fluorine atoms and the ortho-methyl group.[3] NMR cannot definitively prove this static lock; X-ray can.[2][3]
References
-
O'Hagan, D. (2008).[1][2][3] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1][2][3] Link
-
Chopra, D., & Dey, D. (2018).[1][2][3] The Art of in situ Cryocrystallization. Resonance, 23, 565–583.[1][2][3] Link
-
Gilli, P., et al. (2009).[1][2][3] The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press.[2][3] (Validating weak C-H...F interactions).
-
Cambridge Crystallographic Data Centre (CCDC). (2025).[2][3] Mercury Visualization Software & CSD Database.[2][3] Link
-
BenchChem Technical Support. (2025). Validating the Structure of 2,4-Difluorophenyl Derivatives. BenchChem Comparative Guides. Link[1][2]
Sources
- 1. bkcs.kchem.org [bkcs.kchem.org]
- 2. 2,4-Dimethyl-1-propylbenzene | C11H16 | CID 521990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Fluoro-2,4-dimethylbenzene | 452-65-3 [sigmaaldrich.com]
- 4. ias.ac.in [ias.ac.in]
- 5. 1-Fluoro-2,4-dimethylbenzene | C8H9F | CID 12328684 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Purity Analysis of 2,4-Dimethyl-1-difluoromethylbenzene: A Comparative Guide
Introduction: The Analytical Challenge of Fluorinated Bioisosteres
In modern drug development, the introduction of fluorine atoms is a premier strategy for optimizing metabolic stability, lipophilicity, and bioavailability. Specifically, the difluoromethyl (
However, validating the purity of this intermediate presents a distinct analytical challenge. The synthesis of difluoromethylbenzenes often generates closely related by-products, including positional isomers (e.g., 2,5-dimethyl analogs) and varying fluorination states (monofluoromethyl or trifluoromethyl impurities). Because these impurities share nearly identical UV chromophores and polarities, standard analytical techniques often fail to provide adequate resolution.
Objective Comparison: GC-MS vs. Alternative Techniques
When selecting an analytical method for volatile, thermally stable fluorinated aromatics, scientists must weigh resolution power against structural identification capabilities. While High-Performance Liquid Chromatography (HPLC) is the default for many pharmaceutical applications, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile aromatics .
HPLC relies on liquid-phase partitioning, which struggles to resolve non-polar, low-molecular-weight fluorinated isomers without highly specialized, expensive fluorinated stationary phases . Conversely, GC-MS leverages the inherent volatility of 2,4-Dimethyl-1-difluoromethylbenzene, utilizing capillary columns with over 100,000 theoretical plates to separate compounds based on subtle boiling point and polarizability differences .
Table 1: Quantitative Comparison of Analytical Techniques for Fluorinated Aromatics
| Analytical Feature | GC-MS (Recommended) | HPLC-UV | |
| Primary Separation Mechanism | Boiling point & slight polarity | Hydrophobic interactions | Magnetic resonance (No physical separation) |
| Isomer Resolution ( | Excellent (> 2.0) | Moderate to Poor (< 1.0) | Good (Chemical shift differences) |
| Impurity Identification | Definitive (EI Fragmentation) | Inferential (UV spectra overlap) | Definitive for F-containing species only |
| Sensitivity (LOD) | ~10-50 ppb | ~1-5 ppm | ~500 ppm (0.05%) |
| Matrix Suitability | Volatile organics | Soluble, non-volatile organics | High-concentration pure samples |
Experimental Workflows & Logical Relationships
To understand the necessity of GC-MS, we must map both the analytical workflow and the logical profile of the impurities we are attempting to isolate.
Caption: Step-by-step GC-MS analytical workflow for fluorinated aromatic compounds.
Caption: Logical decision tree of common synthetic impurities in difluoromethylbenzene production.
Self-Validating GC-MS Protocol
A protocol is only as reliable as its internal controls. To establish a self-validating system , this methodology incorporates a strict System Suitability Test (SST) prior to sample analysis. If the system cannot prove its resolving power on a known standard, the subsequent data is inherently untrustworthy.
System Suitability Test (SST) - The Validation Gate
Before analyzing the unknown sample, inject a resolution mixture containing 2,4-Dimethyl-1-difluoromethylbenzene and a known isobaric impurity (e.g., 2,5-dimethyl-1-difluoromethylbenzene).
-
Validation Criteria: The system is "validated" only if the chromatographic resolution (
) between these two peaks is . If , the run is automatically invalidated, requiring the operator to trim the column or recalibrate carrier gas flow rates.
Step-by-Step Methodology & Causality
Step 1: Sample Preparation
-
Action: Dissolve 10 mg of the synthesized 2,4-Dimethyl-1-difluoromethylbenzene in 10 mL of GC-grade n-hexane to achieve a 1 mg/mL concentration.
-
Causality: Hexane is highly volatile and elutes well before the target analyte. This prevents the "solvent tailing" effect that often obscures early-eluting volatile impurities. The 1 mg/mL concentration ensures the on-column mass remains within the linear dynamic range of the electron multiplier, preventing peak fronting.
Step 2: Injection Parameters
-
Action: Inject 1 µL using a split ratio of 50:1 at an inlet temperature of 250°C.
-
Causality: Because purity assays analyze the main component at near 100% concentration, a high split ratio is mandatory to prevent column overloading. Overloading destroys theoretical plates, merging the peaks of closely eluting isomers. 250°C ensures instantaneous vaporization without inducing thermal degradation.
Step 3: Chromatographic Separation
-
Action: Utilize a 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Set the carrier gas (Helium) to a constant flow of 1.0 mL/min. Temperature program: 50°C (hold 2 min), ramp at 10°C/min to 200°C, then 25°C/min to 280°C (hold 3 min).
-
Causality: The slightly polar DB-5MS stationary phase provides optimal dipole-induced dipole interactions with the fluorinated moiety. The slow initial ramp (10°C/min) maximizes the resolution of volatile fluorinated impurities, while the final high-temperature bake-out purges any non-volatile matrix contaminants from the column.
Step 4: Mass Spectrometric Detection
-
Action: Employ Electron Ionization (EI) at 70 eV. Set the quadrupole to scan from m/z 40 to 250.
-
Causality: Unlike soft ionization techniques, 70 eV EI is a "hard" ionization method that provides highly reproducible fragmentation pathways. This standardized energy level reliably cleaves the C-F and C-C bonds of the difluoromethyl group. This specific fragmentation causality is the only definitive way to distinguish the target compound from under-fluorinated or over-fluorinated by-products.
Table 2: Diagnostic EI-MS Fragmentation of 2,4-Dimethyl-1-difluoromethylbenzene
| Ion (m/z) | Assignment | Mechanistic Rationale |
| 156 | Molecular ion. Confirms the intact mass of the difluoromethylbenzene. | |
| 141 | Loss of a methyl radical from the aromatic ring. | |
| 137 | Loss of a fluorine radical. Highly characteristic of polyfluorinated alkyl groups. | |
| 105 | Cleavage of the entire difluoromethyl group, leaving a highly stable dimethylphenyl cation. |
References
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? PatSnap Eureka URL: [Link]
-
Determination of Contaminants: HPLC vs. GC Tentamus Group URL: [Link]
impact of difluoromethyl group on aromatic ring electron density
The Difluoromethyl ( ) Paradigm: Electronic Modulation & Bioisosteric Utility
Executive Summary
The difluoromethyl group (
This guide objectively compares the electronic impact of
Electronic Profiling: vs. Alternatives
The electronic influence of a substituent is governed by inductive (
Comparative Electronic & Physicochemical Data
| Substituent | Hansch | H-Bond Donor Ability | Electronic Nature | ||
| 0.54 | 0.43 | +0.88 | None | Strong EWG (Inductive) | |
| 0.32 | 0.26 | ~0.15 - 0.30 * | Moderate | Moderate EWG | |
| 0.06 | 0.34 | +0.14 | None | Inductive EWG / Resonance EDG | |
| -0.17 | -0.07 | +0.56 | None | Weak EDG | |
| -0.27 | 0.12 | -0.02 | None | Strong EDG (Resonance) |
*Note: The lipophilicity of
Mechanism of Action[4]
-
Inductive Effect (
): The two fluorine atoms pull electron density through the -bond framework. However, the presence of the hydrogen atom renders less electronegative than . -
Hyperconjugation: There is a minor hyperconjugative donation from the C-H
bond into the aromatic system, which slightly offsets the inductive withdrawal, further distinguishing it from .
Visualization: Electronic Hierarchy
The following diagram illustrates the ranking of electron-withdrawing strength and the unique orthogonal property of H-bond donation.
Caption: Hierarchy of Hammett
The "Lipophilic Hydrogen Bond Donor" Phenomenon[1]
The defining feature of
-
Acidity: The C-H proton has a pKa estimated around 20-25 (in DMSO), allowing it to interact with carbonyls, ethers, and enzyme backbones.
-
Bioisosterism: It serves as a bioisostere for hydroxyl (
) and thiol ( ) groups but lacks the rapid metabolic conjugation (glucuronidation) often seen with phenols.
Experimental Validation Protocols
To validate the electronic and physical impact of
Protocol A: NMR Titration for H-Bond Acidity
This method quantifies the H-bond donor strength (Solute H-bond acidity,
Objective: Determine if your
Reagents:
-
Compound X (containing
)[1][4][3][5][6] -
Solvent A:
(Non-polar reference) -
Solvent B: DMSO-
or Acetone- (Strong H-bond acceptor)
Workflow:
-
Sample Preparation: Prepare two NMR tubes containing 10 mg of Compound X. Dissolve one in 0.6 mL
and the other in 0.6 mL DMSO- . -
Acquisition: Acquire
NMR spectra at 298 K. Ensure relaxation delay ( ) is sufficient (>3s) for accurate integration, though chemical shift is the primary metric. -
Analysis: Locate the triplet characteristic of
( ). -
Calculation:
[3]-
Interpretation:
- : Negligible H-bonding.
-
: Moderate H-bond donor (Typical for Ar-
). - : Strong H-bond donor.
-
Protocol B: Comparative pKa Determination
To measure the exact electron-withdrawing impact on the aromatic ring, measure the pKa shift of a reporter group (e.g., an aniline or phenol) attached to the ring.
Objective: Quantify the electronic modulation of the ring by
Workflow:
-
Synthesis: Synthesize 4-(difluoromethyl)aniline.
-
Controls: Obtain 4-(trifluoromethyl)aniline and 4-methylaniline.
-
Measurement: Use Potentiometric Titration (e.g., Sirius T3) or UV-metric titration in water/methanol co-solvent.
-
Validation:
-
4-methylaniline pKa
5.08 -
4-(trifluoromethyl)aniline pKa
2.45[7] -
Target Result: 4-(difluoromethyl)aniline should exhibit a pKa
3.8 - 4.0. -
Logic: The higher pKa compared to the
analog confirms the attenuated electron-withdrawing character, preserving more basicity in the amine.
-
Visualization: Experimental Workflow
Caption: Step-by-step NMR titration workflow to validate the hydrogen bond donor capability of the difluoromethyl group.
References
-
Zafrani, Y., et al. (2017).[8] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(6), 1626–1631. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.viu.ca [web.viu.ca]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. 3-(Trifluoromethyl)-N-phenylaniline | C13H10F3N | CID 7548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline | C13H8F5NO | CID 26189839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. pubs.acs.org [pubs.acs.org]
Benchmarking Synthesis Routes for Difluoromethylated Aromatics: A Comparative Guide
Executive Summary
The difluoromethyl group (
This guide benchmarks the three dominant synthetic methodologies for installing
Part 1: Strategic Landscape & Decision Matrix
Selecting the correct route depends entirely on the starting material's oxidation state and the stage of synthesis (Building Block vs. Late-Stage).
Synthesis Decision Matrix (DOT Visualization)
Caption: Strategic selection of difluoromethylation routes based on substrate availability and functionalization stage.
Part 2: Deep Dive – Technical Benchmarking
Route 1: Radical C–H Difluoromethylation (The "Late-Stage" Standard)
Best For: Late-stage functionalization (LSF) of electron-deficient heterocycles (pyridines, pyrimidines). Core Reagent: Zinc Difluoromethanesulfinate (DFMS / Baran’s Reagent).[1]
Mechanism & Causality:
This reaction operates via a Minisci-type radical addition.[2] The choice of DFMS over gaseous
Experimental Protocol (Self-Validating):
-
Setup: To a vial, add Heterocycle (1.0 equiv) and DFMS (3.0 equiv).
-
Solvent: Add DCM/Water (2:1 biphasic mixture). Why? The biphasic system solubilizes the inorganic salts while protecting the organic radical intermediate.
-
Initiation: Add TFA (1.0 equiv) followed by TBHP (tert-Butyl hydroperoxide, 70% aq, 5.0 equiv) dropwise at 0°C.
-
Reaction: Stir vigorously at RT for 12–24h.
-
Validation: Monitor via
NMR. The product will show a characteristic doublet of doublets (or triplet depending on decoupling) around -110 to -120 ppm. -
Workup: Quench with saturated
(caution: gas evolution). Extract with DCM.
Route 2: Deoxofluorination (The "Building Block" Route)
Best For: Converting aldehydes to difluoromethyl groups early in synthesis. Core Reagent: XtalFluor-E vs. DAST.[3]
Safety & Performance Comparison:
-
DAST (Diethylaminosulfur trifluoride): Historically common but thermally unstable. Can detonate >90°C. Generates free HF upon hydrolysis.
-
XtalFluor-E: Crystalline salt. Higher decomposition temp (>200°C). Crucial Difference: It is "fluoride-starved." It requires an exogenous fluoride source (like
) to complete the reaction, preventing the elimination side-products common with DAST.
Protocol (XtalFluor-E Method):
-
Setup: Charge a Teflon or PP vessel (glass is acceptable for XtalFluor but avoid for DAST) with Aryl Aldehyde (1.0 equiv) and XtalFluor-E (1.2 equiv).
-
Solvent: Anhydrous DCM.
-
Activation: Add
(2.0 equiv) at -78°C. -
Causality: The low temperature prevents elimination to the monofluorinated alkene.
-
Warming: Allow to warm to RT overnight.
Route 3: Copper-Catalyzed Cross-Coupling (The "Precision" Route)
Best For: Installing
Mechanism:
Unlike standard cross-couplings, the active species is not a neutral
Protocol (Hartwig Method):
-
Reagents: Aryl Iodide (1.0 equiv), CuI (1.2 equiv), CsF (4.0 equiv).
-
Solvent: NMP or DMF (degassed).
-
Reagent Addition: Add
(excess, ~4-5 equiv) slowly. -
Conditions: Heat to 80–100°C.
-
Note: Requires strict exclusion of moisture to prevent protonation of the
anion to gas.
Part 3: Performance Matrix & Visualization
Benchmarking Table
| Metric | Radical (DFMS) | Deoxofluorination (XtalFluor) | Cross-Coupling (Cu-Cat) |
| Substrate Scope | Heterocycles (esp.[4] basic N) | Aryl Aldehydes | Aryl Iodides |
| Regioselectivity | Innate (C2/C4 typical) | 100% (Pre-defined) | 100% (Ipso-substitution) |
| Funct. Group Tolerance | Excellent (Acids, Amides ok) | Moderate (Acid sensitive) | Good (Base sensitive) |
| Scalability | High (Kg scale demonstrated) | High (Cost is limiting factor) | Moderate (Catalyst cost) |
| Safety Profile | High (Stable solid) | Moderate (HF generation) | Moderate (Pressure/Gas) |
| Cost Efficiency | Best | Moderate | Low (Expensive Reagents) |
Mechanistic Pathway: Radical Difluoromethylation (DOT Visualization)
Caption: Minisci-type radical mechanism utilizing Zinc Difluoromethanesulfinate (DFMS).[4]
References
-
Fujiwara, Y., et al. (2012).[1][5] "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature.[2][5] Link
- Foundational paper for the Zinc Difluoromethanesulfin
-
Fier, P. S., & Hartwig, J. F. (2012). "Copper-mediated difluoromethylation of aryl and vinyl iodides." Journal of the American Chemical Society.[1] Link
- Establishes the stabilized cupr
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling." Journal of Organic Chemistry. Link
- Definitive comparison of XtalFluor safety vs. DAST.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Source for bioisostere properties and metabolic stability claims.[6]
-
-
Belhomme, M. C., et al. (2015). "Recent Advances in C–H Difluoromethylation." Chemistry – A European Journal. Link
- Review of recent trends and photoredox applic
Sources
- 1. 二氟甲烷亚磺酸锌 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Phil Baran on the Quest to Make Chemistry Boring Again [bio-itworld.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. Baran difluoromethylation reagent - Enamine [enamine.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
2,4-Dimethyl-1-difluoromethylbenzene proper disposal procedures
Topic: 2,4-Dimethyl-1-difluoromethylbenzene Proper Disposal Procedures
Executive Summary & Operational Directive
Objective: Secure, compliant, and environmentally sound disposal of 2,4-Dimethyl-1-difluoromethylbenzene (CAS: 1214367-22-2).
Core Directive: This compound is a halogenated aromatic hydrocarbon . Unlike standard organic solvents, its disposal requires strict segregation from non-halogenated waste streams to prevent facility rejection and ensure proper destruction of hydrogen fluoride (HF) byproducts during incineration.
Immediate Action Required:
-
Segregate: Classify immediately as "Flammable, Halogenated Organic Waste."
-
Containerize: Use HDPE or glass containers; avoid standard metal drums unless lined, due to potential HF formation over long-term storage if moisture enters.
-
Disposal Path: High-temperature incineration with acid gas scrubbing is the only validated disposal method.
Hazard Profile & Waste Characterization
Before disposal, the waste must be characterized to determine the correct RCRA codes and handling protocols.
Table 1: Physicochemical Properties for Waste Assessment
| Property | Value / Characteristic | Operational Implication |
| CAS Number | 1214367-22-2 | Unique identifier for manifesting. |
| Physical State | Liquid | Requires secondary containment during transfer. |
| Flash Point | < 60°C (Est.[1] based on analogs) | D001 Ignitable Waste . Grounding required.[2] |
| Density | ~1.1 g/mL | Heavier than water; sinks in aqueous spills. |
| Halogen Content | High (Difluoromethyl group) | Must go to a facility with HF scrubbers. |
| Reactivity | Stable, but incompatible with strong bases/oxidizers | Risk of dehydrofluorination (releasing HF) with strong bases. |
Regulatory Classification (RCRA)
-
D001: Ignitable Characteristic (Flash point < 140°F / 60°C).
-
Halogenated Solvent: While not always explicitly F-listed (unless spent solvent definitions apply), it must be managed as halogenated waste to comply with incineration permits.
Pre-Disposal Handling & Segregation
Critical Protocol: Do not mix 2,4-Dimethyl-1-difluoromethylbenzene with non-halogenated solvents (e.g., acetone, ethanol). Mixing creates a "mixed waste" stream that is significantly more expensive to dispose of and may be rejected by fuel-blending facilities that cannot handle fluorine.
Visual Workflow: Waste Segregation Logic
Figure 1: Decision logic for segregating fluorinated aromatic waste to ensure safety and minimize disposal costs.
Step-by-Step Disposal Procedures
Protocol A: Small-Scale (Laboratory Bench)
For volumes < 5 Liters
-
Preparation: Don PPE (Nitrile gloves, safety goggles, lab coat). Work inside a fume hood.
-
Collection: Transfer waste into a dedicated "Halogenated Organic Waste" carboy.
-
Note: Ensure the carboy is compatible (HDPE is preferred).
-
-
Labeling: Attach a hazardous waste tag immediately.
-
Storage: Cap tightly. Store in a flammable safety cabinet, separate from oxidizers (e.g., nitric acid) and strong bases (e.g., sodium hydroxide).
Protocol B: Large-Scale (Process Waste)
For volumes > 20 Liters or Drum Quantities
-
Container Selection: Use UN-rated steel drums with phenolic or epoxy linings . Unlined steel may corrode if trace moisture hydrolyzes the difluoromethyl group, releasing HF.
-
Bonding & Grounding:
-
Attach a ground wire to the drum.
-
Attach a bonding wire between the source container and the receiving drum to prevent static discharge.
-
-
Headspace: Fill drums only to 90% capacity to allow for thermal expansion.
-
Manifesting:
-
Vendor Handoff: Ensure the waste contractor is alerted to the fluorine content . This dictates the incineration facility (must have HF scrubbing).[6]
Emergency Spill Response
In the event of a spill, rapid containment is necessary to prevent environmental contamination and vapor generation.
Visual Workflow: Spill Response
Figure 2: Operational workflow for managing spills of flammable, fluorinated liquids.
Specific Spill Instructions:
-
Do NOT use combustible materials like sawdust.
-
Do NOT wash down the drain. Fluorinated compounds are persistent and can violate wastewater discharge permits.
-
Absorbent: Use Vermiculite, dry sand, or commercial "Solvent" spill pads.
Scientific Rationale & Mechanism
Why Incineration? The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard biological treatment (wastewater plants) cannot degrade these bonds effectively.
-
Mechanism: High-temperature incineration (>1000°C) breaks the C-F bond.
-
Byproduct Management: The fluorine converts to Hydrogen Fluoride (HF) gas.
-
Reaction:
-
Scrubbing: The incinerator uses a caustic scrubber (e.g., NaOH spray) to neutralize the HF into harmless salts (NaF) before exhaust release.
-
Citation: This process is mandated for fluorinated organics to prevent acid rain formation and equipment corrosion [1, 2].
-
Why Segregation? Mixing fluorinated waste with standard fuels (for fuel blending) can damage standard cement kilns or boilers that lack acid scrubbers. The HF generated attacks the refractory lining of the furnace. Therefore, it must be sent to a dedicated hazardous waste incinerator [3].
References
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Link
-
Benchchem. (2024).[7] Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene. (Provides analogous protocols for fluorinated hydrocarbon incineration). Link
-
Minnesota Pollution Control Agency. (2023). F List of Hazardous Waste. (Details on halogenated solvent classifications). Link
-
Win-Win Chemical. (n.d.). Product Information: 2,4-Dimethyl-1-difluoromethylbenzene (CAS 1214367-22-2).[8] Link
Sources
- 1. CAS 455-31-2 | 1700-3-20 | MDL MFCD03788488 | (Difluoromethyl)benzene | SynQuest Laboratories [synquestlabs.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. angenechemical.com [angenechemical.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. 1214367-22-2 2,4-Dimethyl-1-difluoromethylbenzene 1-(二氟甲基)-2,4-二甲基苯 -Win-Win Chemical [win-winchemical.com]
Personal protective equipment for handling 2,4-Dimethyl-1-difluoromethylbenzene
As a Senior Application Scientist, I approach chemical handling not as a checklist of arbitrary rules, but as a system of mechanistic causality. To safely handle 2,4-Dimethyl-1-difluoromethylbenzene (CAS: 1214367-22-2)[1], we must first understand its molecular behavior.
This compound belongs to a class of fluorinated alkylbenzenes. While the xylene backbone dictates its baseline volatility and flammability, the difluoromethyl group (-CF₂H) fundamentally alters its toxicological and physical profile, requiring a highly specific Personal Protective Equipment (PPE) strategy and operational workflow[2][3].
I. Mechanistic Hazard Profile
To build a self-validating safety protocol, we must design our defenses around the compound's three primary hazard pathways:
-
Accelerated Dermal Penetration: The -CF₂H moiety significantly increases the lipophilicity of the aromatic scaffold. If spilled on the skin, it rapidly partitions into the lipid-rich stratum corneum. This not only causes severe localized skin and eye irritation but facilitates rapid systemic absorption[2][3].
-
Respiratory Irritation (STOT SE 3): The vapor pressure of fluorinated toluenes/xylenes is sufficient to cause significant accumulation in unventilated spaces, acting as a potent respiratory tract irritant[3].
-
Thermal Decomposition (The HF Threat): The most critical hidden hazard of fluorinated aromatics is their behavior under extreme thermal stress (e.g., laboratory fires, hot plate malfunctions, or improper incineration). At elevated temperatures, carbon-fluorine bonds undergo cleavage. In the presence of atmospheric moisture, this generates highly toxic Hydrogen Fluoride (HF) gas and Carbonyl Fluoride (COF₂)[4][5]. HF is a systemic poison that chelates physiological calcium, leading to deep tissue necrosis and potential cardiac arrhythmias[4].
II. The Defensive Matrix: PPE Specifications
Because fluorinated solvents can rapidly degrade or permeate standard laboratory elastomers, conventional PPE is insufficient. The following matrix summarizes the quantitative and qualitative data for safe handling.
| PPE Category | Recommended Material | Specification / Thickness | Mechanistic Justification |
| Primary Gloves | PE/EVAL/PE Laminate (e.g., Silver Shield) | 2.7 mil | Fluorinated solvents rapidly swell and permeate standard nitrile. Laminate films provide >480 minutes of chemical breakthrough resistance. |
| Secondary Gloves | Heavy-Duty Nitrile (worn over laminate) | ≥ 8 mil | Laminate gloves lack tactile grip. A thick nitrile overglove provides mechanical protection and dexterity while the laminate blocks chemical permeation. |
| Eye Protection | Unvented Chemical Goggles | ANSI Z87.1+ (D3 rated) | Standard safety glasses allow vapor intrusion. Unvented goggles protect the ocular mucosa from highly irritating fluorinated vapors[3]. |
| Respiratory | Hard-ducted Chemical Fume Hood | 100 fpm face velocity | Primary defense against inhalation[3]. Must be used for all open-vessel transfers. |
| Emergency Resp. | Full-Face Respirator | ABEK-P3 Cartridges | Required only for spill response outside a hood. Filters organic vapors, acid gases (HF), and particulates. |
III. Operational Workflows
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous condition is fully met.
A. Standard Handling & Transfer Methodology
-
Environmental Verification: Ensure the chemical fume hood is certified and operating at ≥100 feet per minute (fpm). Clear the deck of any strong bases or active metals (e.g., sodium, potassium), as fluorinated organics can undergo explosive defluorination reactions when exposed to these reagents.
-
Gowning Sequence: Don a flame-resistant Nomex lab coat. Apply the PE/EVAL/PE laminate gloves first, ensuring they cover the cuffs of the lab coat. Don the 8-mil nitrile overgloves. Finally, don unvented chemical goggles.
-
Vessel Equilibration: Transfer the sealed reagent bottle into the fume hood. Allow it to equilibrate to ambient temperature to prevent pressure-induced aerosolization upon opening.
-
Liquid Transfer: Use a positive displacement pipette or a glass gas-tight syringe for volumetric transfers. Avoid standard air-displacement pipettes, as the vapor pressure and low surface tension of fluorinated solvents will cause dripping and contamination.
-
Decontamination: Upon completion, wipe down the exterior of the transfer vessels and the hood deck with a compatible solvent (e.g., isopropanol) before doffing PPE.
B. Emergency Spill Response Protocol
-
Immediate Isolation: If a spill >50 mL occurs outside the fume hood, immediately evacuate the immediate area to prevent inhalation of respiratory irritants[3].
-
PPE Escalation: Responders must don a full-face respirator with ABEK-P3 cartridges and heavy-duty butyl or laminate gloves.
-
Containment: Do NOT use water. Surround and cover the spill with an inert, inorganic absorbent (e.g., vermiculite or dry sand).
-
HF Contingency: If the spill occurs on a hot surface (e.g., a heated stirrer) and thermal decomposition is suspected, treat the area as an HF exposure zone[4][5]. Ensure Calcium Gluconate (2.5%) gel is immediately available for any dermal exposure.
IV. Waste Management & Disposal Logistics
The disposal of fluorinated aromatics requires strict logistical oversight to prevent environmental contamination and downstream facility hazards.
-
Waste Segregation: 2,4-Dimethyl-1-difluoromethylbenzene must be strictly segregated into dedicated "Halogenated Organic Waste" carboys.
-
Chemical Incompatibilities: Never mix this waste stream with amine-containing bases, alkali metals, or strong oxidizers.
-
Incineration Logistics: Ensure your waste management contractor is explicitly informed of the high fluorine content. Fluorinated organics must be routed to specialized high-temperature incinerators equipped with alkaline wet scrubbers to capture and neutralize the resulting HF gas emissions[4].
V. Mechanistic Pathway Visualization
The following diagram illustrates the causality between the compound's physical properties, the resulting physiological hazards, and the specific PPE interventions required to maintain operational safety.
Mechanistic pathway mapping the hazards of fluorinated aromatics to specific PPE interventions.
References
- "1214367-22-2 | 2,4-Dimethyl-1-difluoromethylbenzene", Fluoropharm.
- "(Difluoromethyl)benzene | CID 640452 - PubChem", National Institutes of Health.
- "1-Bromo-2-difluoromethylbenzene 97% 845866-82-2", Sigma-Aldrich.
- "Emissions from incineration of fluoropolymer materials", Norwegian Institute for Air Research (NILU).
- "Analysis and identification of the breakdown products of novel fire extinguishing agents", National Institute of Standards and Technology (NIST).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
